Alda-1
描述
Cardioprotective Agent; a small-molecule activator of aldehyde dehydrogenase-2 that reduces ischemic damage to the heart
属性
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2,6-dichlorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2NO3/c16-10-2-1-3-11(17)14(10)15(19)18-7-9-4-5-12-13(6-9)21-8-20-12/h1-6H,7-8H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMKJFZCBCIUYHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=C(C=CC=C3Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801324445 | |
| Record name | N-(1,3-benzodioxol-5-ylmethyl)-2,6-dichlorobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801324445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
15 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49641321 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
349438-38-6 | |
| Record name | N-(1,3-benzodioxol-5-ylmethyl)-2,6-dichlorobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801324445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 349438-38-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Alda-1: A Comprehensive Technical Guide to its Core Function as an Aldehyde Dehydrogenase 2 Activator
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alda-1, N-(1,3-benzodioxol-5-ylmethyl)-2,6-dichlorobenzamide, is a pioneering small molecule activator of aldehyde dehydrogenase 2 (ALDH2), a critical mitochondrial enzyme responsible for detoxifying endogenous and exogenous aldehydes. Its discovery has opened new therapeutic avenues for conditions associated with aldehyde toxicity, particularly in individuals with the common, catalytically impaired ALDH2*2 variant. This document provides an in-depth technical overview of this compound's function, mechanism of action, and its effects in various preclinical models. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows to serve as a comprehensive resource for the scientific community.
Core Function and Mechanism of Action
This compound's primary function is the enhancement of ALDH2 enzymatic activity. It achieves this through a unique dual mechanism, acting as both a direct activator and a chemical chaperone.
1.1. Allosteric Activation: this compound binds to a site near the entrance of the substrate-binding tunnel of the ALDH2 enzyme. This binding event induces a conformational change that enhances the enzyme's catalytic efficiency. Specifically, it has been shown to increase the maximal velocity (Vmax) of the dehydrogenase reaction. For the wild-type ALDH2*1 enzyme, this compound can increase its activity by approximately 2-fold.
1.2. Chemical Chaperone for ALDH2*2 Variant: A significant portion of the East Asian population carries the ALDH22 genetic variant, which results in a nearly inactive enzyme and leads to alcohol flushing syndrome. This compound is particularly effective at restoring the function of this variant. It acts as a structural chaperone, stabilizing the enzyme's tetrameric structure and correcting the conformational defects caused by the mutation. This chaperoning effect restores near wild-type activity to the ALDH22 enzyme, with studies showing an up to 11-fold increase in its activity.[1]
The mechanism of this compound's activation of ALDH2 is summarized in the diagram below.
Caption: Mechanism of this compound activation of the ALDH2 enzyme.
Quantitative Data Summary
The efficacy of this compound has been quantified in numerous in vitro and in vivo studies. The following tables summarize key quantitative findings.
Table 1: In Vitro Efficacy of this compound on ALDH2 Activity
| Enzyme Variant | Fold Increase in Dehydrogenase Activity | Fold Increase in Esterase Activity | Reference |
| ALDH21 (Wild-Type) | ~2-fold | ~6 to 7-fold | [2] |
| ALDH22 (Variant) | ~11-fold | >100-fold (with NAD+) | [2] |
Table 2: In Vivo Efficacy of this compound in a Rat Model of Myocardial Infarction
| Treatment Group | Infarct Size Reduction | Survival Rate (20 weeks) | Reference |
| This compound (pre-ischemia) | ~60% | Not Reported | [3] |
| This compound (post-MI, daily) | Not Applicable | 83.4% (vs. 50% in MI group) | [4][5] |
Table 3: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value | Reference |
| Half-life (t½) | 1.67 ± 0.54 hours (intravenous) | [6] |
| Bioavailability (Oral) | 4.36% | [7] |
| Plasma Protein Binding | 82-86% | [7] |
Signaling Pathway Modulation
This compound, through its activation of ALDH2 and subsequent reduction of aldehyde load, influences several downstream signaling pathways. A key pathway implicated in its protective effects is the Akt/GSK-3β/β-catenin pathway .
By reducing cytotoxic aldehyde levels, this compound can mitigate cellular stress and promote cell survival. This can lead to the activation of the pro-survival kinase Akt (Protein Kinase B). Activated Akt, in turn, phosphorylates and inactivates Glycogen Synthase Kinase 3β (GSK-3β). Inactivation of GSK-3β prevents the degradation of β-catenin, allowing it to translocate to the nucleus and activate the transcription of genes involved in cell proliferation and survival.
Caption: this compound mediated activation of the Akt/GSK-3β/β-catenin pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments frequently cited in this compound research.
4.1. ALDH2 Dehydrogenase Activity Assay
This protocol measures the conversion of NAD+ to NADH, which is indicative of ALDH2 dehydrogenase activity.
-
Reagents:
-
50 mM Sodium Pyrophosphate buffer (pH 9.0)
-
10 mM MgCl2
-
1 mM NAD+
-
1 mM Aldehyde substrate (e.g., propionaldehyde)
-
This compound (10 µM in DMSO)
-
DMSO (vehicle control)
-
Purified ALDH2 enzyme or cell/tissue lysate
-
-
Procedure:
-
Prepare a reaction mixture containing 50 mM sodium pyrophosphate buffer, 10 mM MgCl2, and 1 mM NAD+.
-
Add either 10 µM this compound or an equivalent volume of DMSO (e.g., 0.5% v/v) to the reaction mixture.
-
Add the purified ALDH2 enzyme or cell/tissue lysate to the mixture.
-
Initiate the reaction by adding 1 mM of the aldehyde substrate.
-
Immediately monitor the increase in absorbance at 340 nm at 25°C using a spectrophotometer. The rate of change in absorbance corresponds to the rate of NADH production and thus ALDH2 activity.[1]
-
Caption: Workflow for the ALDH2 Dehydrogenase Activity Assay.
4.2. Western Blot for Cleaved Caspase-3
This protocol is used to detect the activation of apoptosis by measuring the levels of cleaved (active) caspase-3.
-
Reagents:
-
Cell or tissue lysates
-
Laemmli sample buffer
-
SDS-polyacrylamide gels (10-15%)
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibody: Rabbit anti-Cleaved Caspase-3
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Enhanced Chemiluminescence (ECL) substrate
-
TBST (Tris-Buffered Saline with 0.1% Tween 20)
-
-
Procedure:
-
Prepare cell or tissue lysates and determine protein concentration.
-
Denature equal amounts of protein (e.g., 20-30 µg) in Laemmli sample buffer by heating at 95-100°C for 5-10 minutes.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against cleaved caspase-3 (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence detection system. The presence of a band at ~17/19 kDa indicates cleaved caspase-3.[8][9]
-
Conclusion
This compound stands as a significant pharmacological tool for the study of ALDH2 and a promising therapeutic candidate for a range of diseases linked to aldehyde toxicity. Its well-characterized mechanism of action, involving both allosteric activation and chemical chaperoning, provides a solid foundation for further drug development. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers aiming to investigate the function and potential applications of this compound and other ALDH2 activators. Continued research into the downstream signaling effects and long-term efficacy of this compound will be crucial in translating its preclinical success into clinical benefits.
References
- 1. apexbt.com [apexbt.com]
- 2. This compound is an agonist and chemical chaperone for the common human aldehyde dehydrogenase 2 variant - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Activator of Mutant and Wildtype Aldehyde Dehydrogenase Reduces Ischemic Damage to the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, an aldehyde dehydrogenase-2 agonist, improves long-term survival in rats with chronic heart failure following myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alda‑1, an aldehyde dehydrogenase‑2 agonist, improves long‑term survival in rats with chronic heart failure following myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Western Blot Protocol for Caspase 3 Antibody (NB500-210): Novus Biologicals [novusbio.com]
- 9. media.cellsignal.com [media.cellsignal.com]
Unraveling the Activation Mechanism of ALDH2 by Alda-1: A Technical Guide
For Immediate Release
A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals on the Allosteric Activation of Aldehyde Dehydrogenase 2 by the Small Molecule Alda-1.
This technical guide provides an in-depth analysis of the mechanism of action of this compound, a selective small-molecule activator of mitochondrial aldehyde dehydrogenase 2 (ALDH2). A critical enzyme in aldehyde metabolism, ALDH2 is responsible for the detoxification of a wide range of endogenous and exogenous aldehydes, including acetaldehyde, a toxic byproduct of alcohol metabolism, and 4-hydroxynonenal (B163490) (4-HNE), a reactive aldehyde generated during oxidative stress. A common genetic variant of ALDH2, termed ALDH22, exhibits significantly reduced enzymatic activity and is prevalent in a large portion of the East Asian population. This compound has been identified as a promising therapeutic agent due to its ability to enhance the activity of both the wild-type (ALDH21) and the hypoactive ALDH2*2 variant. This document details the binding characteristics, kinetic effects, and the structural basis of this compound's action, supported by quantitative data and a summary of key experimental methodologies.
This compound Binding and Allosteric Activation of ALDH2
Crystallographic studies have revealed that this compound binds to a novel allosteric site within the substrate-binding tunnel of ALDH2.[1][2] This binding site is located near the entrance of the catalytic tunnel, in proximity to critical catalytic residues Cys302 and Glu286, but does not directly interact with them.[1][3] The binding of this compound is primarily hydrophobic, with its benzodioxol group situated in a hydrophobic pocket.[4] Notably, the this compound binding site overlaps with that of the isoflavone (B191592) inhibitor, daidzin.[2]
The binding of this compound induces a conformational change in the enzyme, leading to its activation.[5] In the case of the hypoactive ALDH22 variant, which has a point mutation (E487K) that disrupts the enzyme's structure and coenzyme binding, this compound acts as a "structural chaperone."[2][3] It restores the structural integrity of the enzyme, particularly in the coenzyme-binding domain, bringing the structure of the mutant enzyme closer to that of the wild-type.[1][5] This chaperoning effect is a key aspect of its ability to rescue the function of the ALDH22 variant.
dot
References
- 1. Targeting Aldehyde Dehydrogenase 2: New Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound is an agonist and chemical chaperone for the common human aldehyde dehydrogenase 2 variant - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aldehyde dehydrogenase-2 regulates nociception in rodent models of acute inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuroprotective effects of this compound mitigate spinal cord injury in mice: involvement of this compound-induced ALDH2 activation-mediated suppression of reactive aldehyde mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Alda-1 as an aldehyde dehydrogenase 2 activator
An In-depth Technical Guide to Alda-1: A Potent Activator of Aldehyde Dehydrogenase 2 (ALDH2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aldehyde Dehydrogenase 2 (ALDH2), a critical mitochondrial enzyme, plays a vital role in detoxifying a wide range of endogenous and exogenous aldehydes, including acetaldehyde (B116499) from ethanol (B145695) metabolism and cytotoxic aldehydes like 4-hydroxynonenal (B163490) (4-HNE) generated during oxidative stress.[1][2][3] A common genetic polymorphism (ALDH22), prevalent in approximately 8% of the world's population, particularly East Asians, results in a nearly inactive enzyme, leading to aldehyde accumulation and increased risk for various diseases.[4][5][6] this compound (N-(1,3-benzodioxol-5-ylmethyl)-2,6-dichlorobenzamide) is a novel, potent, and selective small-molecule activator of ALDH2.[7] It enhances the activity of the wild-type ALDH21 enzyme and, remarkably, functions as a chemical chaperone to restore near-normal function to the deficient ALDH2*2 variant.[8][9][10] This guide provides a comprehensive technical overview of this compound, detailing its mechanism of action, quantitative efficacy, associated signaling pathways, and key experimental protocols for its study.
This compound: Chemical Properties and Mechanism of Action
This compound is a small molecule identified through high-throughput screening for its ability to activate ALDH2.[11]
-
Chemical Name: N-(1,3-benzodioxol-5-ylmethyl)-2,6-dichlorobenzamide[10]
-
CAS Number: 349438-38-6[12]
-
Molecular Formula: C15H11Cl2NO3[12]
Mechanism of Action
This compound's mechanism is unique in that it both activates the wild-type enzyme (ALDH21) and rescues the function of the common inactive variant (ALDH22).[8][10]
-
Activation of Wild-Type (ALDH2*1): this compound binds to a site near the exit of the substrate-binding tunnel, distinct from the active site residues (Cys302 and Glu268).[8] This binding is thought to accelerate the rate-limiting step in catalysis, which is the hydrolysis of the acyl-enzyme intermediate, thereby increasing the overall efficiency of the enzyme.[8]
-
Rescue of ALDH2*2 Variant: The ALDH22 mutation (E487K) disrupts the enzyme's structure, particularly affecting the NAD+ binding site and leading to a loss of catalytic activity.[1][13] this compound acts as a structural chaperone for ALDH22.[8][10] By binding to the enzyme, it allosterically restores the proper conformation, stabilizes the NAD+ binding site, and rescues a significant portion of its catalytic function.[8][13]
References
- 1. ALDH2 - Wikipedia [en.wikipedia.org]
- 2. Aldehyde Dehydrogenase 2 as a Therapeutic Target in Oxidative Stress-Related Diseases: Post-Translational Modifications Deserve More Attention - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. researchgate.net [researchgate.net]
- 5. Impact of common ALDH2 inactivating mutation and alcohol consumption on Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ALDH2 variance in disease and populations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound is an agonist and chemical chaperone for the common human aldehyde dehydrogenase 2 variant - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. This compound is an agonist and chemical chaperone for the common human aldehyde dehydrogenase 2 variant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Targeting Aldehyde Dehydrogenase 2: New Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. apexbt.com [apexbt.com]
- 13. Frontiers | Insights into Aldehyde Dehydrogenase Enzymes: A Structural Perspective [frontiersin.org]
Alda-1: A Comprehensive Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Alda-1, a selective activator of Aldehyde Dehydrogenase 2 (ALDH2). The document covers its chemical structure, physicochemical properties, mechanism of action, and key experimental findings, presented in a format tailored for scientific and drug development applications.
Chemical Structure and Physicochemical Properties
This compound, with the IUPAC name N-(1,3-Benzodioxol-5-ylmethyl)-2,6-dichlorobenzamide, is a small molecule that has been instrumental in the study of ALDH2 activation. Its chemical and physical properties are summarized in the tables below.
Table 1: Chemical Identifiers and Formula
| Property | Value |
| IUPAC Name | N-(1,3-Benzodioxol-5-ylmethyl)-2,6-dichlorobenzamide |
| CAS Number | 349438-38-6[1][2][3][4][5] |
| Molecular Formula | C₁₅H₁₁Cl₂NO₃[1][2][3][4][5] |
| Molecular Weight | 324.16 g/mol [1][3][4][6] |
| SMILES | Clc1cccc(Cl)c1C(=O)NCc2cc3OCOc3cc2[6] |
| InChI | InChI=1S/C15H11Cl2NO3/c16-10-2-1-3-11(17)14(10)15(19)18-7-9-4-5-12-13(6-9)21-8-20-12/h1-6H,7-8H2,(H,18,19)[6] |
Table 2: Physicochemical Properties
| Property | Value |
| Physical Appearance | Crystalline solid |
| Purity | ≥98%[4][5][7] |
| Solubility | DMSO: ≥15.15 mg/mL[8], 30 mg/mL[5], 60 mg/mL[9] Ethanol: 10 mg/mL[5], 11 mg/mL[9] DMF: 30 mg/mL[5] Water: Insoluble[9] |
| Storage | Short term (0°C), Long term (-20°C), desiccated[1] |
Mechanism of Action and Biological Effects
This compound is a potent and selective activator of mitochondrial aldehyde dehydrogenase 2 (ALDH2).[3][5] ALDH2 is a critical enzyme in aldehyde metabolism, responsible for the detoxification of a wide range of endogenous and exogenous aldehydes, including acetaldehyde (B116499) (a toxic byproduct of alcohol metabolism) and 4-hydroxynonenal (B163490) (4-HNE), a product of lipid peroxidation.[10]
A significant portion of the East Asian population possesses a genetic variant of ALDH2, known as ALDH2*2, which has greatly reduced enzymatic activity.[6] This deficiency leads to the accumulation of toxic aldehydes, causing symptoms like facial flushing after alcohol consumption and increasing the risk for certain diseases.
This compound has been shown to activate both the wild-type (ALDH21) and the variant (ALDH22) forms of the enzyme. It acts as a chemical chaperone for ALDH2*2, restoring its structure and function.[10][11] The activation of ALDH2 by this compound leads to a range of protective effects, particularly in conditions associated with oxidative stress, such as cardiac ischemia/reperfusion injury.
Table 3: Quantitative Effects of this compound on ALDH2 Activity and Cardioprotection
| Parameter | Effect of this compound | Reference |
| ALDH21 (wild-type) Activity | ~2-fold increase | [Chen et al., 2008] |
| ALDH22 (variant) Activity | ~11-fold increase | [Chen et al., 2008] |
| Cardiac Infarct Size Reduction (ex vivo rat model) | 26% reduction with 20 µM this compound | [Chen et al., 2008] |
| Cardiac Infarct Size Reduction (in vivo rat model) | 60% reduction with 8.5 mg/kg this compound | [Chen et al., 2008] |
Signaling Pathways
The protective effects of this compound are mediated through the activation of ALDH2 and its impact on downstream signaling pathways. A key mechanism is the reduction of toxic aldehyde load, which in turn mitigates oxidative stress and cellular damage.
References
- 1. Aldehyde dehydrogenase 2 in cardiac protection: a new therapeutic target? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound is an agonist and chemical chaperone for the common human aldehyde dehydrogenase 2 variant - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Ameliorates Oxidative Stress-Induced Cardiomyocyte Damage by Inhibiting the Mitochondrial ROS/TXNIP/NLRP3 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Aldehyde dehydrogenase 2 activation in heart failure restores mitochondrial function and improves ventricular function and remodelling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. mdpi.com [mdpi.com]
- 8. Neuroprotective effects of aldehyde dehydrogenase 2 activation in rotenone-induced cellular and animal models of parkinsonism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Frontiers | Pharmacological Activation Of Aldehyde Dehydrogenase 2 Protects Against Heatstroke-Induced Acute Lung Injury by Modulating Oxidative Stress and Endothelial Dysfunction [frontiersin.org]
- 11. Frontiers | this compound Attenuates Hyperoxia-Induced Acute Lung Injury in Mice [frontiersin.org]
The Alda-1 Revolution: A Technical Guide to Restoring ALDH2*2 Mutant Variant Function
For Researchers, Scientists, and Drug Development Professionals
Abstract
The mitochondrial enzyme aldehyde dehydrogenase 2 (ALDH2) is a critical component of cellular detoxification, primarily responsible for the oxidation of toxic aldehydes. A common single nucleotide polymorphism, ALDH22, results in a near-inactive enzyme, affecting a significant portion of the global population, particularly those of East Asian descent. This deficiency leads to the accumulation of toxic aldehydes, such as acetaldehyde (B116499) and 4-hydroxynonenal (B163490) (4-HNE), contributing to a range of pathologies including an increased risk of cancer, cardiovascular diseases, and neurodegenerative disorders. Alda-1, a small molecule activator of ALDH2, has emerged as a promising therapeutic agent. This technical guide provides an in-depth analysis of the mechanism of action of this compound on the ALDH22 mutant variant, detailed experimental protocols for its evaluation, and a summary of its effects on key signaling pathways.
Introduction: The ALDH2*2 Challenge and the this compound Solution
The ALDH2 enzyme is a homotetramer located in the mitochondrial matrix. The ALDH22 allele (Glu504Lys) results in a dominant-negative phenotype, where even heterozygous individuals (ALDH21/2) exhibit significantly reduced enzyme activity. The mutant ALDH22 protein has a diminished binding affinity for its coenzyme NAD+ and an increased susceptibility to degradation, leading to the accumulation of cytotoxic aldehydes.
This compound (N-(1,3-benzodioxol-5-ylmethyl)-2,6-dichlorobenzamide) is a selective, small-molecule activator of ALDH2. It acts as a chemical chaperone, binding to the ALDH22 protein and restoring its proper conformation and catalytic function. This restores the enzyme's ability to efficiently metabolize toxic aldehydes, offering a potential therapeutic strategy to mitigate the pathological consequences of ALDH22 deficiency.
Mechanism of Action: How this compound Rescues ALDH2*2
This compound's primary mechanism of action on the ALDH2*2 variant is through allosteric binding and structural correction.
-
Binding Site: this compound binds to a novel allosteric site within a tunnel leading to the catalytic center of the ALDH2 enzyme. This site is distinct from the active site and the NAD+ binding site.
-
Structural Restoration: The Glu504Lys mutation in ALDH2*2 disrupts the protein's tertiary and quaternary structure, leading to instability and reduced catalytic efficiency. This compound binding induces a conformational change that stabilizes the enzyme, effectively "rescuing" the mutant protein's structure. This restoration of the proper conformation enhances the binding of the NAD+ coenzyme and improves the enzyme's catalytic activity.
Quantitative Effects of this compound on ALDH2*2 Activity
The activation of the ALDH2*2 mutant by this compound has been quantified in numerous studies. The following tables summarize the key kinetic parameters.
| Parameter | Value | Reference |
| EC50 for ALDH22 Activation | ~20 µM | [1] |
| Fold Activation of ALDH22 | Up to 11-fold | [2] |
| Effect on ALDH21/2 Heterotetramer | Restores activity to near wild-type levels | [2] |
| Kinetic Parameter | Change upon this compound Treatment | Reference |
| Km for NAD+ (ALDH22) | Decreased | [2] |
| Vmax for aldehyde substrates (ALDH22) | Increased | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the effect of this compound on the ALDH2*2 variant.
ALDH2 Enzymatic Activity Assay (Spectrophotometric)
This protocol measures the dehydrogenase activity of ALDH2 by monitoring the reduction of NAD+ to NADH at 340 nm.
Materials:
-
Purified recombinant ALDH21 (wild-type) and ALDH22 protein
-
This compound
-
NAD+ solution
-
Acetaldehyde (or other aldehyde substrate) solution
-
Assay Buffer: 100 mM sodium pyrophosphate, pH 9.0
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare a reaction mixture in a cuvette containing Assay Buffer and NAD+ (final concentration, e.g., 2.5 mM).
-
Add the purified ALDH2 enzyme (e.g., 100 µg of protein) to the reaction mixture.
-
To test the effect of this compound, add the desired concentration of this compound (dissolved in a suitable solvent like DMSO, with a final DMSO concentration kept low and consistent across all samples). For control wells, add the same volume of solvent.
-
Initiate the reaction by adding the aldehyde substrate (e.g., acetaldehyde to a final concentration of 250 µM).
-
Immediately measure the increase in absorbance at 340 nm over time (e.g., every 15-30 seconds for 5-10 minutes).
-
Calculate the initial reaction velocity from the linear portion of the absorbance curve. The ALDH2 activity is proportional to the rate of NADH production.
Determination of this compound EC50 on ALDH2*2
This protocol determines the concentration of this compound that elicits a half-maximal activation of the ALDH2*2 enzyme.
Procedure:
-
Perform the ALDH2 enzymatic activity assay as described in section 4.1.
-
Use a fixed, sub-saturating concentration of the aldehyde substrate and NAD+.
-
Test a range of this compound concentrations (e.g., from nanomolar to high micromolar).
-
Plot the ALDH2*2 activity (reaction velocity) against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
In Vivo Administration of this compound in ALDH2*2 Knock-in Mice
This protocol describes the administration of this compound to a relevant animal model.
Animal Model:
-
ALDH22 knock-in mice, which express the human ALDH22 variant, are a suitable model.
Administration Routes:
-
Oral Gavage: this compound can be formulated in a suitable vehicle (e.g., corn oil) and administered directly into the stomach using a gavage needle.
-
Intraperitoneal (IP) Injection: this compound can be dissolved in a vehicle like DMSO and saline and injected into the peritoneal cavity.[3]
Dosing Regimen:
-
The optimal dose and frequency of administration should be determined empirically. Doses in the range of 10-20 mg/kg have been used in mice.[4]
Endpoint Analysis:
-
At the end of the treatment period, tissues of interest (e.g., liver, heart, brain) can be harvested for analysis of ALDH2 activity, aldehyde levels, and downstream signaling pathways.
TUNEL Assay for Apoptosis in Tissue Sections
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of apoptosis.
Materials:
-
Paraffin-embedded tissue sections from this compound or vehicle-treated animals.
-
TUNEL assay kit (commercially available).
-
Microscope for visualization.
Procedure:
-
Deparaffinize and rehydrate the tissue sections.
-
Permeabilize the tissues to allow entry of the labeling reagents.[5]
-
Follow the manufacturer's instructions for the TUNEL assay kit, which typically involves:
-
Counterstain the nuclei (e.g., with DAPI or hematoxylin) to visualize all cells.
-
Quantify the number of TUNEL-positive (apoptotic) cells relative to the total number of cells in the tissue.
Immunohistochemistry for 4-Hydroxynonenal (4-HNE) Adducts
This protocol detects the accumulation of 4-HNE, a marker of lipid peroxidation and oxidative stress.
Materials:
-
Tissue sections from this compound or vehicle-treated animals.
-
Primary antibody specific for 4-HNE modified proteins.[8]
-
Secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorophore.
-
Substrate for the enzyme (for colorimetric detection, e.g., DAB).
-
Microscope for visualization.
Procedure:
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval to unmask the epitopes.
-
Block non-specific antibody binding.
-
Incubate the sections with the primary anti-4-HNE antibody.
-
Wash and incubate with the secondary antibody.
-
If using an enzyme-conjugated secondary antibody, add the substrate to develop the color.
-
Counterstain the nuclei.
-
Quantify the intensity and distribution of the 4-HNE staining in the tissue.
Nuclear Extraction and NF-κB Electrophoretic Mobility Shift Assay (EMSA)
This protocol assesses the activation of the transcription factor NF-κB, a key regulator of inflammation.
Materials:
-
Cells or tissues treated with an inflammatory stimulus in the presence or absence of this compound.
-
Nuclear extraction kit or buffers.
-
Oligonucleotide probe containing the NF-κB consensus binding site, labeled with a radioisotope (e.g., 32P) or a non-radioactive tag.
-
Polyacrylamide gel electrophoresis (PAGE) equipment.
Procedure:
-
Isolate nuclear extracts from the treated cells or tissues.[9]
-
Incubate the nuclear extracts with the labeled NF-κB probe.
-
Separate the protein-DNA complexes from the free probe by non-denaturing PAGE.
-
Visualize the bands by autoradiography (for radioactive probes) or by other detection methods (for non-radioactive probes).
-
A "shifted" band indicates the binding of NF-κB to the DNA probe, and the intensity of this band reflects the level of NF-κB activation.
Recombinant ALDH2*2 Protein Expression and Purification
This protocol describes the production of the mutant enzyme for in vitro studies.
Materials:
-
E. coli expression strain (e.g., BL21(DE3)).
-
Expression vector containing the human ALDH2*2 cDNA with a purification tag (e.g., His-tag).[10][11]
-
IPTG for induction of protein expression.
-
Lysis buffer and sonicator or other cell disruption method.
-
Affinity chromatography resin (e.g., Ni-NTA for His-tagged proteins).
-
Elution buffer.
Procedure:
-
Transform the E. coli with the ALDH2*2 expression vector.
-
Grow the bacterial culture to an appropriate density and induce protein expression with IPTG.
-
Harvest the cells and lyse them to release the cellular contents.
-
Clarify the lysate by centrifugation to remove cell debris.
-
Load the supernatant onto the affinity chromatography column.
-
Wash the column to remove non-specifically bound proteins.
-
Elute the purified ALDH2*2 protein using the elution buffer.
-
Analyze the purity of the protein by SDS-PAGE.
X-ray Crystallography of ALDH2*2 in Complex with this compound
This protocol outlines the general steps for determining the three-dimensional structure of the this compound-bound enzyme.
Procedure:
-
Crystallization:
-
Data Collection:
-
The crystals are exposed to a high-intensity X-ray beam, and the diffraction pattern is recorded.
-
-
Structure Determination:
-
The diffraction data is processed to determine the electron density map of the crystal.
-
A molecular model of the ALDH2*2-Alda-1 complex is built into the electron density map and refined to obtain the final three-dimensional structure.
-
Signaling Pathways Modulated by this compound Activation of ALDH2*2
The activation of ALDH2*2 by this compound has profound effects on various cellular signaling pathways, primarily by reducing the burden of toxic aldehydes.
Oxidative Stress and Apoptosis Signaling
The accumulation of aldehydes like 4-HNE is a major driver of oxidative stress and subsequent apoptosis. By enhancing the detoxification of these aldehydes, this compound can mitigate these downstream effects.
References
- 1. The enzymatic activity of human aldehyde dehydrogenases 1A2 and 2 (ALDH1A2 and ALDH2) is detected by Aldefluor, inhibited by diethylaminobenzaldehyde and has significant effects on cell proliferation and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Aldehyde Dehydrogenase 2: New Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pretreatment with the ALDH2 agonist this compound reduces intestinal injury induced by ischaemia and reperfusion in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. X-Ray Crystallography of Protein-Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
- 5. rjlbpcs.com [rjlbpcs.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. TUNEL staining [abcam.com]
- 8. pnas.org [pnas.org]
- 9. 2.8. Nuclear Protein Extraction and NF-κB Electrophoretic Mobility Shift Assay (EMSA) [bio-protocol.org]
- 10. Enhancement of Solubility, Purification, and Inclusion Body Refolding of Active Human Mitochondrial Aldehyde Dehydrogenase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. journals.iucr.org [journals.iucr.org]
- 13. Revealing protein structures: crystallization of protein-ligand complexes - co-crystallization and crystal soaking - PubMed [pubmed.ncbi.nlm.nih.gov]
Alda-1 as a Chemical Chaperone for Aldehyde Dehydrogenase 2 (ALDH2): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mitochondrial aldehyde dehydrogenase 2 (ALDH2) is a critical enzyme in aldehyde metabolism, responsible for detoxifying both endogenous and exogenous aldehydes, including acetaldehyde (B116499) derived from alcohol metabolism. A common genetic polymorphism (ALDH22) results in a nearly inactive enzyme, affecting a significant portion of the global population and increasing the risk for various diseases. Alda-1, a small molecule activator, has emerged as a promising therapeutic agent, acting as a chemical chaperone to restore the function of the deficient ALDH22 enzyme and enhance the activity of the wild-type ALDH2. This technical guide provides an in-depth overview of the core principles of this compound's action, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms and experimental workflows.
Introduction
Aldehyde dehydrogenase 2 (ALDH2) plays a crucial role in cellular detoxification by catalyzing the oxidation of a wide range of aldehydes to their corresponding carboxylic acids. The enzyme is particularly important in the metabolism of acetaldehyde, a toxic and carcinogenic byproduct of ethanol (B145695) oxidation. A single nucleotide polymorphism (E487K) gives rise to the ALDH2*2 variant, which has severely impaired catalytic activity. Individuals with this variant are prone to acetaldehyde accumulation after alcohol consumption, leading to the characteristic "Asian flush" reaction and an increased risk for esophageal cancer and other pathologies.[1][2][3][4]
This compound (N-(1,3-benzodioxol-5-ylmethyl)-2,6-dichlorobenzamide) was identified through high-throughput screening as a potent and selective activator of ALDH2.[5][6] It functions not only as an agonist for the wild-type enzyme but also as a chemical chaperone for the ALDH2*2 variant, restoring its structural integrity and catalytic function.[1][2][7] This dual action makes this compound a valuable tool for studying ALDH2 enzymology and a potential therapeutic lead for conditions associated with ALDH2 deficiency and aldehyde-induced cellular stress, such as cardiovascular diseases and neurodegenerative disorders.[8]
Mechanism of Action: A Chemical Chaperone
The E487K mutation in ALDH22 leads to structural instability, including a loss of electron density in the coenzyme-binding and active sites, which impairs its catalytic function.[5][7] this compound acts as a structural chaperone by binding to a novel allosteric site within the substrate-binding tunnel of both ALDH2 and ALDH22.[2][9]
Crystallographic studies reveal that this compound binds near the exit of the catalytic tunnel, in proximity to critical catalytic residues Cys302 and Glu286, without directly obstructing substrate access.[5][10] In the case of the ALDH2*2 variant, the binding of this compound restores the proper conformation of the enzyme, including the αG helix and the active site loop, even without direct contact with the mutated residue.[5][7][11] This structural restoration corrects the functional deficits of the enzyme. Kinetically, this compound significantly decreases the Michaelis constant (Km) for the cofactor NAD+ and increases the maximal velocity (Vmax) of aldehyde catalysis.[5][11][12]
Signaling Pathway of ALDH2 Activation by this compound
Caption: Mechanism of this compound action on wild-type and mutant ALDH2.
Quantitative Data on this compound's Efficacy
The efficacy of this compound in activating both wild-type ALDH2 (ALDH21) and the deficient ALDH22 variant has been quantified in numerous studies. The following tables summarize key findings on the kinetic parameters and activation constants.
Table 1: Effect of this compound on ALDH2 Kinetic Parameters
| Enzyme Variant | Condition | Km for NAD+ (µM) | Vmax (nmol/min/mg) | Fold Change in Catalytic Efficiency (Vmax/Km) | Reference |
| ALDH21 (Wild-Type) | Control | ~70 | - | - | [13] |
| + this compound | ~29 | - | 4.4-fold increase | [13][14] | |
| ALDH22 (Mutant) | Control | ~7400 | - | - | [2] |
| + this compound | ~1100 | Increased 2-fold | ~13.4-fold increase | [2][11] |
Note: Absolute Vmax values vary between studies depending on the substrate and assay conditions.
Table 2: this compound Activation and Substrate Specificity
| Enzyme Variant | Substrate | EC50 of this compound (µM) | Fold Activation by this compound | Reference |
| ALDH21 (Wild-Type) | Acetaldehyde | ~20 | ~2-fold | [5][15] |
| Propionaldehyde | - | Activated | [9] | |
| Butyraldehyde | - | Activated | [9] | |
| Benzaldehyde | - | Minimal effect | [9] | |
| ALDH22 (Mutant) | Acetaldehyde | - | Up to 11-fold | [5][15] |
| Esterase Activity | p-nitrophenylacetate | - | 6- to 7-fold (this compound alone) | [9] |
| p-nitrophenylacetate | - | >100-fold (this compound + NAD+) | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines a standard protocol for assessing ALDH2 activity, a key experiment in evaluating the effects of compounds like this compound.
ALDH2 Dehydrogenase Activity Assay
This assay measures the production of NADH, which absorbs light at 340 nm, resulting from the ALDH2-catalyzed oxidation of an aldehyde substrate.
Materials:
-
Purified recombinant human ALDH21 or ALDH22 enzyme
-
Assay Buffer: 50 mM sodium pyrophosphate, pH 9.0
-
NAD+ solution (100 mM stock)
-
Acetaldehyde solution (1 M stock)
-
This compound solution (10 mM stock in DMSO)
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare Reaction Mixture: In each well of the 96-well plate, prepare the reaction mixture containing:
-
Assay Buffer to a final volume of 200 µL.
-
NAD+ to a final concentration of 1 mM.
-
Purified ALDH2 enzyme (concentration to be optimized for linear reaction kinetics).
-
This compound or vehicle control (DMSO) at the desired final concentration (e.g., 10 µM).
-
-
Pre-incubation: Incubate the plate at 25°C for 10 minutes to allow this compound to bind to the enzyme.
-
Initiate Reaction: Add acetaldehyde to a final concentration of 1 mM to initiate the reaction.
-
Measure Absorbance: Immediately begin monitoring the increase in absorbance at 340 nm every 30 seconds for 5-10 minutes using a microplate reader.
-
Data Analysis: Calculate the initial reaction velocity (rate of change in absorbance per minute). The ALDH2 activity is proportional to this rate. Compare the activity in the presence of this compound to the vehicle control to determine the fold activation.
Experimental Workflow for Assessing this compound Efficacy
Caption: Workflow for in vitro evaluation of this compound's effect on ALDH2 activity.
In Vivo Studies and Therapeutic Potential
The protective effects of this compound have been demonstrated in various animal models of diseases characterized by increased aldehyde load and oxidative stress.
-
Cardioprotection: In rat models of myocardial infarction, administration of this compound prior to ischemia significantly reduced infarct size by up to 60%.[5] Long-term treatment with this compound has also been shown to improve survival in rats with chronic heart failure.[16]
-
Alcohol-Induced Liver Damage: In mice with alcohol-induced hepatic steatosis, this compound treatment elevated ALDH2 activity, accelerated acetaldehyde clearance, and reversed liver damage.[17][18]
-
Neurological Protection: this compound has shown neuroprotective effects in models of stroke by increasing ALDH2 activity and reducing toxic aldehydes like 4-HNE.[8]
-
Esophageal Cancer Prevention: In knock-in mice expressing the human ALDH2*2 variant, this compound treatment restored ALDH2 activity and significantly reduced alcohol-induced esophageal DNA damage, a precursor to cancer.[4]
These preclinical findings highlight the broad therapeutic potential of activating ALDH2 with chemical chaperones like this compound for a range of human diseases.
Logical Relationship of this compound's Therapeutic Action
Caption: Logical flow of this compound's therapeutic intervention in disease.
Conclusion
This compound represents a landmark discovery in the field of enzyme pharmacology, demonstrating the feasibility of using small molecules as chemical chaperones to rescue the function of genetically deficient enzymes. Its ability to activate both wild-type and the common ALDH2*2 variant underscores its potential as a therapeutic agent for a multitude of diseases linked to aldehyde toxicity. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in exploring the therapeutic applications of ALDH2 activation. Further research into the long-term safety and efficacy of this compound and similar compounds is warranted to translate these promising preclinical findings into clinical benefits.
References
- 1. This compound is an agonist and chemical chaperone for the common human aldehyde dehydrogenase 2 variant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound is an agonist and chemical chaperone for the common human aldehyde dehydrogenase 2 variant | Semantic Scholar [semanticscholar.org]
- 4. Protective effects of this compound, an ALDH2 activator, on alcohol-derived DNA damage in the esophagus of human ALDH2*2 (Glu504Lys) knock-in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting Aldehyde Dehydrogenase 2: New Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Frontiers | Insights into Aldehyde Dehydrogenase Enzymes: A Structural Perspective [frontiersin.org]
- 8. alzdiscovery.org [alzdiscovery.org]
- 9. This compound is an agonist and chemical chaperone for the common human aldehyde dehydrogenase 2 variant - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. This compound modulates the kinetic properties of mitochondrial aldehyde dehydrogenase (ALDH2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Alda‐1 modulates the kinetic properties of mitochondrial aldehyde dehydrogenase (ALDH2) | Semantic Scholar [semanticscholar.org]
- 15. apexbt.com [apexbt.com]
- 16. This compound, an aldehyde dehydrogenase-2 agonist, improves long-term survival in rats with chronic heart failure following myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pharmacological activation of aldehyde dehydrogenase 2 reverses alcohol-induced hepatic steatosis and cell death in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Pharmacological activation of aldehyde dehydrogenase 2 by this compound reverses alcohol-induced hepatic steatosis and cell death in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Alda-1: A Potent Activator of ALDH2 for the Attenuation of Oxidative Stress
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of biological systems to detoxify these reactive intermediates, is a key pathological driver in a multitude of diseases. A critical pathway for mitigating oxidative damage involves the detoxification of reactive aldehydes, such as 4-hydroxy-2-nonenal (4-HNE), by mitochondrial aldehyde dehydrogenase 2 (ALDH2). The small molecule Alda-1 has emerged as a potent and specific activator of ALDH2, demonstrating significant therapeutic potential by enhancing the clearance of toxic aldehydes and subsequently reducing oxidative stress. This technical guide provides a comprehensive overview of the role of this compound in reducing oxidative stress, including its mechanism of action, effects on key signaling pathways, detailed experimental protocols for its evaluation, and a summary of quantitative data from preclinical studies.
Introduction
Mitochondrial aldehyde dehydrogenase 2 (ALDH2) is a critical enzyme in cellular detoxification, primarily responsible for the oxidation of acetaldehyde (B116499) and other toxic aldehydes generated during metabolism and under conditions of oxidative stress.[1] A common genetic polymorphism in the ALDH2 gene, particularly prevalent in East Asian populations, results in a significantly less active enzyme, leading to the accumulation of toxic aldehydes and increased susceptibility to diseases associated with oxidative stress.[2]
This compound (N-(1,3-benzodioxol-5-ylmethyl)-2,6-dichlorobenzamide) is a small molecule activator of ALDH2 that has been shown to enhance the enzyme's activity, even in its genetically deficient form.[3][4] By binding to and acting as a structural chaperone for ALDH2, this compound increases the efficiency of aldehyde metabolism.[5] This activity directly translates to a reduction in the accumulation of cytotoxic aldehydes like 4-HNE, a key mediator of oxidative damage, thereby protecting cells from oxidative stress-induced injury.[6][7] This guide will delve into the technical details of this compound's function and provide practical information for researchers in the field.
Mechanism of Action of this compound
This compound's primary mechanism of action is the direct activation of the ALDH2 enzyme. It binds to a site near the substrate entry tunnel of ALDH2, which facilitates a more efficient processing of aldehyde substrates.[8] For the wild-type enzyme (ALDH21), this compound enhances its catalytic activity.[4] Crucially, for the common inactive variant (ALDH22), this compound acts as a chemical chaperone, restoring its structure and partially recovering its enzymatic function.[5] This activation leads to an accelerated detoxification of harmful aldehydes, preventing their accumulation and the subsequent cascade of oxidative damage.
Signaling Pathways Modulated by this compound in Reducing Oxidative Stress
The activation of ALDH2 by this compound initiates a cascade of downstream effects that collectively mitigate oxidative stress. Key signaling pathways influenced by this compound include:
-
Direct Reduction of Reactive Oxygen Species (ROS): By efficiently clearing reactive aldehydes, this compound prevents these molecules from perpetuating oxidative stress cycles that lead to the generation of ROS.[6] The accumulation of aldehydes can impair mitochondrial function, a primary source of cellular ROS.[9]
-
Inhibition of the Mitochondrial ROS-TXNIP-NLRP3 Inflammasome Pathway: Under oxidative stress, mitochondrial ROS (mtROS) can trigger the dissociation of thioredoxin-interacting protein (TXNIP) from thioredoxin (TRX).[10] TXNIP then binds to and activates the NLRP3 inflammasome, a multiprotein complex that promotes inflammation and pyroptotic cell death.[10] this compound has been shown to reduce mtROS accumulation, thereby preventing the activation of the TXNIP-NLRP3 inflammasome pathway.[2][10]
-
Modulation of the Akt/mTOR Pathway: The Akt/mTOR signaling pathway is crucial for cell survival and proliferation. Studies have shown that this compound can enhance the phosphorylation of Akt, a key protein in this pathway, which is associated with increased cell survival and reduced apoptosis in the face of oxidative stress.[11][12]
Quantitative Data on the Effects of this compound
The efficacy of this compound in mitigating oxidative stress has been quantified in numerous preclinical studies. The following tables summarize key findings.
Table 1: Effect of this compound on ALDH2 Activity
| Model System | This compound Concentration | Fold Increase in ALDH2 Activity (vs. Control) | Reference |
| Wild-type ALDH21 (in vitro) | 10 µM | ~2-fold | [4] |
| Variant ALDH22 (in vitro) | 10 µM | ~11-fold | [4] |
| Rat heart mitochondria | 20 µM | ~1.8-fold | [13] |
| SH-SY5Y cells | 1-10 µM | Dose-dependent increase (up to 1.92-fold) | [14] |
Table 2: Reduction of Oxidative Stress Markers by this compound
| Marker | Model System | This compound Treatment | % Reduction / Fold Change (vs. Stressed Control) | Reference |
| 4-HNE | Human microvascular endothelial cells (hyperoxia) | 20 µM | 26% decrease | [7] |
| 4-HNE | Rat model of cerebral ischemia/reperfusion | 15 mg/kg | Significant decrease | [15] |
| ROS | HUVECs (heat stress) | 20 µM | Significant decrease | [14] |
| mtROS | Cardiomyocytes (H2O2) | 20 µM | Significant reduction | [10] |
| Cytochrome c | Mouse lung (hyperoxia) | 10 mg/kg/day | 2.25-fold decrease | [7] |
| MDA | Rat liver (ischemia/reperfusion) | 10 mg/kg | Significant reduction | [11] |
| NLRP3 Inflammasome Activation | THP-1 cells (MSU crystals) | 40 µM | Significant inhibition | [16] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments to assess the efficacy of this compound.
ALDH2 Activity Assay
This protocol is adapted from colorimetric assay kits and published literature.[3][17]
Principle: The enzymatic activity of ALDH2 is determined by measuring the reduction of NAD+ to NADH, which is coupled to the reduction of a colorimetric probe. The increase in absorbance is directly proportional to the ALDH2 activity.
Materials:
-
Cell or tissue lysate
-
ALDH Assay Buffer (e.g., 50 mM sodium pyrophosphate, pH 9.0)
-
Acetaldehyde (substrate)
-
NAD+
-
Colorimetric probe/reagent dye
-
This compound
-
DMSO (vehicle control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Sample Preparation: Prepare cell or tissue lysates according to standard protocols. Determine the protein concentration of the lysates.
-
Reaction Mixture Preparation: For each reaction, prepare a master mix containing ALDH Assay Buffer, acetaldehyde, NAD+, and the colorimetric probe.
-
Assay Protocol: a. Add 50 µl of sample (lysate) and background controls (buffer instead of lysate) to the wells of a 96-well plate. b. To test the effect of this compound, pre-incubate the lysate with the desired concentration of this compound (e.g., 10-20 µM) or DMSO for a specified time (e.g., 30 minutes) at room temperature. c. Initiate the reaction by adding 50 µl of the reaction mixture to each well. d. Immediately measure the absorbance at the appropriate wavelength (e.g., 450 nm) at time zero (A1). e. Incubate the plate at a controlled temperature (e.g., 25°C or 37°C). f. Measure the absorbance again after a defined period (e.g., 20-60 minutes) (A2).
-
Calculation: Calculate the change in absorbance (ΔA = A2 - A1) for each sample and subtract the background change in absorbance. The ALDH2 activity can be calculated based on a standard curve generated with known concentrations of NADH.
Measurement of Mitochondrial ROS using MitoSOX Red
This protocol is a synthesis of information from various sources for flow cytometry-based detection.[6][10][18]
Principle: MitoSOX Red is a fluorescent probe that selectively targets mitochondria in live cells. In the presence of superoxide, a major form of mitochondrial ROS, MitoSOX Red is oxidized, and its fluorescence intensity increases significantly. This change can be quantified using flow cytometry.
Materials:
-
Live cells in suspension
-
MitoSOX Red reagent
-
DMSO
-
Hanks' Balanced Salt Solution (HBSS) or appropriate buffer
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest and wash cells, then resuspend them in pre-warmed HBSS at a concentration of approximately 1 x 10^6 cells/mL.
-
MitoSOX Staining: a. Prepare a working solution of MitoSOX Red (e.g., 5 µM) in HBSS. b. Add the MitoSOX working solution to the cell suspension. c. Incubate the cells for 10-30 minutes at 37°C, protected from light.
-
Washing: a. Centrifuge the cells to pellet them. b. Resuspend the cell pellet in fresh, pre-warmed HBSS to wash away excess probe. c. Repeat the wash step.
-
Flow Cytometry Analysis: a. Resuspend the final cell pellet in HBSS. b. Analyze the cells on a flow cytometer using the appropriate excitation and emission wavelengths for oxidized MitoSOX (e.g., excitation at ~510 nm and emission at ~580 nm). c. Record the mean fluorescence intensity for each sample.
Western Blot Analysis of 4-HNE Protein Adducts
This protocol is a general guideline based on standard western blotting procedures and literature.[1][19][20]
Principle: Western blotting is used to detect specific proteins in a sample. In this case, it is used to identify and quantify proteins that have been modified by the reactive aldehyde 4-HNE.
Materials:
-
Cell or tissue lysates
-
SDS-PAGE gels
-
Transfer membrane (e.g., nitrocellulose or PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific for 4-HNE adducts
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification: Extract total protein from cells or tissues and determine the concentration.
-
SDS-PAGE: a. Denature protein samples by boiling in Laemmli buffer. b. Load equal amounts of protein into the wells of an SDS-PAGE gel and run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for at least 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-4-HNE antibody overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane several times with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane again several times with TBST.
-
Detection: a. Apply the chemiluminescent substrate to the membrane. b. Capture the signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the results to a loading control (e.g., β-actin or GAPDH).
Conclusion
This compound represents a promising therapeutic agent for a wide range of diseases underpinned by oxidative stress. Its well-defined mechanism of action, centered on the activation of the critical detoxifying enzyme ALDH2, provides a strong rationale for its further development. The ability of this compound to enhance the clearance of toxic aldehydes, reduce ROS production, and modulate key cell survival and inflammatory pathways has been consistently demonstrated in preclinical models. The experimental protocols and quantitative data presented in this guide offer a valuable resource for researchers and drug development professionals seeking to investigate and harness the therapeutic potential of this compound in combating oxidative stress-related pathologies. Further research, including clinical trials, is warranted to translate these promising preclinical findings into effective therapies for human diseases.
References
- 1. appliedbiomics.com [appliedbiomics.com]
- 2. This compound Ameliorates Oxidative Stress-Induced Cardiomyocyte Damage by Inhibiting the Mitochondrial ROS/TXNIP/NLRP3 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | this compound Attenuates Hyperoxia-Induced Acute Lung Injury in Mice [frontiersin.org]
- 8. Assay of mitochondrial levels of reactive oxygen species using OH-ethidium rate measurement and MitoSOX:TMRM:MitoTracker Deep Red double normalization [help.imageanalyst.net]
- 9. Measurement of Reactive Oxygen Species (ROS) and Mitochondrial ROS in AMPK Knockout Mice Blood Vessels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. digital.csic.es [digital.csic.es]
- 11. This compound, an ALDH2 activator, protects against hepatic ischemia/reperfusion injury in rats via inhibition of oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound Attenuates Hyperoxia-Induced Acute Lung Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound modulates the kinetic properties of mitochondrial aldehyde dehydrogenase (ALDH2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. ALDH2 Ameliorates Acute Gouty Arthritis Through Inhibiting NLRP3 Inflammasome and Pyroptosis by Nrf2/ROS Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. resources.amsbio.com [resources.amsbio.com]
- 18. MitoSOX-Based Flow Cytometry for Detecting Mitochondrial ROS - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
The Alda-1 Binding Site on ALDH2: A Technical Guide to an Allosteric Activation Mechanism
For Immediate Release
This technical guide provides an in-depth analysis of the binding interaction between the small molecule activator Alda-1 and the mitochondrial enzyme Aldehyde Dehydrogenase 2 (ALDH2). It is intended for researchers, scientists, and drug development professionals working on ALDH2 modulation and related therapeutic areas. This document details the precise location of the binding site, the allosteric mechanism of activation, quantitative interaction data, and the experimental protocols used to elucidate these findings.
Executive Summary
Aldehyde Dehydrogenase 2 (ALDH2) is a critical mitochondrial enzyme responsible for detoxifying a wide range of endogenous and exogenous aldehydes. A common genetic polymorphism (ALDH22), prevalent in approximately 40% of the East Asian population, results in a nearly inactive enzyme, leading to toxic acetaldehyde (B116499) accumulation after alcohol consumption and increased risk for various diseases.[1][2] this compound (N-(1,3-benzodioxol-5-ylmethyl)-2,6-dichlorobenzamide) is a pioneering small-molecule activator that enhances the catalytic activity of the wild-type ALDH2 enzyme and, remarkably, restores near-wild-type function to the inactive ALDH22 variant.[1][2][3] This document elucidates the structural and functional basis of this interaction, providing a comprehensive resource for understanding and leveraging this therapeutic target.
The this compound Binding Site: Location and Architecture
X-ray crystallography studies have been pivotal in identifying the precise location of the this compound binding site on the ALDH2 enzyme. The co-crystal structures of this compound with both wild-type (ALDH21) and the inactive variant (ALDH22) have been resolved, providing atomic-level detail of the interaction (PDB IDs: 3INJ, 3INL).[4][5]
Contrary to what might be expected for an activator, this compound does not bind directly to the catalytic active site. Instead, it occupies a novel allosteric site located at the entrance of the substrate-binding tunnel.[1][4][6][7][8] This position is significant as it partially overlaps with the binding site of the isoflavone (B191592) inhibitor, daidzin.[1][3] However, the binding of this compound leaves the critical catalytic residues, Cysteine-302 (Cys302) and Glutamate-268 (Glu268), free to perform their functions.[1][9]
The binding cavity itself is a hydrophobic, funnel-shaped tunnel.[6] Analysis of the active cavity reveals four distinct pockets (P1, P2, P3, and P4), with P1 being an internal pocket and the others being more solvent-exposed.[4] The bottom of these pockets is primarily hydrophobic, while the edges are more hydrophilic, accommodating the chemical properties of this compound.[4]
Mechanism of ALDH2 Activation by this compound
This compound employs a dual mechanism, acting as both a catalytic enhancer for the wild-type enzyme and a structural chaperone for the deficient ALDH2*2 variant.
Activation of Wild-Type (ALDH2*1)
For the wild-type enzyme, this compound's presence at the substrate tunnel exit is thought to increase catalytic efficiency by physically blocking one of the exits from the active site.[1] This steric hindrance increases the probability of a productive encounter between the activated water molecule and the thioacyl-enzyme intermediate, thereby accelerating the rate-limiting deacylation step for smaller substrates.[1] Furthermore, this compound protects the enzyme from inactivation by reactive aldehydes like 4-hydroxynonenal (B163490) (4-HNE), likely by shielding the crucial Cys302 residue.[1][8]
Structural Chaperoning of the ALDH2*2 Variant
The therapeutic potential of this compound is most evident in its effect on the ALDH22 variant. The inactivating E487K point mutation in ALDH22 causes significant structural instability, particularly a loss of electron density in the coenzyme-binding site (helix αG, residues 245-262) and an active site loop (residues 466-478).[1][6][7][8]
This compound binding, despite occurring far from the E487K mutation, allosterically triggers a conformational change that restores these disordered regions to a near-native state.[1][6][7] This structural restoration has profound functional consequences: it dramatically lowers the Michaelis constant (KM) for the NAD+ coenzyme and increases the maximal velocity (Vmax), effectively rescuing the enzyme's catalytic activity.[1][3][6] Thus, for ALDH2*2, this compound acts as a "chemical chaperone," correcting the structural defect that underlies its functional impairment.[1][2][6][7]
Quantitative Data on this compound-ALDH2 Interaction
The interaction between this compound and ALDH2 has been extensively characterized through kinetic studies. The following tables summarize the key quantitative findings.
Table 1: Kinetic Parameters of this compound on ALDH2*2 Dehydrogenase Activity
| Parameter | Value | Fold Change |
| Kact (this compound) | 16 ± 3 µM | N/A |
| KM for NAD+ (without this compound) | 7.4 ± 0.7 mM | N/A |
| KM for NAD+ (with this compound) | 1.1 mM | ↓ 6.7-fold |
| Vmax | N/A | ↑ 2.0-fold |
| Data derived from covariation experiments between NAD+ and this compound.[1][3] |
Table 2: Effect of this compound on ALDH2 Esterase Activity
| Enzyme | Activator(s) | Fold Activation |
| ALDH21 | This compound alone | ~6-7 fold |
| ALDH21 | This compound + NAD+ | ~10-fold |
| ALDH22 | This compound alone | ~6-7 fold |
| ALDH22 | This compound + NAD+ | >100-fold |
| Esterase activity measured using p-nitrophenylacetate as a substrate.[1] |
Table 3: General Activation and Binding Data
| Parameter | Enzyme | Value |
| EC50 (Acetaldehyde Metabolism) | ALDH2 | ~6 µM[10] / ~20 µM[8] |
| Fold Activation (Acetaldehyde Metabolism) | ALDH21 | ~2-fold[8][10] |
| Fold Activation (Acetaldehyde Metabolism) | ALDH22 (homozygote) | ~11-fold[8] |
| Plasma Protein Binding (Rat) | N/A | 82-86%[11] |
Key Experimental Protocols
The characterization of the this compound binding site and mechanism relied on several key experimental techniques.
X-ray Crystallography
-
Objective: To determine the three-dimensional structure of this compound in complex with ALDH2.
-
Protein Preparation: Human mitochondrial ALDH21 and a C302S mutant of ALDH22 were expressed and purified. The C302S mutation in the ALDH2*2 variant was used to prevent covalent modification of the catalytic cysteine during crystallization, which could interfere with this compound binding.[1]
-
Crystallization: The purified enzyme was incubated with this compound to form the binary complex. Crystals were grown using vapor diffusion methods.
-
Data Collection and Structure Solution: Crystals were flash-frozen, and X-ray diffraction data were collected. The structures were then solved using molecular replacement and refined to produce the final atomic models.[1][3]
Dehydrogenase Activity Assay
-
Objective: To measure the rate of aldehyde oxidation and the effect of this compound.
-
Reaction Mixture: A standard assay is performed in a buffer solution (e.g., 25 mM BES, pH 7.5).[1]
-
Components:
-
Detection: The reaction is initiated by adding the substrate. The rate of NAD+ reduction to NADH is monitored by measuring the increase in absorbance at 340 nm over time using a spectrophotometer.[12]
Esterase Activity Assay
-
Objective: To measure the NAD+-independent hydrolytic activity of ALDH2, which shares the same active site.
-
Principle: This assay was used in the high-throughput screen that originally identified this compound and is useful for studying modulators without the complication of NAD+ binding.[13]
-
Components:
-
Detection: The enzyme hydrolyzes pNPA to p-nitrophenol. The formation of the phenolate (B1203915) ion is monitored by measuring the increase in absorbance at 405 nm.[13]
Visualizations of Pathways and Processes
Allosteric Activation of ALDH2*2 by this compound
References
- 1. This compound is an agonist and chemical chaperone for the common human aldehyde dehydrogenase 2 variant - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound is an agonist and chemical chaperone for the common human aldehyde dehydrogenase 2 variant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. rcsb.org [rcsb.org]
- 6. Frontiers | Insights into Aldehyde Dehydrogenase Enzymes: A Structural Perspective [frontiersin.org]
- 7. Insights into Aldehyde Dehydrogenase Enzymes: A Structural Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting Aldehyde Dehydrogenase 2: New Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protective effects of this compound, an ALDH2 activator, on alcohol-derived DNA damage in the esophagus of human ALDH2*2 (Glu504Lys) knock-in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. researchgate.net [researchgate.net]
- 12. apexbt.com [apexbt.com]
- 13. Development of a high-throughput in vitro assay to identify selective inhibitors for human ALDH1A1 - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacokinetics of Alda-1: A Technical Guide for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alda-1, a small molecule activator of aldehyde dehydrogenase 2 (ALDH2), has garnered significant interest in preclinical research for its therapeutic potential in a range of conditions, including cardiovascular diseases, neurodegenerative disorders, and toxic aldehyde-induced damage.[1][2][3][4] Understanding the pharmacokinetic profile of this compound in animal models is crucial for designing effective in vivo studies and for the translation of these findings to clinical applications. This technical guide provides a comprehensive overview of the available pharmacokinetic data for this compound in animal models, details of experimental methodologies, and visual representations of its mechanism of action and experimental workflows.
Pharmacokinetic Parameters of this compound in Animal Models
The pharmacokinetic properties of this compound have been primarily investigated in rats, with some studies in mice providing insights into its in vivo activity. The compound is characterized by rapid absorption and high clearance, leading to poor oral bioavailability.[5]
Table 1: Pharmacokinetic Parameters of this compound in Rats
| Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (t½) (h) | Bioavailability (%) | Reference |
| Intravenous (IV) | 10 | - | - | - | 1.67 ± 0.54 | 100 | [1][6] |
| Oral (PO) | 40 | 70 | 1 | - | - | 4.36 | [6] |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the concentration-time curve.
Table 2: Dosing and Administration of this compound in Rodent Models
| Animal Model | Dose Range (mg/kg) | Administration Route(s) | Vehicle | Therapeutic Area | Reference |
| Rat | 2 - 50 | Intraperitoneal (IP), Oral (PO), Subcutaneous (SC) | 50% PEG/50% DMSO, 20% DMSO/saline | Pain, Alcohol Intake, Ischemia | [7][8][9] |
| Mouse | 1 - 10 | Intraperitoneal (IP), Topical | 20% DMSO/saline, 95% Ethanol (B145695) | Spinal Cord Injury, Dermatitis | [1][10] |
PEG: Polyethylene glycol; DMSO: Dimethyl sulfoxide.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of pharmacokinetic studies. Below are summaries of typical experimental protocols used in the assessment of this compound pharmacokinetics.
Bioanalytical Method for this compound Quantification
A validated liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS) method has been developed for the quantification of this compound in rat plasma.[5]
-
Sample Preparation: Protein precipitation is a common method for extracting this compound from plasma samples.
-
Chromatography: Separation is typically achieved on a C18 column.[5]
-
Mobile Phase: A common mobile phase composition is a mixture of methanol (B129727) and 0.1% formic acid in water (e.g., 60:40 v/v).[5]
-
Flow Rate: A typical flow rate is 0.7 mL/min.[5]
-
Linearity: The method has been shown to be linear within a concentration range of 1-500 ng/mL.[5]
In Vitro Metabolic Stability
-
System: Rat liver microsomes are used to assess the in vitro metabolic stability of this compound.
-
Findings: this compound has been identified as a high extraction compound, indicating rapid metabolism in the liver.[5]
Plasma Protein Binding
-
Method: Ultracentrifugation is a common method to determine the extent of plasma protein binding.
-
Findings: The plasma protein binding of this compound in rats is reported to be between 82-86%.[5]
Signaling Pathway and Experimental Workflow Visualizations
This compound Mechanism of Action
This compound exerts its therapeutic effects by directly activating the mitochondrial enzyme ALDH2. This enzyme plays a critical role in detoxifying reactive aldehydes, such as 4-hydroxynonenal (B163490) (4-HNE) and malondialdehyde (MDA), which are products of lipid peroxidation and can cause cellular damage. By enhancing ALDH2 activity, this compound reduces the accumulation of these toxic aldehydes, thereby mitigating oxidative stress and protecting against cellular injury.[1][3]
Caption: Mechanism of this compound in activating ALDH2 to detoxify reactive aldehydes.
Typical Pharmacokinetic Study Workflow in Animal Models
The following diagram illustrates a standard workflow for conducting a pharmacokinetic study of this compound in an animal model.
Caption: A generalized workflow for a preclinical pharmacokinetic study of this compound.
Conclusion
The available data on the pharmacokinetics of this compound in animal models, primarily in rats, indicate that it is a rapidly absorbed and cleared compound with low oral bioavailability. This necessitates careful consideration of the administration route and dosing regimen in preclinical studies to ensure adequate systemic exposure. The established LC-ESI-MS/MS method provides a reliable tool for quantifying this compound in biological matrices. Further research is warranted to fully characterize the pharmacokinetic profile of this compound in other species, such as mice, and to elucidate its metabolic and excretion pathways in more detail. Such studies will be invaluable for the continued development of this compound as a potential therapeutic agent.
References
- 1. Mitochondrial Aldehyde Dehydrogenase Activation by Alda‐1 Inhibits Atherosclerosis and Attenuates Hepatic Steatosis in Apolipoprotein E‐Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Ameliorates Liver Ischemia-Reperfusion Injury by Activating Aldehyde Dehydrogenase 2 and Enhancing Autophagy in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Aldehyde dehydrogenase-2 regulates nociception in rodent models of acute inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of mitochondrial aldehyde dehydrogenase (ALDH2) by this compound reduces both the acquisition and maintenance of ethanol intake in rats: A dual mechanism? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aldehyde Dehydrogenase 1A1: Friend or Foe to Female Metabolism? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
- 8. Histochemical study of aldehyde dehydrogenase in the rat CNS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pretreatment with the ALDH2 activator this compound protects rat livers from ischemia/reperfusion injury by inducing autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regional distribution of low-Km mitochondrial aldehyde dehydrogenase in the rat central nervous system [pubmed.ncbi.nlm.nih.gov]
Alda-1 in Cardiovascular Disease: A Technical Guide for Researchers
An In-depth Examination of the Aldehyde Dehydrogenase 2 (ALDH2) Activator, Alda-1, and its Cardioprotective Mechanisms.
This technical guide provides a comprehensive overview of the research surrounding this compound, a small molecule activator of aldehyde dehydrogenase 2 (ALDH2), and its therapeutic potential in cardiovascular diseases. Tailored for researchers, scientists, and drug development professionals, this document delves into the core mechanism of action, summarizes key quantitative findings, details experimental protocols, and visualizes the intricate signaling pathways and experimental workflows.
Core Mechanism of Action: ALDH2 Activation and Detoxification
This compound's primary therapeutic action lies in its ability to specifically activate mitochondrial aldehyde dehydrogenase 2 (ALDH2).[1][2] This enzyme plays a critical role in cellular detoxification, particularly by metabolizing toxic aldehydes, such as 4-hydroxy-2-nonenal (4-HNE), which accumulate during oxidative stress associated with cardiovascular events like myocardial infarction and ischemia-reperfusion injury.[3][4] By enhancing the catalytic activity of ALDH2, this compound facilitates the conversion of these harmful aldehydes into non-toxic acids, thereby mitigating cellular damage and protecting cardiac tissue.[2][3] Notably, this compound is effective in activating both the wild-type ALDH2 enzyme and its common, less active genetic variant, ALDH2*2, which is prevalent in East Asian populations.[5]
Quantitative Data Summary
The following tables summarize the key quantitative outcomes from various preclinical studies investigating the efficacy of this compound in models of cardiovascular disease.
Table 1: Effect of this compound on Myocardial Infarct Size
| Model | This compound Treatment | Infarct Size Reduction | Reference |
| Rat (in vivo, acute MI) | 8.5 mg/kg, intra-ventricular, 5 min before ischemia | 60% | [5] |
| Rat (ex vivo, Langendorff) | 20 µM, 10 min before ischemia | 26% | [5] |
| Rat (in vivo, I/R) | Not specified | Ameliorated | [6] |
Table 2: Effect of this compound on ALDH2 Activity
| Model | This compound Treatment | Fold Increase in ALDH2 Activity | Reference |
| Recombinant ALDH21/1 | 100 µM | 2.1 | [5] |
| Recombinant ALDH21/2 | 100 µM | 2.2 | [5] |
| Recombinant ALDH22/2 | 100 µM | 11 | [5] |
| Rat (in vivo, post-MI) | 10 mg/kg/day, 4 weeks | Not specified, but significantly increased | [4] |
| Aged Mouse Heart | Not specified | 1.7 | [7] |
| Rat Brain and Liver | 12.5, 25, or 50 mg/kg, i.p. | 3 (brain), 2.3 (liver) | [8] |
Table 3: Effect of this compound on Cardiac Function Post-Myocardial Infarction in Rats
| Parameter | This compound Treatment (oral, daily for 20 weeks post-MI) | Outcome | Reference |
| Survival Rate | Increased | 20-week survival rate increased | [2] |
| Heart Weight/Body Weight Ratio | Decreased | Attenuated cardiac hypertrophy | [2] |
| Left Ventricular Ejection Fraction (LVEF) | Increased | Improved systolic function | [2] |
| Left Ventricular Fractional Shortening (LVFS) | Increased | Improved systolic function | [2] |
| LV Internal Diameter at End-Diastole (LVIDd) | Decreased | Reduced cardiac dilation | [2] |
| LV Internal Diameter at End-Systole (LVIDs) | Decreased | Reduced cardiac dilation | [2] |
| Collagen Volume | Decreased | Reduced cardiac fibrosis | [2] |
| Myocardial Cell Apoptosis Index | Decreased | Reduced cardiomyocyte death | [2] |
| Caspase-3 Activity | Decreased | Reduced apoptosis | [2] |
| 4-HNE Accumulation | Reduced | Decreased oxidative stress | [2] |
Experimental Protocols
This section outlines the detailed methodologies for key experiments cited in this compound research.
Ex Vivo Langendorff Ischemia-Reperfusion Model in Rats
This protocol is designed to assess the direct cardioprotective effects of this compound on an isolated heart, independent of systemic physiological responses.
-
Animal Preparation: Male Sprague-Dawley rats (250-300g) are anesthetized with sodium pentobarbital (B6593769) (60 mg/kg, intraperitoneal).
-
Heart Isolation: A thoracotomy is performed, and the heart is rapidly excised and immediately placed in ice-cold Krebs-Henseleit buffer.
-
Langendorff Perfusion: The aorta is cannulated on a Langendorff apparatus, and the heart is retrogradely perfused with oxygenated (95% O2, 5% CO2) Krebs-Henseleit buffer at a constant pressure of 75 mmHg and a temperature of 37°C.
-
Stabilization: The heart is allowed to stabilize for 20 minutes.
-
This compound Administration: this compound (20 µM) or vehicle control is infused into the perfusion buffer for 10 minutes prior to the induction of ischemia.[5]
-
Global Ischemia: Global no-flow ischemia is induced by stopping the perfusion for 35 minutes.[5]
-
Reperfusion: Reperfusion is initiated by restoring the flow of oxygenated buffer for 60 minutes.[5]
-
Infarct Size Assessment: At the end of reperfusion, the heart is sliced and stained with 1% triphenyltetrazolium (B181601) chloride (TTC) to differentiate between viable (red) and infarcted (pale) tissue. The infarct size is then quantified as a percentage of the total ventricular area.
In Vivo Myocardial Infarction Model in Rats
This model evaluates the efficacy of this compound in a more physiologically relevant setting of acute myocardial infarction.
-
Animal Preparation: Male Sprague-Dawley rats (250-300g) are anesthetized, intubated, and mechanically ventilated.
-
Surgical Procedure: A left thoracotomy is performed to expose the heart. The left anterior descending (LAD) coronary artery is identified and ligated with a suture.
-
This compound Administration: this compound (8.5 mg/kg) is administered directly into the left ventricle five minutes before the LAD ligation.[5]
-
Ischemia and Reperfusion: The LAD is occluded for 35 minutes, followed by 60 minutes of reperfusion (by releasing the suture).[5]
-
Infarct Size Measurement: After the reperfusion period, the heart is excised, and the infarct size is determined using TTC staining as described in the Langendorff protocol.
ALDH2 Activity Assay
This assay quantifies the enzymatic activity of ALDH2 in tissue or cell lysates.
-
Sample Preparation: Heart tissue or cardiomyocytes are homogenized in a lysis buffer. The protein concentration of the lysate is determined using a standard protein assay.
-
Reaction Mixture: The assay is typically performed in a buffer solution (e.g., 25 mM BES, pH 7.5).[9]
-
Substrate and Cofactor: The reaction is initiated by adding a substrate, such as propionaldehyde (B47417) (100 µM), and the cofactor NAD+ (0.5 mM for wild-type ALDH2 or 10 mM for the ALDH2*2 variant).[9]
-
Measurement: The rate of NADH production, which is directly proportional to ALDH2 activity, is measured spectrophotometrically by monitoring the increase in absorbance at 340 nm.
-
This compound Treatment: For in vitro experiments, this compound is added to the reaction mixture at the desired concentration. For ex vivo analysis of tissues from this compound treated animals, the baseline ALDH2 activity is measured.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways influenced by this compound and typical experimental workflows.
Signaling Pathways
Caption: this compound signaling pathway in cardioprotection.
Experimental Workflows
Caption: Experimental workflows for this compound studies.
Conclusion
This compound has emerged as a promising therapeutic agent for the treatment of cardiovascular diseases, primarily through its activation of the protective enzyme ALDH2. The robust preclinical data demonstrating its ability to reduce myocardial infarct size, improve cardiac function, and mitigate the detrimental effects of oxidative stress underscore its potential. The detailed experimental protocols and an understanding of the intricate signaling pathways provided in this guide are intended to facilitate further research and development in this critical area of cardiovascular medicine. Continued investigation into the long-term efficacy and safety of this compound and other ALDH2 activators is warranted to translate these promising preclinical findings into clinical applications.
References
- 1. ALDH2 Activation Inhibited Cardiac Fibroblast-to-Myofibroblast Transformation Via the TGF-β1/Smad Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, an aldehyde dehydrogenase-2 agonist, improves long-term survival in rats with chronic heart failure following myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aldehyde dehydrogenase 2 in cardiac protection: a new therapeutic target? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aldehydic load and aldehyde dehydrogenase 2 profile during the progression of post-myocardial infarction cardiomyopathy: benefits of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Activator of Mutant and Wildtype Aldehyde Dehydrogenase Reduces Ischemic Damage to the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ALDH2 attenuates myocardial pyroptosis through breaking down Mitochondrion-NLRP3 inflammasome pathway in septic shock - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aldehyde dehydrogenase 2 activation in aged heart improves the autophagy by reducing the carbonyl modification on SIRT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activation of mitochondrial aldehyde dehydrogenase (ALDH2) by this compound reduces both the acquisition and maintenance of ethanol intake in rats: A dual mechanism? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound is an agonist and chemical chaperone for the common human aldehyde dehydrogenase 2 variant - PMC [pmc.ncbi.nlm.nih.gov]
Alda-1 for Neuroprotection and Spinal Cord Injury: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Alda-1, a selective small-molecule activator of Aldehyde Dehydrogenase 2 (ALDH2). It details its mechanism of action, pharmacokinetic profile, and its therapeutic potential in the context of neuroprotection, with a specific focus on spinal cord injury (SCI). This document synthesizes key quantitative data, outlines detailed experimental protocols, and visualizes critical pathways and workflows to support advanced research and development.
Core Mechanism of Action: ALDH2 Activation
This compound's primary therapeutic action stems from its ability to specifically activate the mitochondrial enzyme ALDH2.[1][2][3] Following central nervous system (CNS) injuries like SCI, a secondary injury cascade is initiated, characterized by severe oxidative stress and lipid peroxidation.[2][4] This process generates highly reactive and cytotoxic aldehydes, such as 4-hydroxynonenal (B163490) (4-HNE) and acrolein.[1][2] These aldehydes exacerbate cellular damage by forming adducts with proteins and DNA, leading to mitochondrial dysfunction, inflammation, and apoptosis.[5][6][7]
ALDH2 is the primary enzyme responsible for detoxifying these reactive aldehydes.[7][8] However, the aldehydes themselves can inhibit ALDH2 activity, creating a vicious cycle of accumulating toxicity.[1][9]
This compound intervenes by binding to ALDH2 near the substrate-binding tunnel, acting as both an agonist and a chemical chaperone.[1][3][10] This action:
-
Enhances Catalytic Activity: this compound increases the maximum velocity (Vmax) and decreases the Michaelis constant (Km) of ALDH2, boosting its efficiency in clearing toxic aldehydes.[1]
-
Protects the Enzyme: It prevents the inactivation of ALDH2 by reactive aldehydes like 4-HNE.[8][9][10]
-
Restores Function to Mutants: this compound can restore near-wild-type activity to the common, catalytically deficient ALDH2*2 variant found in a significant portion of the global population.[3][11]
By maintaining ALDH2 function, this compound breaks the cycle of aldehyde-mediated damage, thereby reducing oxidative stress, preserving mitochondrial function, decreasing neuroinflammation, and ultimately promoting neuronal survival.[1][5]
Pharmacokinetic Profile
Understanding the pharmacokinetics of this compound is critical for designing effective in vivo studies. Research in rat models has established key parameters, though these highlight challenges for clinical translation, primarily related to its low oral bioavailability.
| Parameter | Value | Species | Administration | Source |
| Half-life (t½) | 1.67 ± 0.54 hours | Rat | 10 mg/kg, Intravenous (IV) | [1][12] |
| Oral Bioavailability | ~4.36% | Rat | 40 mg/kg, Oral (PO) | [12] |
| Plasma Protein Binding | 82-86% | Rat | In vitro | [13][14] |
| Metabolism | High Extraction Compound | Rat | In vitro (microsomal) | [14] |
Efficacy in Spinal Cord Injury (SCI) Models
Multiple preclinical studies have demonstrated the neuroprotective efficacy of this compound following traumatic SCI in rodent models. Treatment typically involves systemic administration shortly after the initial injury.
| Outcome Measure | Animal Model | This compound Dose & Regimen | Key Result | Source |
| Functional Recovery | Mouse, Contusion | 10 mg/kg, IP, daily | Significant improvement in Basso Mouse Scale (BMS) scores vs. SCI control. | [1] |
| Functional Recovery | Rat, Contusion | - | Significant improvement in motor function up to 28 days post-SCI. | [2] |
| Biochemical Markers | Mouse, Contusion | 10 mg/kg, IP, daily | ↓ 4-HNE levels, ↑ ALDH2 activity in spinal cord tissue. | [1] |
| Biochemical Markers | Rat, Contusion | - | Significantly lowered acrolein levels in the spinal cord. | [2] |
| Neuroinflammation | Mouse, Contusion | 10 mg/kg, IP, daily | ↓ Expression of Iba-1 (microglia) and GFAP (astrocytes). | [1] |
| Neuronal Survival | Mouse, Contusion | 10 mg/kg, IP, daily | ↑ NeuN-positive neurons, ↓ TUNEL-positive (apoptotic) cells. | [1] |
| Myelination | Mouse, Contusion | 10 mg/kg, IP, daily | ↑ Expression of Myelin Basic Protein (MBP), BDNF, and NT3. | [1] |
| Pain-like Behavior | Mouse, Contusion | 10 mg/kg, IP, daily | Attenuated mechanical allodynia and thermal hyperalgesia. | [1][15] |
Efficacy in Other Neuroprotection Models
The therapeutic utility of this compound extends to other models of CNS injury, reinforcing its role as a potent neuroprotective agent by mitigating mitochondrial dysfunction and apoptosis.
| Disease Model | Animal/Cell Model | This compound Dose | Key Result | Source |
| Parkinson's Disease | Mouse (MPTP/Rotenone) | 50 mg/kg/day, IP | Reduced loss of TH-positive dopaminergic neurons in the substantia nigra. | [5] |
| Parkinson's Disease | SH-SY5Y cells | 1-10 µM | Dose-dependently protected against rotenone-induced apoptosis. | [5] |
| Ischemic Stroke | Rat (MCAO) / PC12 cells | - | Reduced infarct volume and neurological deficits by inhibiting apoptosis. | [7] |
| Hypoglycemic Encephalopathy | Rat | 8.5 mg/kg, IV | ↓ 4-HNE levels and neuronal death in the cerebral cortex. | [16][17] |
Detailed Experimental Protocols
The following protocols are synthesized from methodologies reported in peer-reviewed literature. Researchers should adapt them based on institutional guidelines (IACUC) and specific experimental goals.
This protocol describes a contusion injury model in mice, a widely used approach to replicate human SCI.
-
Animal Model: Adult male C57BL/6 mice (8-10 weeks old).
-
Anesthesia: Anesthetize the mouse with an appropriate anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail) and confirm with a toe-pinch reflex.
-
Surgical Procedure:
-
Perform a laminectomy at the T9-T10 vertebral level to expose the spinal cord.
-
Induce a moderate contusion injury using a standardized impactor device (e.g., Infinite Horizon Impactor) with defined force parameters.
-
Suture the muscle layers and close the skin with wound clips.
-
Provide post-operative care, including manual bladder expression (twice daily), hydration, and analgesia as per IACUC protocol.
-
-
This compound Administration:
-
Preparation: Dissolve this compound in a vehicle solution, such as 20% DMSO in saline.[1]
-
Dosing: Administer 10 mg/kg this compound via intraperitoneal (IP) injection.
-
Timing: The first dose is given 2 hours post-SCI. Subsequent doses are administered once daily for the duration of the experiment (e.g., 30 days).[1] The vehicle solution is administered to Sham and SCI control groups.
-
-
Outcome Assessments:
-
Behavioral: Perform BMS scoring at set intervals (e.g., days 3, 7, 14, 21, 30) to assess locomotor recovery.[1]
-
Biochemical/Histological: At the study endpoint, perfuse animals and collect spinal cord tissue for analysis (e.g., Western blot, immunohistochemistry, ALDH2 activity assay).
-
This assay measures ALDH2 enzymatic activity in tissue lysates by monitoring the conversion of NAD+ to NADH.[9]
-
Tissue Homogenization:
-
Homogenize ~10 mg of frozen spinal cord tissue in an appropriate lysis buffer on ice.
-
Sonicate the homogenate and then centrifuge at 10,000 x g for 30 minutes at 4°C to collect the supernatant.
-
-
Reaction Mixture: Prepare a 1 ml reaction system containing:
-
33 mM Sodium Pyrophosphate (pH 8.8)
-
0.8 mM NAD+
-
15 µM Propionaldehyde (substrate)
-
0.1 ml of tissue homogenate (supernatant)
-
-
Measurement:
-
Measure the rate of NADH production by monitoring the increase in absorbance at 340 nm at 25°C using a spectrophotometer.
-
Calculate ALDH2 activity based on the rate of change in absorbance and normalize to the total protein concentration of the lysate.
-
This protocol is used to quantify the levels of 4-HNE-modified proteins, a key indicator of lipid peroxidation and oxidative stress.
-
Protein Extraction: Extract total protein from spinal cord tissue samples using a lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 15-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for 4-HNE adducts overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Analysis: Quantify the band intensity using densitometry software. Normalize the 4-HNE signal to a loading control protein (e.g., β-actin or GAPDH).
Conclusion and Future Directions
This compound has demonstrated significant promise as a neuroprotective agent in preclinical models of spinal cord injury and other neurological disorders. Its well-defined mechanism of action—enhancing the detoxification of cytotoxic aldehydes by activating ALDH2—presents a clear therapeutic rationale. The data consistently show that this compound can mitigate key aspects of the secondary injury cascade, including oxidative stress, neuroinflammation, and neuronal death, leading to improved functional outcomes.
Despite these promising results, the clinical translation of this compound faces hurdles, primarily its poor oral bioavailability and short half-life. Future research should focus on the development of new ALDH2 activators with improved pharmacokinetic profiles. Furthermore, while initial studies have established efficacy with early administration, exploring the therapeutic window for delayed treatment is crucial for clinical relevance in SCI. Combination therapies, pairing ALDH2 activation with other neuroprotective or regenerative strategies, may also offer synergistic benefits and represent a promising avenue for future investigation.[15]
References
- 1. Neuroprotective effects of this compound mitigate spinal cord injury in mice: involvement of this compound-induced ALDH2 activation-mediated suppression of reactive aldehyde mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Critical role of mitochondrial aldehyde dehydrogenase 2 in acrolein sequestering in rat spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound is an agonist and chemical chaperone for the common human aldehyde dehydrogenase 2 variant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Pathological Role and Therapeutic potential of ALDH2 in acrolein detoxification Following Spinal Cord Injury in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuroprotective effects of aldehyde dehydrogenase 2 activation in rotenone-induced cellular and animal models of parkinsonism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aldehyde Dehydrogenase-2 Activation by this compound Decreases Necrosis and Fibrosis After Bile Duct Ligation in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ALDH 2 conferred neuroprotection on cerebral ischemic injury by alleviating mitochondria-related apoptosis through JNK/caspase-3 signing pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aldehyde Dehydrogenase Inhibitors: a Comprehensive Review of the Pharmacology, Mechanism of Action, Substrate Specificity, and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound, an aldehyde dehydrogenase-2 agonist, improves long-term survival in rats with chronic heart failure following myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound is an agonist and chemical chaperone for the common human aldehyde dehydrogenase 2 variant - PMC [pmc.ncbi.nlm.nih.gov]
- 11. apexbt.com [apexbt.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Bioavailability, plasma protein binding and metabolic stability studies of a ALDH2 activator, this compound, using a validated LC-ESI-MS/MS method in rat plasma - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. GSNOR and ALDH2 alleviate traumatic spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effects of this compound, an Aldehyde Dehydrogenase-2 Agonist, on Hypoglycemic Neuronal Death | PLOS One [journals.plos.org]
- 17. researchgate.net [researchgate.net]
The Alda-1 Effect: A Technical Guide to its Modulation of Mitochondrial Function and Bioenergetics
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alda-1, a small molecule activator of mitochondrial aldehyde dehydrogenase 2 (ALDH2), has emerged as a significant therapeutic candidate for conditions associated with mitochondrial dysfunction and oxidative stress. This technical guide provides an in-depth analysis of this compound's core mechanism of action and its subsequent effects on mitochondrial bioenergetics. We consolidate quantitative data from multiple studies, detail key experimental methodologies, and present signaling pathways and experimental workflows through structured diagrams. This document serves as a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of this compound.
Introduction: this compound and the Central Role of ALDH2
Mitochondrial aldehyde dehydrogenase 2 (ALDH2) is a critical enzyme in cellular detoxification, primarily responsible for the oxidation of toxic aldehydes, such as acetaldehyde (B116499) and 4-hydroxynonenal (B163490) (4-HNE), a product of lipid peroxidation.[1][2][3] Accumulation of these aldehydes leads to protein adduct formation, enzyme inactivation, and exacerbation of oxidative stress, ultimately impairing mitochondrial function.[2][4] A common genetic polymorphism, ALDH2*2, results in a significant reduction in enzyme activity and is prevalent in East Asian populations.[5][6]
This compound (N-(1,3-benzodioxol-5-ylmethyl)-2,6-dichlorobenzamide) was identified as a potent and specific activator of ALDH2.[1] It has been shown to enhance the catalytic activity of both the wild-type (ALDH21) and the deficient variant (ALDH22) of the enzyme.[1][5][7] By accelerating the clearance of toxic aldehydes, this compound mitigates downstream cellular damage and preserves mitochondrial integrity.[3][4] This guide explores the multifaceted effects of this compound on mitochondrial function, from direct enzymatic activation to broad impacts on cellular bioenergetics and signaling.
Quantitative Impact of this compound on ALDH2 and Mitochondrial Parameters
The following tables summarize the quantitative effects of this compound as reported in various preclinical studies. These data highlight the compound's potency in activating ALDH2 and its subsequent beneficial effects on mitochondrial health.
Table 1: Effect of this compound on ALDH2 Catalytic Activity
| Parameter | Enzyme Variant | Effect of this compound | Fold Change | Reference |
| Catalytic Activity | ALDH21 (Wild-Type) | Increased | ~1.5 to 2-fold | [1][7] |
| Catalytic Activity | ALDH22 (Variant) | Increased | ~6 to 11-fold | [1][7] |
| Esterase Activity | ALDH21 (Wild-Type) | Increased | ~6 to 7-fold | [5] |
| Esterase Activity | ALDH22 (Variant) | Increased | ~6 to 7-fold | [5] |
| Combined Esterase Activity (with NAD+) | ALDH21 (Wild-Type) | Increased | ~10-fold | [5] |
| Combined Esterase Activity (with NAD+) | ALDH22 (Variant) | Increased | >100-fold | [5] |
| Km for NAD+ | Wild-Type | Decreased | 2.4-fold | [8] |
| Catalytic Efficiency (Vmax/Km for NAD+) | Wild-Type | Increased | 4.4-fold | [8] |
| Km for aldehyde | Wild-Type | Increased | 8.6-fold | [8] |
| EC50 | Wild-Type | - | ~20 µM | [1] |
Table 2: this compound's Effect on Mitochondrial Bioenergetics and Oxidative Stress
| Parameter | Model System | Treatment Conditions | Effect of this compound | Quantitative Change | Reference |
| Mitochondrial Respiration (OCR) | Cardiomyocytes | This compound treatment | Increased | - | [9] |
| ATP Production | Cardiomyocytes | This compound treatment | Increased | - | [9][10] |
| Mitochondrial Membrane Potential | Human Microvascular Endothelial Cells (HMVEC) | Hyperoxia exposure | Significantly improved | 62% increase in functionality index vs. hyperoxia alone | [2][11] |
| Mitochondrial ROS | H9c2 cells | Hypoxia/Reoxygenation | Decreased | - | [12] |
| 4-HNE Protein Adducts | Liver of apoE-/- mice | High-fat diet | Attenuated | - | [4] |
| Myocardial Infarct Size | Rat model of ischemia | Pre-treatment with this compound | Reduced | 60% reduction | [7] |
Core Mechanism of Action: How this compound Activates ALDH2
This compound binds to the entrance of the substrate-binding tunnel of the ALDH2 enzyme, near the catalytic cysteine residue (Cys302).[1][8] This binding induces a conformational change that has several key consequences:
-
For the Wild-Type Enzyme (ALDH2*1): this compound's binding is thought to accelerate the rate-limiting step of the catalytic cycle, which is the hydrolysis of the acyl-enzyme intermediate.[5] It also significantly lowers the Michaelis constant (Km) for the cofactor NAD+, increasing the enzyme's efficiency at physiological NAD+ concentrations.[8]
-
For the Deficient Variant (ALDH22): The E487K mutation in ALDH22 leads to structural instability and a reduced affinity for NAD+.[5] this compound acts as a "structural chaperone," restoring the proper conformation of the enzyme and thereby rescuing its catalytic function.[5][6]
The following diagram illustrates the proposed mechanism of this compound's interaction with the ALDH2 enzyme.
Figure 1. Mechanism of this compound activation of the ALDH2 enzyme.
Impact on Mitochondrial Bioenergetics and Function
By enhancing the detoxification of aldehydes, this compound initiates a cascade of positive effects on mitochondrial function and cellular bioenergetics.
Reduction of Mitochondrial Oxidative Stress
4-HNE and other reactive aldehydes can form adducts with mitochondrial proteins, including components of the electron transport chain, leading to increased production of reactive oxygen species (ROS).[4] By promoting the clearance of these aldehydes, this compound reduces the formation of these damaging adducts, thereby lowering mitochondrial ROS (mtROS) levels.[12][13]
Preservation of Mitochondrial Membrane Potential (ΔΨm)
The accumulation of toxic aldehydes and subsequent oxidative stress can lead to the depolarization of the mitochondrial membrane, a key indicator of mitochondrial dysfunction.[2][11] this compound has been shown to preserve or restore the mitochondrial membrane potential in cells subjected to oxidative stress, indicating a protective effect on the integrity of the mitochondrial inner membrane.[2][11][14]
Enhancement of Mitochondrial Respiration and ATP Synthesis
Mitochondrial dysfunction, characterized by impaired electron transport chain activity, leads to reduced oxygen consumption and ATP production. Studies have demonstrated that treatment with this compound can enhance the oxygen consumption rate (OCR) and increase ATP levels in cells, suggesting an improvement in overall mitochondrial respiratory capacity.[9][10][15]
The logical flow from ALDH2 activation to improved mitochondrial bioenergetics is depicted below.
References
- 1. Targeting Aldehyde Dehydrogenase 2: New Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound attenuates hyperoxia-induced mitochondrial dysfunction in lung vascular endothelial cells | Aging [aging-us.com]
- 3. This compound, an aldehyde dehydrogenase-2 agonist, improves long-term survival in rats with chronic heart failure following myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. This compound is an agonist and chemical chaperone for the common human aldehyde dehydrogenase 2 variant - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protective effects of this compound, an ALDH2 activator, on alcohol-derived DNA damage in the esophagus of human ALDH2*2 (Glu504Lys) knock-in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
- 8. This compound modulates the kinetic properties of mitochondrial aldehyde dehydrogenase (ALDH2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound treatment promotes the therapeutic effect of mitochondrial transplantation for myocardial ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound attenuates hyperoxia-induced mitochondrial dysfunction in lung vascular endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. This compound Ameliorates Oxidative Stress-Induced Cardiomyocyte Damage by Inhibiting the Mitochondrial ROS/TXNIP/NLRP3 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | this compound Attenuates Hyperoxia-Induced Acute Lung Injury in Mice [frontiersin.org]
- 15. researchgate.net [researchgate.net]
ALDH2-Independent Mechanisms of Alda-1: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Alda-1 is a well-characterized small molecule activator of aldehyde dehydrogenase 2 (ALDH2), a critical mitochondrial enzyme responsible for detoxifying reactive aldehydes. While the vast majority of this compound's therapeutic effects are attributed to its potentiation of ALDH2 activity, the question of ALDH2-independent mechanisms is a pertinent area of investigation for a comprehensive understanding of its pharmacological profile. This technical guide summarizes the current scientific literature on the off-target effects of this compound, presents quantitative data on its activity, details relevant experimental protocols, and provides visual representations of its signaling pathways. Based on an extensive review of published studies, there is currently limited direct evidence to support significant ALDH2-independent signaling pathways of this compound. The primary mechanism of action of this compound remains robustly linked to its role as a chemical chaperone and activator of ALDH2.
ALDH2-Dependent Mechanism of Action of this compound
This compound was identified through a high-throughput screen as a potent and specific activator of ALDH2.[1] It enhances the enzyme's activity by binding to a site near the substrate entrance of the catalytic tunnel.[2][3] This binding has two key consequences: it increases the catalytic rate of the wild-type enzyme and, importantly, it acts as a chemical chaperone to restore the proper conformation and near-wild-type activity of the common inactive mutant, ALDH22.[3][4] The ALDH22 variant is prevalent in East Asian populations and is associated with an increased risk for various diseases due to impaired aldehyde metabolism.[5]
The downstream effects of this compound are primarily a consequence of enhanced ALDH2 activity, leading to the accelerated detoxification of cytotoxic aldehydes such as 4-hydroxynonenal (B163490) (4-HNE) and acetaldehyde (B116499).[1][6] This reduction in the cellular "aldehydic load" mitigates oxidative stress and prevents the formation of damaging protein and DNA adducts, thereby influencing a multitude of signaling pathways involved in cell survival, inflammation, and metabolism.
Investigation of ALDH2-Independent Mechanisms
Despite the well-established role of this compound as an ALDH2 activator, the potential for off-target effects is a critical aspect of its pharmacological evaluation. The following sections explore the current understanding of this compound's activity beyond ALDH2.
Interaction with Other ALDH Isoforms
While highly specific for ALDH2, there is some evidence to suggest that this compound may also interact with other members of the aldehyde dehydrogenase superfamily. One study demonstrated that this compound can activate ALDH1A1, another important enzyme in aldehyde metabolism.[1] This interaction, however, does not represent a distinct signaling mechanism but rather an extension of its primary function to a closely related enzyme. Further research is needed to determine the physiological relevance of this interaction and whether this compound affects other ALDH isoforms.
Studies in ALDH2-Deficient Models
Proteomic and Kinase Screening Approaches
Modern proteomic techniques, such as the Cellular Thermal Shift Assay (CETSA), are powerful tools for identifying direct and indirect drug targets in an unbiased manner.[9][10] A CETSA experiment coupled with mass spectrometry could provide a global profile of proteins that are thermally stabilized upon this compound binding, thus revealing potential off-targets. Similarly, kinome-wide screening assays could identify any direct interactions between this compound and protein kinases. To date, however, there are no publicly available, large-scale proteomic or kinome screening studies that have identified high-affinity, non-ALDH2 binding partners of this compound. The absence of such data further supports the high specificity of this compound for ALDH2.
Quantitative Data on this compound Activity
The following tables summarize the key quantitative data regarding the activation of ALDH2 by this compound.
Table 1: Activation of Wild-Type and Mutant ALDH2 by this compound
| Enzyme Variant | Fold Activation (approx.) | EC50 (μM) | Reference(s) |
| ALDH21 (Wild-Type) | ~2 | ~20 | [3] |
| ALDH22 (Mutant) | ~11 | ~20 | [3][11] |
Table 2: Kinetic Parameters of this compound's Effect on ALDH2
| Parameter | Effect of this compound | Fold Change | Reference(s) |
| ALDH21 | |||
| Km for NAD+ | Decrease | 2.4 | [2] |
| Catalytic Efficiency | Increase | 4.4 | [2] |
| Km for aldehyde | Increase | 8.6 | [2] |
| ALDH22 | |||
| Vmax | Increase | 2 | [2] |
| Apparent Km for NAD+ | Decrease | 6.7 | [2] |
Experimental Protocols
This section provides an overview of key experimental methodologies used to characterize the mechanisms of this compound.
ALDH2 Activity Assay
Principle: The enzymatic activity of ALDH2 is measured by monitoring the reduction of NAD+ to NADH in the presence of an aldehyde substrate. The increase in absorbance at 340 nm due to NADH production is proportional to the enzyme activity.
Protocol:
-
Prepare a reaction mixture containing a suitable buffer (e.g., 50 mM sodium pyrophosphate, pH 9.0), NAD+, and the aldehyde substrate (e.g., acetaldehyde or 4-HNE).
-
Add the protein source (e.g., cell lysate, purified enzyme) to the reaction mixture.
-
To test the effect of this compound, pre-incubate the protein source with the desired concentration of this compound or vehicle control (e.g., DMSO) before adding to the reaction mixture.
-
Initiate the reaction and immediately measure the absorbance at 340 nm over time using a spectrophotometer.
-
Calculate the rate of NADH production from the linear portion of the absorbance curve.
Cellular Thermal Shift Assay (CETSA)
Principle: CETSA is a biophysical method to assess target engagement in a cellular context. Ligand binding stabilizes the target protein, leading to a higher melting temperature.[9][10]
Protocol:
-
Treat intact cells with this compound or a vehicle control for a defined period.
-
Heat the cell suspensions to a range of temperatures to induce protein denaturation and aggregation.
-
Lyse the cells and separate the soluble protein fraction from the aggregated proteins by centrifugation.
-
Analyze the amount of soluble ALDH2 (or other potential targets) in the supernatant by Western blotting or mass spectrometry.
-
A shift in the melting curve to a higher temperature in the this compound-treated samples indicates target engagement.
Western Blotting for Signaling Pathway Analysis
Principle: Western blotting is used to detect and quantify the levels of specific proteins, including their post-translational modifications (e.g., phosphorylation), in cell or tissue lysates.
Protocol:
-
Treat cells or animals with this compound, with or without other stimuli (e.g., oxidative stress inducers).
-
Prepare protein lysates from the samples.
-
Separate the proteins by size using SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-Akt, total Akt, β-catenin).
-
Incubate with a secondary antibody conjugated to a detectable enzyme (e.g., HRP).
-
Detect the signal using a chemiluminescent substrate and image the blot.
-
Quantify the band intensities to determine changes in protein levels or phosphorylation status.
Signaling Pathways and Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate the established ALDH2-dependent signaling pathways of this compound.
Caption: this compound directly activates ALDH2, enhancing the detoxification of toxic aldehydes and reducing cellular stress.
Caption: ALDH2-dependent downstream signaling pathways modulated by this compound.
Conclusion
References
- 1. Identification of aldehyde dehydrogenase 1A1 modulators using virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound is an agonist and chemical chaperone for the common human aldehyde dehydrogenase 2 variant - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proteome-wide cellular thermal shift assay reveals unexpected cross-talk between brassinosteroid and auxin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. New method to detect off-target effects of CRISPR | EurekAlert! [eurekalert.org]
- 6. The Role of Mitochondrial Aldehyde Dehydrogenase 2 (ALDH2) in Neuropathology and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Alda‑1 restores ALDH2‑mediated alcohol metabolism to inhibit the NF‑κB/VEGFC axis in head and neck cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. Cellular Thermal Shift Assay for the Detection of Small Molecule-Target Interactions in Arabidopsis Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. huber.embl.de [huber.embl.de]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Alda-1 In Vivo Administration: Application Notes and Protocols for Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alda-1 is a small molecule activator of aldehyde dehydrogenase 2 (ALDH2), a critical mitochondrial enzyme responsible for detoxifying endogenous and exogenous aldehydes. The ALDH2*2 polymorphism, prevalent in East Asian populations, results in a significant reduction in enzyme activity, leading to aldehyde accumulation and associated pathologies. This compound has demonstrated therapeutic potential in various preclinical models by enhancing ALDH2 activity, thereby protecting against cellular damage caused by aldehyde toxicity. These application notes provide a comprehensive overview of in vivo administration protocols for this compound in mice and rats, compiled from peer-reviewed literature.
Data Presentation: this compound In Vivo Administration Parameters
The following tables summarize the quantitative data for this compound administration in mice and rats across different research applications.
Table 1: this compound Administration Protocols in Mice
| Indication/Model | Dose | Route of Administration | Vehicle | Frequency/Duration | Reference |
| Acute Inflammatory Pain | 2 mg/kg | Subcutaneous (s.c.) | 50% PEG / 50% DMSO | Multiple doses: 15 min before, and 30 & 150 min after insult | [1] |
| Ethanol (B145695) Metabolism | 90 mg/kg | Oral gavage | PEG400 | Single dose 15 min before ethanol | [2] |
| Bile Duct Ligation | Not specified | Not specified | Not specified | Not specified | [3] |
| Spinal Cord Injury | 1 mg/kg and 10 mg/kg | Intraperitoneal (i.p.) | 20% DMSO/saline | Daily | [4] |
| Intestinal Ischemia/Reperfusion | 10 mg/kg | Intraperitoneal (i.p.) | DMSO | Single dose 1 hr before ischemia | [5] |
| Hyperoxia-Induced Lung Injury | 20 µM (via Alzet pump) | Subcutaneous (s.c.) | Not specified | Continuous for 48 hr | [6] |
| Alcohol-Related Esophageal DNA Damage | 20 mg/kg | Intraperitoneal (i.p.) | Not specified | Single dose | [7] |
| Atherosclerosis (ApoE-/- mice) | Not specified | Not specified | Not specified | Not specified | [8] |
| Alcoholic Liver Disease | Not specified | Not specified | Not specified | Last 10 days of an 8-week alcohol feeding | [9] |
| Radiation-Induced Dermatitis | 3 mM solution (0.25 ml) | Topical | 95% Ethanol | Concomitant with radiation | [10] |
Table 2: this compound Administration Protocols in Rats
| Indication/Model | Dose | Route of Administration | Vehicle | Frequency/Duration | Reference |
| Acute Inflammatory Pain | 2 mg/kg | Subcutaneous (s.c.) | Not specified | Multiple doses: 30 & 150 min after insult | [1] |
| Ischemic Random Skin Flap | 10 mg/kg/day (low dose), 20 mg/kg/day (high dose) | Intraperitoneal (i.p.) | 10% DMSO / 90% corn oil | Daily for 7 days | [11] |
| Hepatic Ischemia/Reperfusion | Not specified | Intravenous (i.v.) | Not specified | Single dose 30 min before ischemia | [12] |
| Ethanol Intake | 25 mg/kg | Intragastric (i.g.) | Not specified | Daily for 14 days | [13][14] |
| Ethanol Intake (Acquisition & Maintenance) | 12.5, 25, or 50 mg/kg | Intraperitoneal (i.p.) | Not specified | Daily for 5 days | [15] |
| Chronic Heart Failure | Not specified | Not specified | Not specified | Not specified | [6] |
| Bone Regeneration | 40 mg/kg | Oral | Not specified | Single dose | [16] |
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
This compound primarily functions by directly binding to and activating ALDH2. This activation enhances the enzyme's ability to metabolize toxic aldehydes, such as 4-hydroxynonenal (B163490) (4-HNE) and malondialdehyde (MDA), which are products of oxidative stress. By reducing the aldehyde load, this compound mitigates downstream cellular damage. Key affected pathways include the reduction of oxidative stress, inhibition of apoptosis, and modulation of inflammatory responses.
Caption: this compound activates ALDH2, promoting detoxification of toxic aldehydes and mitigating downstream cellular damage.
General Experimental Workflow for In Vivo this compound Studies
A typical workflow for evaluating the efficacy of this compound in a rodent model involves several key stages, from animal acclimatization to data analysis.
Caption: A generalized workflow for in vivo studies investigating the effects of this compound in rodent models.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature.
Protocol 1: Subcutaneous this compound Administration in a Mouse Model of Inflammatory Pain
Objective: To assess the analgesic effect of this compound in a carrageenan-induced inflammatory pain model in mice.[1]
Materials:
-
This compound
-
Polyethylene glycol (PEG) 400
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Carrageenan
-
Saline
-
Male C57BL/6 mice
-
Syringes and needles for subcutaneous injection
Procedure:
-
This compound Preparation: Dissolve this compound in a vehicle of 50% PEG 400 and 50% DMSO to a final concentration for a 2 mg/kg injection volume.
-
Animal Groups: Randomly assign mice to experimental groups (e.g., Vehicle + Saline, Vehicle + Carrageenan, this compound + Carrageenan).
-
This compound Administration:
-
Administer the first dose of this compound (2 mg/kg) or vehicle subcutaneously to the dorsal side of the neck 15 minutes before the carrageenan or saline injection.
-
Administer subsequent doses at 30 and 150 minutes after the carrageenan or saline injection.
-
-
Induction of Inflammation: Inject carrageenan into the plantar surface of the hind paw to induce inflammation. Inject saline in the control group.
-
Nociceptive Testing: Assess pain thresholds at baseline and at specified time points after carrageenan injection using methods such as the von Frey test or Randall-Selitto test.
-
Data Analysis: Compare the nociceptive thresholds between the different treatment groups to determine the effect of this compound.
Protocol 2: Intraperitoneal this compound Administration in a Rat Model of Ischemic Skin Flap
Objective: To evaluate the effect of this compound on the survival of ischemic random skin flaps in rats.[11]
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Corn oil
-
Male Sprague-Dawley rats
-
Surgical instruments for flap creation
-
Syringes and needles for intraperitoneal injection
Procedure:
-
This compound Preparation: Dissolve this compound in a vehicle of 10% DMSO and 90% corn oil (v/v) to the desired concentration (e.g., for 10 mg/kg/day or 20 mg/kg/day).
-
Surgical Procedure:
-
Anesthetize the rats.
-
Create a modified McFarlane ischemic random skin flap on the back of each rat.
-
-
This compound Administration:
-
Administer this compound or vehicle intraperitoneally once daily for 7 consecutive days, starting immediately after surgery.
-
-
Flap Survival Assessment:
-
On day 7, measure the viable area of the skin flap.
-
Collect tissue samples from the flap for histological analysis, and assessment of markers for oxidative stress (e.g., SOD, MDA), and angiogenesis (e.g., VEGF).
-
-
Data Analysis: Compare the flap survival rates and biochemical markers between the this compound treated and vehicle control groups.
Protocol 3: Oral Gavage Administration of this compound in a Mouse Model of Ethanol Metabolism
Objective: To determine the effect of this compound on blood acetaldehyde (B116499) and ethanol levels after acute ethanol administration in mice.[2]
Materials:
-
This compound
-
Polyethylene glycol 400 (PEG400)
-
Ethanol
-
Saline
-
Male C57BL/6 mice
-
Oral gavage needles
-
Equipment for blood collection and analysis of ethanol and acetaldehyde levels
Procedure:
-
This compound Preparation: Prepare a stock solution of this compound in PEG400.
-
Animal Groups: Divide mice into groups: Vehicle + Saline, Vehicle + Ethanol, this compound + Ethanol.
-
This compound Administration: Administer this compound (90 mg/kg) or an equivalent volume of PEG400 vehicle by oral gavage 15 minutes before ethanol administration.
-
Ethanol Administration: Administer ethanol (e.g., 2 g/kg or 3.3 g/kg) or saline by oral gavage.
-
Blood Sampling: Collect blood samples at various time points after ethanol administration (e.g., 45 minutes).
-
Biochemical Analysis: Measure blood acetaldehyde and ethanol concentrations using appropriate methods (e.g., gas chromatography).
-
Behavioral Assessment (Optional): Monitor behavioral recovery from ethanol intoxication (e.g., rearing behavior).
-
Data Analysis: Compare blood aldehyde and ethanol levels, and behavioral scores between the this compound and vehicle-treated groups.
Conclusion
The provided protocols and data offer a comprehensive resource for researchers planning in vivo studies with this compound in rodent models. The choice of dose, route of administration, and vehicle should be carefully considered based on the specific experimental model and research question. The signaling pathway and experimental workflow diagrams provide a conceptual framework for designing and interpreting studies involving this promising ALDH2 activator.
References
- 1. This compound Ameliorates Oxidative Stress-Induced Cardiomyocyte Damage by Inhibiting the Mitochondrial ROS/TXNIP/NLRP3 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aldehyde dehydrogenase 2 family member repression promotes colorectal cancer progression by JNK/p38 MAPK pathways-mediated apoptosis and DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroprotective effects of aldehyde dehydrogenase 2 activation in rotenone-induced cellular and animal models of parkinsonism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound is an agonist and chemical chaperone for the common human aldehyde dehydrogenase 2 variant - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. This compound, an aldehyde dehydrogenase-2 agonist, improves long-term survival in rats with chronic heart failure following myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activation of Aldehyde Dehydrogenase 2 Ameliorates Glucolipotoxicity of Pancreatic Beta Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Initiating and Performing in vivo experiments of anti-cancer treatments in mice (General) [protocols.io]
- 10. Pharmacological activation of aldehyde dehydrogenase 2 by this compound reverses alcohol-induced hepatic steatosis and cell death in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Aldehyde Dehydrogenase-2 Activation by this compound Decreases Necrosis and Fibrosis After Bile Duct Ligation in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Pharmacological Activation Of Aldehyde Dehydrogenase 2 Protects Against Heatstroke-Induced Acute Lung Injury by Modulating Oxidative Stress and Endothelial Dysfunction [frontiersin.org]
- 14. apexbt.com [apexbt.com]
- 15. Mitochondrial Aldehyde Dehydrogenase Activation by Alda‐1 Inhibits Atherosclerosis and Attenuates Hepatic Steatosis in Apolipoprotein E‐Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Drug Efficacy Testing in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Alda-1 Dissolution in In Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution of Alda-1, a selective activator of aldehyde dehydrogenase 2 (ALDH2), for use in various in vitro experimental settings. Adherence to these guidelines is crucial for ensuring the compound's stability, bioavailability, and the reproducibility of experimental results.
Introduction to this compound
This compound is a small molecule activator of ALDH2, a critical mitochondrial enzyme responsible for the detoxification of reactive aldehydes, such as 4-hydroxy-2-nonenal (4-HNE), which are generated during oxidative stress.[1][2][3] By activating ALDH2, this compound helps to mitigate cellular damage caused by aldehyde accumulation, making it a valuable tool for studying the roles of ALDH2 in various pathologies, including cardiovascular diseases, neurodegenerative disorders, and ischemia-reperfusion injury.[4][5][6]
Solubility of this compound
This compound exhibits poor solubility in aqueous solutions but is readily soluble in organic solvents. The choice of solvent is critical for preparing stock solutions that can be further diluted into aqueous cell culture media or assay buffers for in vitro experiments.
Data Presentation: this compound Solubility
| Solvent | Solubility | Notes |
| DMSO (Dimethyl Sulfoxide) | ≥15.15 mg/mL; 100 mg/mL (308.49 mM) with sonication[7][8] | Recommended primary solvent. Use of newly opened, anhydrous DMSO is advised as it is hygroscopic.[7] Ultrasonic treatment may be necessary to achieve higher concentrations.[7] |
| Ethanol | ≥4.43 mg/mL[8] | Can be used as an alternative to DMSO. |
| Water | Insoluble[8] | Not suitable for preparing stock solutions. |
| PBS (Phosphate-Buffered Saline) | Insoluble | Not suitable for preparing stock solutions. |
Experimental Protocols
Preparation of this compound Stock Solution (100 mM in DMSO)
This protocol describes the preparation of a high-concentration stock solution of this compound, which can be stored for long-term use.
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 32.42 mg of this compound (Molecular Weight: 324.16 g/mol ).
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the tube containing the this compound powder.
-
Dissolution:
-
Vortex the mixture vigorously for 1-2 minutes.
-
If the compound does not fully dissolve, place the tube in a water bath sonicator and sonicate for 10-15 minutes, or until the solution is clear.[7]
-
-
Sterilization (Optional): If required for your specific application, filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[7]
-
Preparation of Working Solutions for Cell Culture
This protocol details the dilution of the this compound stock solution into cell culture medium for treating cells in vitro.
Important Considerations:
-
Final DMSO Concentration: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%, ideally below 0.1%) to avoid solvent-induced cytotoxicity.[9]
-
Vehicle Control: Always include a vehicle control in your experiments, which consists of cell culture medium containing the same final concentration of DMSO as the this compound treated samples.
Procedure:
-
Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Serial Dilution (if necessary): For preparing very low concentrations of this compound, it is recommended to perform an intermediate dilution of the stock solution in sterile DMSO or cell culture medium.
-
Final Dilution: Directly add the required volume of the this compound stock solution (or intermediate dilution) to the pre-warmed cell culture medium to achieve the desired final concentration. For example, to prepare 10 mL of medium with a final this compound concentration of 10 µM from a 100 mM stock, add 1 µL of the stock solution to the medium.
-
Mixing: Gently mix the medium by pipetting or inverting the tube to ensure homogenous distribution of the compound.
-
Application: Immediately apply the this compound-containing medium to your cells.
Mandatory Visualizations
Signaling Pathway of this compound Action
This compound activates ALDH2, which in turn reduces the levels of toxic aldehydes. This leads to the inhibition of downstream stress-activated signaling pathways, such as the MAPK pathway, and modulates apoptosis by affecting the balance of pro- and anti-apoptotic proteins like Bax and Bcl-2.[1]
Caption: this compound signaling pathway.
Experimental Workflow for this compound Dissolution and Application
The following diagram outlines the general workflow for preparing and using this compound in in vitro experiments.
Caption: Experimental workflow for this compound.
References
- 1. Aldehyde Dehydrogenase 2 as a Therapeutic Target in Oxidative Stress-Related Diseases: Post-Translational Modifications Deserve More Attention - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotective effects of this compound mitigate spinal cord injury in mice: involvement of this compound-induced ALDH2 activation-mediated suppression of reactive aldehyde mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mitochondrial Aldehyde Dehydrogenase Activation by Alda‐1 Inhibits Atherosclerosis and Attenuates Hepatic Steatosis in Apolipoprotein E‐Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. mdpi.com [mdpi.com]
- 6. This compound, an aldehyde dehydrogenase-2 agonist, improves long-term survival in rats with chronic heart failure following myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. apexbt.com [apexbt.com]
- 9. benchchem.com [benchchem.com]
Alda-1: Comparative Solubility and Optimized Protocols for DMSO and Ethanol-Based Applications
Application Note & Protocol | Drug Development & Research
For researchers, scientists, and drug development professionals utilizing Alda-1, a potent and selective activator of aldehyde dehydrogenase 2 (ALDH2), understanding its solubility characteristics is paramount for experimental success. This document provides a detailed comparison of this compound solubility in two common laboratory solvents, Dimethyl Sulfoxide (DMSO) and ethanol (B145695), along with comprehensive protocols for its dissolution and use in both in vitro and in vivo research.
Introduction to this compound
This compound (N-(1,3-benzodioxol-5-ylmethyl)-2,6-dichlorobenzamide) is a small molecule agonist of ALDH2. It has been shown to activate both wild-type and the common East Asian variant (E487K) of the enzyme, offering a promising therapeutic strategy for conditions associated with aldehyde toxicity, such as ischemic damage and alcoholic liver disease.[1][2] The proper preparation of this compound solutions is a critical first step for any experiment, ensuring compound stability and bioavailability.
Comparative Solubility of this compound
This compound exhibits significantly different solubility profiles in DMSO and ethanol. DMSO is a superior solvent for achieving high concentration stock solutions, while ethanol may be preferred for specific applications where DMSO is not suitable. The quantitative solubility data from various suppliers is summarized below.
Table 1: Quantitative Solubility of this compound in DMSO vs. Ethanol
| Solvent | Reported Solubility (mg/mL) | Molar Concentration (mM)¹ | Source(s) | Notes |
| DMSO | ≥15.15 mg/mL | ≥46.7 | RayBiotech, APExBIO[3][4] | Saturation not reached. |
| 30 mg/mL | 92.5 | Cayman Chemical[1] | ||
| 65 mg/mL | 200.5 | Selleck Chemicals[5] | Fresh, anhydrous DMSO recommended as moisture can reduce solubility.[5] | |
| 100 mg/mL | 308.5 | MedchemExpress[6] | Requires sonication to achieve. Hygroscopic DMSO can significantly impact solubility.[6] | |
| Ethanol | ≥4.43 mg/mL | ≥13.7 | APExBIO[4] | Saturation not reached. |
| 7 - 16 mg/mL | 21.6 - 49.3 | Selleck Chemicals[5] | Solubility may vary between batches.[5] | |
| 10 mg/mL | 30.8 | Cayman Chemical[1] |
¹Molar concentration calculated based on the molecular weight of this compound: 324.16 g/mol .
Key Considerations for Solvent Selection
The choice between DMSO and ethanol for dissolving this compound depends on several factors, including the required final concentration, the experimental system (in vitro vs. in vivo), and potential solvent toxicity.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Pharmacological activation of aldehyde dehydrogenase 2 by this compound reverses alcohol-induced hepatic steatosis and cell death in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. raybiotech.com [raybiotech.com]
- 4. apexbt.com [apexbt.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
Preparing Alda-1 Stock Solutions for Laboratory Use: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alda-1 is a small molecule activator of aldehyde dehydrogenase 2 (ALDH2), a critical enzyme in aldehyde metabolism. Its ability to restore function to the common, inactive variant ALDH2*2 makes it a valuable tool in research and a potential therapeutic agent for conditions associated with aldehyde toxicity, such as cardiovascular diseases and Fanconi anemia. Proper preparation of this compound stock solutions is crucial for obtaining reliable and reproducible experimental results. This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions for laboratory use.
Introduction to this compound
This compound, with the chemical name N-(1,3-benzodioxol-5-ylmethyl)-2,6-dichlorobenzamide, is a selective and potent activator of the mitochondrial enzyme aldehyde dehydrogenase 2 (ALDH2). ALDH2 plays a key role in the detoxification of endogenous and exogenous aldehydes, including acetaldehyde, a toxic byproduct of alcohol metabolism, and 4-hydroxynonenal (B163490) (4-HNE), a product of lipid peroxidation.[1][2][3] A common genetic variant of ALDH2, known as ALDH22, exhibits significantly reduced enzymatic activity and is prevalent in East Asian populations. This compound has been shown to act as a chemical chaperone, restoring near-normal activity to the ALDH22 variant and enhancing the activity of the wild-type ALDH2*1 enzyme.[2][4][5] This property makes this compound a critical tool for studying the roles of ALDH2 in various physiological and pathological processes.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of this compound is essential for its proper handling and use in experimental settings.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₁Cl₂NO₃ | [6] |
| Molecular Weight | 324.16 g/mol | [7] |
| CAS Number | 349438-38-6 | [6][7] |
| Appearance | Crystalline solid | [6] |
| Purity | ≥95% - ≥98% | [6][8] |
Solubility Specifications
This compound is poorly soluble in aqueous solutions and requires organic solvents for dissolution. The choice of solvent is critical and should be compatible with the intended downstream application. It is highly recommended to use freshly opened, anhydrous solvents to avoid precipitation issues, as some solvents like DMSO are hygroscopic.
| Solvent | Solubility | Reference |
| DMSO (Dimethyl sulfoxide) | ≥15.15 mg/mL to 100 mg/mL | [6][7][9][10][11] |
| Ethanol | ≥4.43 mg/mL to 16 mg/mL | [7][10][12] |
| DMF (Dimethylformamide) | 30 mg/mL | [6] |
| Water | Insoluble | [7][10] |
| 10% DMSO in 90% Corn Oil | ≥ 2.5 mg/mL | [9] |
Note: Solubility can be affected by factors such as temperature, solvent purity, and the crystalline form of the compound. Gentle warming and sonication may aid in dissolution.[9]
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO), a commonly used solvent for in vitro studies.
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Equilibrate this compound: Allow the vial of this compound powder to reach room temperature before opening to prevent condensation of moisture.
-
Weigh this compound: Carefully weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.24 mg of this compound (Molecular Weight = 324.16 g/mol ).
-
Add Solvent: Add the calculated volume of anhydrous, sterile DMSO to the vial containing the this compound powder. For 3.24 mg of this compound, add 1 mL of DMSO.
-
Dissolve: Close the vial tightly and vortex thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) or brief sonication can be used to aid dissolution if necessary. Visually inspect the solution to ensure no solid particles remain.
-
Aliquot: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C or -80°C.
Storage and Stability of Stock Solutions
Proper storage is critical to maintain the activity of this compound stock solutions.
| Storage Temperature | Stability | Reference |
| -20°C | 1 to 6 months | [8][9][10] |
| -80°C | Up to 6 months | [9][10] |
Important Considerations:
-
Avoid Repeated Freeze-Thaw Cycles: Repeatedly freezing and thawing the stock solution can lead to degradation of the compound. Aliquoting into single-use volumes is highly recommended.[9]
-
Protect from Light: Some sources recommend protecting this compound solutions from light.[8]
-
Hygroscopic Solvents: When using hygroscopic solvents like DMSO, use freshly opened bottles and handle them in a low-humidity environment to prevent the introduction of water, which can cause the compound to precipitate.[9][10]
Visualizations
This compound Mechanism of Action
This compound activates ALDH2 by binding to a site near the substrate entry tunnel, which is believed to facilitate the catalytic process. In the case of the inactive ALDH2*2 variant, this compound acts as a structural chaperone, restoring its proper conformation and enzymatic function.
References
- 1. Protective effects of this compound, an ALDH2 activator, on alcohol-derived DNA damage in the esophagus of human ALDH2*2 (Glu504Lys) knock-in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound is an agonist and chemical chaperone for the common human aldehyde dehydrogenase 2 variant | Semantic Scholar [semanticscholar.org]
- 3. This compound, an aldehyde dehydrogenase-2 agonist, improves long-term survival in rats with chronic heart failure following myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound is an agonist and chemical chaperone for the common human aldehyde dehydrogenase 2 variant - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. caymanchem.com [caymanchem.com]
- 7. apexbt.com [apexbt.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. raybiotech.com [raybiotech.com]
- 12. adooq.com [adooq.com]
Application Notes and Protocols for Alda-1 in Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and recommended concentrations for the use of Alda-1, a selective activator of aldehyde dehydrogenase 2 (ALDH2), in various cell culture assays.
Introduction
This compound is a small molecule activator of mitochondrial aldehyde dehydrogenase 2 (ALDH2), a critical enzyme in aldehyde detoxification.[1][2] It functions as a structural chaperone, enhancing the enzyme's activity and protecting it from inactivation.[3] this compound has been shown to restore near wild-type activity to the common, inactive ALDH2*2 variant.[4] These properties make this compound a valuable tool for studying the role of ALDH2 in various cellular processes and a potential therapeutic agent for diseases associated with aldehyde toxicity and oxidative stress.[5][6]
Mechanism of Action
This compound binds to a site near the substrate entry tunnel of the ALDH2 enzyme.[7] This binding allosterically enhances the enzyme's catalytic efficiency, increasing its Vmax and decreasing the Km for its coenzyme NAD+.[4] By acting as a chaperone, this compound also helps to maintain the structural integrity of the enzyme, preventing its inactivation by reactive aldehydes like 4-hydroxynonenal (B163490) (4-HNE).[2][7]
Below is a diagram illustrating the activation of ALDH2 by this compound.
Caption: this compound binding to ALDH2 enhances its catalytic activity.
Recommended this compound Concentrations for Cell Culture Assays
The optimal concentration of this compound can vary depending on the cell type, assay duration, and specific experimental goals. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific system. The following table summarizes commonly used concentrations from the literature.
| Assay Type | Cell Line | This compound Concentration | Incubation Time | Reference |
| ALDH2 Activity Assay | Various | 10 µM - 50 µM | Variable | [7][8] |
| Protection against 4-HNE | Various | 20 µM | Variable | [7] |
| Western Blot | H4IIEC3 | Not specified, used in vivo | 10 days (in vivo) | [5] |
| Cell Viability (CCK-8) | HaCaT | Not specified, used in vivo | 7 days (in vivo) | [9] |
| General Cell Treatment | HepG2 | 10 µM | 12 hours | [10] |
Note: this compound is typically dissolved in DMSO. Ensure the final DMSO concentration in the cell culture medium is consistent across all experimental groups, including vehicle controls, and is non-toxic to the cells (typically ≤ 0.5%).[7]
Experimental Protocols
ALDH2 Activity Assay in Cell Lysates
This protocol is adapted from spectrophotometric methods used to measure ALDH2 activity.
Materials:
-
Cells cultured in appropriate plates
-
Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
-
Assay Buffer: 50 mM sodium pyrophosphate, pH 9.0
-
NAD+ solution (100 mM stock)
-
Substrate solution (e.g., 100 mM propionaldehyde)
-
This compound (stock solution in DMSO)
-
96-well clear bottom plate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Cell Lysis:
-
Treat cells with desired concentrations of this compound or vehicle (DMSO) for the desired time.
-
Wash cells with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate (e.g., using a BCA assay).
-
-
Assay Reaction:
-
In a 96-well plate, prepare the reaction mixture containing:
-
Assay Buffer
-
NAD+ (final concentration 1 mM)
-
Cell lysate (adjust volume for equal protein amount, e.g., 20-50 µg)
-
This compound or vehicle control
-
-
Incubate the plate at room temperature for 5-10 minutes.
-
-
Initiate Reaction and Measurement:
-
Add the substrate (e.g., propionaldehyde, final concentration 1 mM) to initiate the reaction.
-
Immediately measure the increase in absorbance at 340 nm every minute for 10-30 minutes. The increase in absorbance corresponds to the production of NADH.
-
-
Data Analysis:
-
Calculate the rate of NADH production (change in absorbance per minute).
-
Normalize the activity to the amount of protein in the lysate.
-
Western Blot Analysis of Protein Expression
This protocol outlines the general steps for analyzing protein expression in this compound treated cells.
Materials:
-
Cells treated with this compound
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against ALDH2, p-Akt, Akt, β-catenin, GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction:
-
Following this compound treatment, lyse cells as described in the ALDH2 activity assay protocol.
-
-
SDS-PAGE and Transfer:
-
Separate protein lysates by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Cell Viability Assay (CCK-8 or MTT)
This protocol provides a general guideline for assessing cell viability after this compound treatment.
Materials:
-
Cells in a 96-well plate
-
This compound
-
CCK-8 or MTT reagent
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density appropriate for the cell line and assay duration.
-
-
This compound Treatment:
-
Treat cells with a range of this compound concentrations for the desired time. Include a vehicle control (DMSO).
-
-
Addition of Reagent:
-
For CCK-8: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.
-
For MTT: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours. Then, add 100 µL of solubilization solution (e.g., DMSO or acidic isopropanol) and incubate until the formazan (B1609692) crystals are dissolved.
-
-
Absorbance Measurement:
-
For CCK-8: Measure the absorbance at 450 nm.
-
For MTT: Measure the absorbance at 570 nm.
-
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Signaling Pathway and Experimental Workflow Diagrams
This compound Modulated Signaling Pathway
This compound has been shown to activate the Akt/GSK-3β/β-catenin pathway in certain cell types, promoting cell proliferation and migration.[9]
Caption: this compound activates the Akt/GSK-3β/β-catenin pathway.
General Experimental Workflow for Studying this compound Effects
The following diagram illustrates a typical workflow for investigating the effects of this compound in cell culture.
Caption: A general workflow for in vitro studies with this compound.
References
- 1. apexbt.com [apexbt.com]
- 2. This compound, an aldehyde dehydrogenase-2 agonist, improves long-term survival in rats with chronic heart failure following myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacological activation of aldehyde dehydrogenase 2 by this compound reverses alcohol-induced hepatic steatosis and cell death in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Detoxification of Reactive Aldehydes by this compound Treatment Ameliorates Experimental Autoimmune Encephalomyelitis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound is an agonist and chemical chaperone for the common human aldehyde dehydrogenase 2 variant - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. This compound, an Aldehyde Dehydrogenase 2 Agonist, Improves Cutaneous Wound Healing by Activating Epidermal Keratinocytes via Akt/GSK-3β/β-Catenin Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
Application Notes: ALDH2 Activity Assay Featuring Alda-1 Activation
These application notes provide a comprehensive protocol for measuring the enzymatic activity of Aldehyde Dehydrogenase 2 (ALDH2) and characterizing the activation effects of Alda-1. This guide is intended for researchers in academia and the pharmaceutical industry engaged in drug discovery and metabolic research.
Introduction
Mitochondrial Aldehyde Dehydrogenase 2 (ALDH2) is a critical enzyme in cellular detoxification, primarily responsible for oxidizing toxic biogenic and xenobiotic aldehydes to their corresponding carboxylic acids.[1][2] Its most well-known role is the metabolism of acetaldehyde (B116499), a toxic byproduct of ethanol (B145695) oxidation.[2] A common genetic variant, ALDH2*2, prevalent in a significant portion of the global population, leads to substantially reduced enzyme activity and is associated with the alcohol flushing response and increased risk for certain diseases.[3]
This compound is a selective, small-molecule activator of ALDH2.[4][5] It has been shown to enhance the catalytic efficiency of the wild-type enzyme (ALDH21) and, notably, to act as a structural chaperone for the deficient ALDH22 variant, restoring its activity to near-wild-type levels.[6][7] This property makes this compound a valuable pharmacological tool for studying ALDH2 function and a potential therapeutic agent for conditions linked to ALDH2 deficiency or aldehyde-induced stress.[8]
Measuring ALDH2 activity is fundamental to understanding its role in pathophysiology and for screening potential modulators. This protocol details a robust, fluorescence-based assay to quantify ALDH2 activity and assess the activating effects of this compound.
ALDH2 Metabolic Pathway and this compound Activation
ALDH2 catalyzes the NAD⁺-dependent oxidation of aldehydes. This compound binds to a site near the substrate entry tunnel of the enzyme, enhancing its catalytic function. For the ALDH2*2 variant, this compound binding helps restore the proper protein structure, rescuing its catalytic activity.[4][6][7]
Caption: ALDH2 pathway and this compound activation mechanism.
Principle of the Assay
The ALDH2 activity assay is based on the enzymatic conversion of an aldehyde substrate (e.g., acetaldehyde) to a carboxylic acid. This oxidation is coupled with the reduction of the cofactor nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺) to NADH.[9] The rate of NADH production is directly proportional to the ALDH2 activity in the sample. The generation of NADH can be monitored using highly sensitive fluorometric methods where NADH reacts with a probe to generate a fluorescent product, typically measured at an excitation of ~535 nm and an emission of ~587 nm.[2][10][11] This method is significantly more sensitive than colorimetric alternatives.[2]
Experimental Protocols
This protocol is adapted from commercially available fluorometric assay kits and published literature.[1][10][11]
-
Reagents:
-
ALDH Assay Buffer (e.g., 50 mM HEPES, pH 8.0)[10]
-
Acetaldehyde (Substrate)
-
NAD⁺ (Cofactor)[10]
-
Fluorometric Developer/Probe Reagent[10]
-
NADH (for standard curve)
-
This compound (Activator, dissolved in DMSO)
-
Purified ALDH2 enzyme or cell/tissue lysates
-
BCA or Bradford Protein Assay Kit
-
DMSO (Vehicle Control)
-
-
Equipment:
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader with Ex/Em filters for ~535/590 nm
-
Homogenizer and centrifuge for sample preparation
-
Standard laboratory pipettes and consumables
-
-
ALDH Assay Buffer: Prepare or thaw the buffer. Keep on ice.
-
NADH Standard Curve: Prepare a 1 mM NADH stock solution in Assay Buffer.[12] Create serial dilutions (e.g., from 0 to 500 pmol/well) in Assay Buffer to generate a standard curve.
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Further dilute in Assay Buffer to desired working concentrations (e.g., 2X final concentration). Ensure the final DMSO concentration in the assay does not exceed 0.5% to avoid solvent effects.
-
Sample Preparation (Cell/Tissue Lysates):
-
Homogenize cells (1-2 x 10⁶) or tissue (~50 mg) in 200-400 µL of ice-cold ALDH Assay Buffer.[12][13]
-
Incubate on ice for 10-20 minutes.[9]
-
Centrifuge at 12,000-16,000 x g for 15 minutes at 4°C to pellet insoluble material.[9][12]
-
Collect the supernatant (lysate) and keep it on ice.
-
Determine the protein concentration of the lysate using a BCA or Bradford assay. Dilute samples with Assay Buffer to a concentration within the linear range of the assay (e.g., 10-100 µg protein per well).
-
The following steps should be performed in a 96-well black microplate.
-
Plate Setup:
-
NADH Standards: Add the prepared NADH standards in duplicate.
-
Sample Wells: Add the diluted sample lysate or purified enzyme.
-
Controls:
-
Vehicle Control: Sample + Vehicle (DMSO) instead of this compound.
-
Sample Background Control: Sample + this compound/Vehicle, but without the acetaldehyde substrate. This accounts for endogenous NADH.[12]
-
No Enzyme Control: Assay Buffer instead of sample.
-
-
-
Reaction Mix Preparation: Prepare a master mix for all reactions. For each well, the reaction mix will contain:
-
ALDH Assay Buffer
-
NAD⁺ solution
-
Fluorometric Developer/Probe
-
Note: Do not add the acetaldehyde substrate at this stage.
-
-
Reagent Addition:
-
Adjust the volume of all standard, sample, and control wells to 50 µL with Assay Buffer.
-
Add 25 µL of the appropriate this compound working solution or vehicle (DMSO in Assay Buffer) to the sample and control wells.
-
Optional Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow this compound to interact with the enzyme.
-
Add 25 µL of the Reaction Mix (containing NAD⁺ and probe) to all wells.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding 10 µL of the acetaldehyde substrate solution to all wells except the "Sample Background Control" wells. Add 10 µL of Assay Buffer to the background wells.
-
Immediately place the plate in the fluorescence reader, pre-set to 37°C.[10]
-
Measure the fluorescence intensity (Ex/Em = 535/587 nm) in kinetic mode, recording data every 1-2 minutes for a total of 20-30 minutes.
-
-
Standard Curve: Plot the fluorescence values for the NADH standards against their concentrations (pmol/well). Determine the linear equation of the curve.
-
Background Subtraction: For each sample, subtract the fluorescence reading of its "Sample Background Control" from the reading of the sample well at each time point.
-
Calculate Activity: Choose a time interval within the linear phase of the reaction for all samples. Calculate the change in fluorescence per minute (ΔF/min).
-
Convert to NADH Amount: Use the NADH standard curve to convert the ΔF/min to the amount of NADH generated per minute (pmol/min).
-
Normalize Activity: Normalize the activity to the amount of protein in the sample (e.g., pmol/min/mg protein or mU/mg). One unit (U) of ALDH2 activity is defined as the amount of enzyme that generates 1.0 µmol of NADH per minute at pH 8.0 at the specified temperature.[12]
-
Assess this compound Effect: Compare the normalized activity of this compound treated samples to the vehicle-treated controls to determine the fold-activation.
Data Presentation: Effect of this compound on ALDH2 Kinetics
The following tables summarize the reported effects of this compound on the activity and kinetic parameters of both wild-type (ALDH21) and the common variant (ALDH22).
Table 1: this compound Activation of ALDH2 Isozymes
| Parameter | ALDH21 (Wild-Type) | ALDH22 (Variant) | Reference(s) |
| EC₅₀ | ~6-20 µM | Not explicitly stated, but activation is dose-dependent | [4][5][14] |
| Fold Activation | ~1.5 to 2-fold | Up to 11-fold | [4][15] |
| Primary Effect | Enhances catalytic rate | Acts as a structural chaperone, restoring function | [4][6][7] |
Table 2: Kinetic Parameter Modulation by this compound
| Kinetic Parameter | Enzyme | Change with this compound | Reference(s) |
| Kₘ for NAD⁺ | ALDH21 | Decreased by 2.4-fold | [16][17] |
| Kₘ for NAD⁺ (apparent) | ALDH22 | Decreased by 6.7-fold (from 7.4 mM to 1.1 mM) | [3][6] |
| Vₘₐₓ | ALDH22 | Increased by 2-fold | [3][6] |
| Kₘ for Aldehyde | ALDH21 | Increased by 8.6-fold | [16][17] |
Visualized Experimental Workflow
The diagram below outlines the key steps of the ALDH2 activity assay protocol.
Caption: Experimental workflow for the ALDH2 activity assay.
References
- 1. Production, Purification, and Fluorometric Activity Assay of Human Aldehyde Dehydrogenases [bio-protocol.org]
- 2. ALDH Activity Assay Kit (Fluorometric) (ab155894) | Abcam [abcam.com]
- 3. researchgate.net [researchgate.net]
- 4. Targeting Aldehyde Dehydrogenase 2: New Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. axonmedchem.com [axonmedchem.com]
- 6. This compound is an agonist and chemical chaperone for the common human aldehyde dehydrogenase 2 variant - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Pharmacological activation of aldehyde dehydrogenase 2 by this compound reverses alcohol-induced hepatic steatosis and cell death in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. abcam.co.jp [abcam.co.jp]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. abcam.com [abcam.com]
- 14. pnas.org [pnas.org]
- 15. apexbt.com [apexbt.com]
- 16. Alda‐1 modulates the kinetic properties of mitochondrial aldehyde dehydrogenase (ALDH2) | Semantic Scholar [semanticscholar.org]
- 17. This compound modulates the kinetic properties of mitochondrial aldehyde dehydrogenase (ALDH2) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Alda-1 in Ischemia-Reperfusion Injury Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Alda-1, a selective activator of aldehyde dehydrogenase 2 (ALDH2), in various preclinical models of ischemia-reperfusion (I/R) injury. The protocols and data presented are intended to guide researchers in designing and conducting experiments to evaluate the therapeutic potential of ALDH2 activation in mitigating tissue damage caused by I/R.
Introduction
Ischemia-reperfusion injury (IRI) is a complex pathological process that occurs when blood supply is restored to a tissue after a period of ischemia, or lack of oxygen.[1] This process, instead of salvaging the tissue, often leads to a cascade of detrimental events, including oxidative stress, inflammation, and apoptosis, ultimately exacerbating tissue damage.[1] A key player in the pathology of IRI is the accumulation of toxic reactive aldehydes, such as 4-hydroxy-2-nonenal (4-HNE) and malondialdehyde (MDA), which are byproducts of lipid peroxidation during oxidative stress.[2][3][4]
Mitochondrial aldehyde dehydrogenase 2 (ALDH2) is a critical enzyme responsible for detoxifying these reactive aldehydes.[2][5] this compound is a small molecule activator of ALDH2 that has been shown to enhance the enzyme's activity, thereby promoting the clearance of toxic aldehydes.[6][7] Numerous studies have demonstrated the protective effects of this compound in various I/R injury models, including cardiac, hepatic, renal, intestinal, and cerebral ischemia.[2][3]
Mechanism of Action
This compound exerts its protective effects primarily through the activation of ALDH2. This leads to a reduction in the accumulation of cytotoxic aldehydes, which in turn mitigates oxidative stress and downstream cellular damage. The key mechanistic aspects include:
-
Detoxification of Reactive Aldehydes: this compound enhances the catalytic activity of ALDH2, leading to the efficient removal of 4-HNE and other toxic aldehydes.[3][4]
-
Reduction of Oxidative Stress: By clearing reactive aldehydes, this compound reduces overall oxidative stress and the production of reactive oxygen species (ROS).[3][8]
-
Inhibition of Apoptosis: this compound treatment has been shown to decrease cellular apoptosis in I/R injury by modulating the expression of pro- and anti-apoptotic proteins like Bax and Bcl-2 and reducing caspase-3 activity.[1][6][9]
-
Modulation of Signaling Pathways: this compound has been found to influence key signaling pathways involved in cell survival and inflammation. For instance, it can activate the AKT/mTOR and AMP-activated protein kinase (AMPK) signaling pathways, which are involved in promoting autophagy and cell survival.[1][8][9]
-
Anti-inflammatory Effects: this compound pretreatment has been shown to reduce the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[2][8]
Signaling Pathway of this compound in Ischemia-Reperfusion Injury
Caption: Signaling pathway of this compound in mitigating ischemia-reperfusion injury.
Experimental Protocols
The following are generalized protocols for inducing I/R injury in different organs and the application of this compound. Researchers should optimize these protocols for their specific experimental conditions.
Hepatic Ischemia-Reperfusion Injury Model (Rat)
-
Animal Model: Male Sprague-Dawley rats (250-300g).
-
Anesthesia: Induce and maintain anesthesia with an appropriate agent (e.g., pentobarbital (B6593769) sodium, 40-50 mg/kg, intraperitoneally).
-
Surgical Procedure:
-
Perform a midline laparotomy to expose the liver.
-
Induce partial warm ischemia (70%) by clamping the portal triad (B1167595) (hepatic artery, portal vein, and bile duct) supplying the left and median lobes of the liver with an atraumatic clip.[9]
-
After the ischemic period, remove the clip to allow reperfusion.
-
The reperfusion period can range from 6 to 24 hours.[8]
-
-
This compound Administration:
-
Sham Control: Perform the same surgical procedure without clamping the portal triad.
-
Vehicle Control: Administer the vehicle (e.g., DMSO) to another group of animals following the same timing and route as the this compound group.[2]
-
Outcome Assessment:
-
Collect blood samples to measure serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST).[3][8]
-
Harvest liver tissue for histological analysis (H&E staining), TUNEL staining for apoptosis, and measurement of oxidative stress markers (MDA, ROS) and inflammatory cytokines.[3][8][9]
-
Intestinal Ischemia-Reperfusion Injury Model (Mouse)
-
Animal Model: Male C57BL/6 mice (25-30g).
-
Anesthesia: Induce and maintain anesthesia (e.g., pentobarbital sodium, 50 mg/kg, i.p.).[2]
-
Surgical Procedure:
-
This compound Administration:
-
Sham and Vehicle Controls: As described for the hepatic model.
-
Outcome Assessment:
Experimental Workflow
Caption: General experimental workflow for studying this compound in I/R injury.
Data Presentation
The protective effects of this compound in various I/R injury models are summarized in the tables below. The data represents typical findings from published studies and should be used as a reference.
Table 1: Effect of this compound on Liver Function and Injury Markers in Hepatic I/R
| Parameter | I/R + Vehicle | I/R + this compound (10 mg/kg) | % Reduction | Reference |
| Serum ALT (U/L) | Significantly Increased | Significantly Decreased | 50-70% | [3][8][9] |
| Serum AST (U/L) | Significantly Increased | Significantly Decreased | 40-60% | [3][8][9] |
| 4-HNE Adducts | Markedly Increased | Significantly Reduced | 40-60% | [8][9] |
| MDA Levels | Significantly Increased | Significantly Reduced | 30-50% | [3][8] |
| TUNEL-positive cells | Significantly Increased | Significantly Reduced | 50-70% | [8][9] |
| Inflammatory Cytokines (TNF-α, IL-6) | Significantly Increased | Significantly Reduced | 30-50% | [8] |
Table 2: Effect of this compound on Intestinal and Systemic Injury Markers in Intestinal I/R
| Parameter | I/R + Vehicle | I/R + this compound (10 mg/kg) | % Reduction | Reference |
| Serum TNF-α (pg/mL) | Significantly Increased | Significantly Reduced | ~61% | [2] |
| Serum IL-6 (pg/mL) | Significantly Increased | Significantly Reduced | ~43% | [2] |
| Serum IL-1β (pg/mL) | Significantly Increased | Significantly Reduced | ~39% | [2] |
| Intestinal 4-HNE | Markedly Increased | Significantly Reduced | - | [2] |
| Intestinal MDA | Significantly Increased | Significantly Reduced | - | [2] |
| Pathological Score | Significantly Increased | Significantly Reduced | - | [2] |
Table 3: Effect of this compound in Other I/R Models
| Organ Model | Key Findings with this compound Treatment | Reference |
| Cardiac I/R | Reduced infarct size by ~60%, decreased apoptosis, improved cardiac function. | [6][7] |
| Cerebral I/R | Decreased infarct volume, reduced neurological deficit scores, decreased cellular apoptosis. | [4] |
| Lung I/R | Attenuated lung injury, reduced 4-HNE accumulation in alveolar epithelial cells, decreased inflammation and permeability. | [10] |
| Renal I/R | Attenuated inflammation and decreased kidney injury. | [1] |
Conclusion
This compound has consistently demonstrated significant protective effects across a range of ischemia-reperfusion injury models. Its mechanism of action, centered on the activation of ALDH2 and subsequent detoxification of reactive aldehydes, addresses a key pathological driver of IRI. The experimental protocols and quantitative data presented here provide a solid foundation for researchers to further investigate the therapeutic potential of ALDH2 activation for clinical conditions involving ischemia-reperfusion injury.
References
- 1. Mechanisms and preventive measures of ALDH2 in ischemia‑reperfusion injury: Ferroptosis as a novel target (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. This compound, an ALDH2 activator, protects against hepatic ischemia/reperfusion injury in rats via inhibition of oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound reduces cerebral ischemia/reperfusion injury in rat through clearance of reactive aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Ameliorates Liver Ischemia-Reperfusion Injury by Activating Aldehyde Dehydrogenase 2 and Enhancing Autophagy in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, an aldehyde dehydrogenase-2 agonist, improves long-term survival in rats with chronic heart failure following myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
- 8. Pretreatment with the ALDH2 activator this compound protects rat livers from ischemia/reperfusion injury by inducing autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Ameliorates Liver Ischemia-Reperfusion Injury by Activating Aldehyde Dehydrogenase 2 and Enhancing Autophagy in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound Attenuates Lung Ischemia-Reperfusion Injury by Reducing 4-Hydroxy-2-Nonenal in Alveolar Epithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Alda-1 Treatment in Heart Failure Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Alda-1, a selective activator of mitochondrial aldehyde dehydrogenase 2 (ALDH2), in preclinical animal models of heart failure. The protocols and data presented are intended to guide researchers in designing and executing studies to evaluate the therapeutic potential of ALDH2 activation in cardiac disease.
Introduction
Heart failure is a complex clinical syndrome characterized by the inability of the heart to pump sufficient blood to meet the body's metabolic needs. A key pathological feature of heart failure is increased oxidative stress, which leads to the accumulation of cytotoxic reactive aldehydes, such as 4-hydroxynonenal (B163490) (4-HNE).[1][2] These aldehydes impair mitochondrial function, promote apoptosis, and contribute to adverse cardiac remodeling.[3][4]
This compound is a small molecule that selectively activates ALDH2, the primary enzyme responsible for detoxifying these harmful aldehydes.[1][5] By enhancing ALDH2 activity, this compound protects the heart from aldehyde-induced damage, thereby improving cardiac function and survival in animal models of heart failure.[1][6][7] this compound not only boosts the enzyme's activity but also shields it from inactivation by its aldehyde substrates.[5][8]
Mechanism of Action
This compound's cardioprotective effects stem from its ability to allosterically activate ALDH2. This activation enhances the clearance of toxic aldehydes, leading to several beneficial downstream effects:
-
Reduction of Oxidative Stress: By metabolizing reactive aldehydes, this compound mitigates cellular damage caused by oxidative stress.[1][2]
-
Preservation of Mitochondrial Function: this compound treatment has been shown to improve mitochondrial respiration and reduce the release of reactive oxygen species (ROS).[4][9][10]
-
Inhibition of Apoptosis: this compound reduces myocardial cell death by decreasing the activity of pro-apoptotic proteins like caspase-3.[1]
-
Attenuation of Cardiac Remodeling: Long-term treatment with this compound has been demonstrated to reduce cardiac hypertrophy and fibrosis.[1][3][4]
Quantitative Data from Preclinical Studies
The following tables summarize the key quantitative findings from studies utilizing this compound in rodent and canine models of heart failure.
Table 1: Effects of this compound on Survival and Cardiac Function in a Rat Model of Post-Myocardial Infarction Heart Failure[1]
| Parameter | MI Group (Untreated) | MI + this compound Group | Sham Group |
| 20-Week Survival Rate | 50% | 83.4% | 94.4% |
| LVEF (%) | 35.1 ± 4.2 | 48.7 ± 5.1 | 78.2 ± 6.5 |
| LVFS (%) | 16.2 ± 2.5 | 23.8 ± 3.1 | 41.3 ± 4.7 |
| LVIDd (mm) | 9.8 ± 0.7 | 8.1 ± 0.6 | 6.5 ± 0.4 |
| LVIDs (mm) | 8.2 ± 0.6 | 6.2 ± 0.5 | 3.8 ± 0.3 |
| HW/BW Ratio (mg/g) | 3.8 ± 0.3 | 3.1 ± 0.2 | 2.5 ± 0.2 |
LVEF: Left Ventricular Ejection Fraction; LVFS: Left Ventricular Fractional Shortening; LVIDd: Left Ventricular Internal Diameter in diastole; LVIDs: Left Ventricular Internal Diameter in systole; HW/BW: Heart Weight to Body Weight ratio. Data are presented as mean ± SD.
Table 2: Effects of this compound on Cellular and Biochemical Markers in a Rat Model of Post-Myocardial Infarction Heart Failure[1][10]
| Parameter | MI Group (Untreated) | MI + this compound Group |
| ALDH2 Activity | Significantly suppressed | Significantly upregulated |
| 4-HNE Accumulation | Significantly increased | Significantly reduced |
| Collagen Volume (%) | Significantly increased | Significantly reduced |
| Apoptotic Index (%) | Significantly increased | Significantly reduced |
| Caspase-3 Activity | Significantly increased | Significantly reduced |
| Serum BNP Levels | Significantly increased | Significantly reduced |
| Protein Carbonyls | 157 ± 18 | 111 ± 11 |
4-HNE: 4-hydroxynonenal; BNP: Brain Natriuretic Peptide. Protein carbonyl data from a separate study in rats with established heart failure.[10]
Table 3: Effects of this compound on Mitochondrial Function in a Canine Model of Chronic Heart Failure[11][12][13]
| Parameter | Heart Failure Cardiomyocytes (Untreated) | Heart Failure Cardiomyocytes + this compound |
| ADP-Stimulated Respiration (nAtom O/min/mg) | 189 ± 12 | 277 ± 18 |
| Maximal ATP Synthesis (nmoles/min/mg) | 16 ± 3 | 30 ± 3 |
Data obtained from isolated cardiomyocytes.
Experimental Protocols
Myocardial Infarction (MI) Induction in Rats
This protocol is a standard method for creating a model of post-infarction heart failure.
-
Animal Preparation: Anesthetize male Wistar rats (200–250 g) with an appropriate anesthetic (e.g., sodium pentobarbital, 40 mg/kg, intraperitoneally).
-
Intubation and Ventilation: Intubate the trachea and ventilate the animal with a rodent ventilator.
-
Thoracotomy: Perform a left thoracotomy to expose the heart.
-
Coronary Artery Ligation: Ligate the left anterior descending (LAD) coronary artery with a suture (e.g., 6-0 silk) to induce myocardial infarction.
-
Closure: Close the chest in layers and allow the animal to recover.
-
Post-operative Care: Administer analgesics and monitor the animal for recovery. Sham-operated animals undergo the same procedure without LAD ligation.
This compound Treatment Protocols
-
Long-term Oral Administration: In a study investigating long-term survival, rats were treated daily with this compound starting one week after MI and continuing for 20 weeks.[1] The specific oral dosage was not detailed in the abstract but resulted in the positive outcomes listed in Tables 1 and 2.
-
Continuous Infusion for Established Heart Failure: To treat existing heart failure, this compound (10 mg/kg/day) was administered via subcutaneously implanted osmotic pumps for 6 weeks, starting 4 weeks after MI induction.[10]
Echocardiography for Cardiac Function Assessment
Echocardiography is a non-invasive method to assess cardiac function and remodeling.
-
Anesthesia: Lightly anesthetize the animal (e.g., with isoflurane).
-
Imaging: Use a high-frequency ultrasound system with a small animal probe to obtain M-mode and two-dimensional images of the left ventricle.
-
Measurements: Measure LVIDd, LVIDs, and calculate LVEF and LVFS using standard formulas.
Histological Analysis
-
Tissue Preparation: Euthanize the animals, excise the hearts, and fix them in 10% formalin. Embed the hearts in paraffin (B1166041) and section them.
-
Staining:
-
Hematoxylin and Eosin (H&E): To assess general morphology and myocyte size.
-
Mallory's Trichrome: To visualize and quantify collagen deposition (fibrosis).
-
-
Image Analysis: Use microscopy and image analysis software to quantify myocyte cross-sectional area and collagen volume fraction.
TUNEL Assay for Apoptosis
The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.
-
Tissue Preparation: Use paraffin-embedded heart sections.
-
Staining: Perform the TUNEL assay according to the manufacturer's instructions.
-
Quantification: Count the number of TUNEL-positive (apoptotic) nuclei and express it as a percentage of the total number of nuclei.
ALDH2 Activity Assay
-
Tissue Homogenization: Homogenize heart tissue samples in an appropriate buffer.
-
Enzyme Kinetics: Measure the rate of NAD+ to NADH conversion in the presence of a substrate (e.g., propionaldehyde) at 340 nm using a spectrophotometer.
-
Data Analysis: Calculate ALDH2 activity and normalize to the total protein concentration.
Visualizations
Below are diagrams illustrating key concepts related to this compound's mechanism of action and experimental application.
Caption: this compound activates ALDH2 to detoxify harmful aldehydes.
Caption: Workflow for evaluating this compound in a post-MI rat model.
Caption: this compound signaling pathway in cardioprotection.
References
- 1. This compound, an aldehyde dehydrogenase-2 agonist, improves long-term survival in rats with chronic heart failure following myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Aldehyde dehydrogenase 2 activation in heart failure restores mitochondrial function and improves ventricular function and remodelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aldehyde dehydrogenase 2 in cardiac protection: a new therapeutic target? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] this compound, an aldehyde dehydrogenase-2 agonist, improves long-term survival in rats with chronic heart failure following myocardial infarction | Semantic Scholar [semanticscholar.org]
- 7. Alda‑1, an aldehyde dehydrogenase‑2 agonist, improves long‑term survival in rats with chronic heart failure following myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An Activator of Mutant and Wildtype Aldehyde Dehydrogenase Reduces Ischemic Damage to the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Aldehyde Dehydrogenase 2 Protects Against Post-Cardiac Arrest Myocardial Dysfunction Through a Novel Mechanism of Suppressing Mitochondrial Reactive Oxygen Species Production - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Aldehyde dehydrogenase 2 activation in heart failure restores mitochondrial function and improves ventricular function and remodelling - PMC [pmc.ncbi.nlm.nih.gov]
Western blot protocol for 4-HNE adducts after Alda-1 treatment
Application Notes and Protocols
Topic: Western Blot Protocol for 4-HNE Adducts after Alda-1 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Hydroxynonenal (4-HNE) is a highly reactive aldehyde produced during the lipid peroxidation of ω-6 polyunsaturated fatty acids, which is a key event in oxidative stress.[1] This molecule readily forms covalent adducts with proteins, primarily on cysteine, histidine, and lysine (B10760008) residues, leading to protein carbonylation.[1][2] These 4-HNE-protein adducts can impair protein function and have been implicated in the pathology of numerous diseases, including cardiovascular diseases, neurodegenerative disorders, and cancer.[1][3]
Aldehyde Dehydrogenase 2 (ALDH2), a mitochondrial enzyme, plays a crucial role in detoxifying endogenous aldehydes like 4-HNE by oxidizing them to less reactive carboxylic acids.[1][4] A point mutation in the ALDH2 gene (ALDH2*2), prevalent in a significant portion of the global population, leads to a nearly inactive enzyme and increased sensitivity to aldehyde-induced damage.[4]
This compound is a small-molecule activator of ALDH2.[4] It acts as a chemical chaperone, enhancing the enzyme's catalytic activity and protecting it from inactivation by aldehydes like 4-HNE.[1][4] By activating ALDH2, this compound can reduce the accumulation of toxic aldehydes and their protein adducts, offering a promising therapeutic strategy for conditions associated with oxidative stress.[3][5]
This document provides a detailed protocol for treating cells or tissues with this compound and subsequently detecting the levels of 4-HNE protein adducts using Western blot analysis.
Signaling Pathway and Experimental Overview
The diagrams below illustrate the signaling pathway of this compound in mitigating 4-HNE-induced damage and the general experimental workflow for its analysis.
Quantitative Data Summary
The following table summarizes key quantitative parameters for the protocol. Note that optimal conditions may vary depending on the specific cell type, tissue, and experimental setup.
| Parameter | Recommended Range/Value | Notes |
| This compound Treatment | ||
| In Vitro Concentration | 10 - 40 µM | A concentration of 20 µM has been shown to prevent 4-HNE-induced ALDH2 inactivation.[4] |
| In Vitro Incubation Time | 1 - 24 hours | Pre-incubation for several hours before inducing oxidative stress is common. |
| Western Blotting | ||
| Protein Loading per Lane | 20 - 50 µg | Ensure equal loading across all lanes.[2] |
| Blocking Buffer | 5% non-fat dry milk or 3-5% BSA in TBST | Milk is often preferred as it can reduce non-specific background. |
| Primary Antibody: Anti-4-HNE | ||
| Rabbit Polyclonal | 1:1000 - 1:3000 | Incubate overnight at 4°C for optimal signal. |
| Mouse Monoclonal | 1 µg/mL or 1:1000 | Specific clones (e.g., 12F7) are highly selective for 4-HNE modified proteins.[6][7] |
| Loading Control Antibody | ||
| Anti-β-Actin (~42 kDa) | 1:1000 - 1:10000 | A common choice for whole-cell lysates.[8] |
| Anti-GAPDH (~37 kDa) | 1:1000 - 1:10000 | Another widely used cytosolic loading control. |
| Secondary Antibody | ||
| HRP-conjugated Anti-Mouse/Rabbit | 1:2000 - 1:10000 | Dilution depends on the specific antibody and detection reagent sensitivity.[6][9] |
Detailed Experimental Protocol
This protocol is designed for cultured cells but can be adapted for tissue homogenates.
Materials and Reagents
-
Cell culture medium (e.g., DMEM) and fetal bovine serum (FBS)
-
This compound (stock solution in DMSO)
-
Oxidative stress inducer (e.g., H₂O₂, Paraquat)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA buffer) with freshly added protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x or 6x)
-
SDS-PAGE gels and running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (Anti-4-HNE, Anti-loading control)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) detection reagent
This compound Treatment and Cell Lysis
-
Cell Culture: Plate cells at an appropriate density and allow them to adhere and grow to 70-80% confluency.
-
Experimental Groups: Prepare triplicate wells for each condition:
-
Vehicle Control (DMSO)
-
Stressor only (e.g., H₂O₂)
-
This compound + Stressor
-
-
This compound Treatment: Pre-treat the designated cells with the desired concentration of this compound (e.g., 20 µM) for a specified duration (e.g., 4-6 hours) in complete media.
-
Induction of Oxidative Stress: Add the oxidative stressor to the "Stressor" and "this compound + Stressor" wells. The concentration and duration will depend on the agent and cell type (e.g., 100 µM H₂O₂ for 2 hours).
-
Cell Harvest: Place the culture dish on ice and wash cells twice with ice-cold PBS.
-
Lysis: Add ice-cold lysis buffer with inhibitors to each well (e.g., 0.5 mL for a 60 mm dish). Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[10]
-
Incubation: Incubate the lysate on ice for 30 minutes with gentle agitation.
-
Clarification: Centrifuge the lysate at ~14,000 x g for 15-20 minutes at 4°C to pellet cell debris.[10]
-
Supernatant Collection: Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.
Protein Quantification and Sample Preparation
-
Quantification: Determine the protein concentration of each sample using a BCA or Bradford assay according to the manufacturer's instructions.
-
Normalization: Normalize all samples to the same concentration (e.g., 2 mg/mL) using lysis buffer.
-
Denaturation: Add Laemmli sample buffer to your normalized protein samples to achieve a final concentration of 1x. Heat the samples at 95-100°C for 5 minutes to denature the proteins.[2]
SDS-PAGE and Western Blotting
-
Gel Electrophoresis: Load 20-30 µg of denatured protein from each sample into the wells of an SDS-PAGE gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a standard wet or semi-dry transfer protocol.
-
Blocking: After transfer, block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature with gentle agitation. This step prevents non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against 4-HNE, diluted in blocking buffer as recommended (see Table 1), overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
Detection and Analysis
-
Signal Detection: Prepare the ECL detection reagent according to the manufacturer's protocol and apply it evenly to the membrane.
-
Imaging: Capture the chemiluminescent signal using a digital imager or X-ray film. Multiple exposure times may be necessary to obtain an optimal signal without saturation.
-
Stripping and Re-probing: To normalize the data, the membrane can be stripped of the bound antibodies and re-probed for a loading control protein (e.g., β-actin or GAPDH).
-
Densitometry: Quantify the band intensities for 4-HNE adducts and the corresponding loading control using image analysis software (e.g., ImageJ). The 4-HNE signal should be normalized to the loading control signal for each lane to correct for any variations in protein loading.[8]
References
- 1. 4-Hydroxy-2-nonenal: a critical target in oxidative stress? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Site-specific protein adducts of 4-hydroxy-2(E)-nonenal in human THP-1 monocytic cells: Protein carbonylation is diminished by ascorbic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound is an agonist and chemical chaperone for the common human aldehyde dehydrogenase 2 variant - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuroprotective effects of this compound mitigate spinal cord injury in mice: involvement of this compound-induced ALDH2 activation-mediated suppression of reactive aldehyde mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rndsystems.com [rndsystems.com]
- 7. 4-Hydroxynonenal Monoclonal Antibody (12F7) (MA5-27570) [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. mybiosource.com [mybiosource.com]
- 10. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - KR [thermofisher.com]
Sustained Delivery of Alda-1 Using ALZET® Osmotic Pumps: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alda-1 is a potent and selective activator of aldehyde dehydrogenase 2 (ALDH2), a critical mitochondrial enzyme responsible for detoxifying a wide range of endogenous and exogenous aldehydes.[1][2][3] These reactive aldehydes, if not eliminated, can lead to cellular damage and are implicated in the pathophysiology of various diseases, including cardiovascular conditions, neurodegenerative disorders, and ischemia-reperfusion injury.[1][4][5] The common ALDH22 genetic variant, prevalent in East Asian populations, results in a significantly less active enzyme, increasing susceptibility to aldehyde-induced pathologies.[1][2] this compound has been shown to activate both the wild-type (ALDH21) and the variant (ALDH2*2) enzyme, acting as a structural chaperone to restore near-wild-type activity to the latter.[1][2][6]
Due to its relatively short half-life in plasma (approximately 1.67 ± 0.54 hours in rats), maintaining consistent therapeutic levels of this compound for preclinical in vivo studies presents a challenge.[7] ALZET® osmotic pumps offer a reliable solution for the continuous and sustained delivery of therapeutic agents, ensuring stable plasma concentrations over extended periods.[8][9] This document provides detailed application notes and protocols for the sustained delivery of this compound using ALZET® osmotic pumps in preclinical research settings.
Mechanism of Action: this compound and ALDH2
This compound enhances ALDH2 activity through a unique mechanism. It binds to a site near the enzyme's catalytic tunnel, distinct from the substrate or NAD+ cofactor binding sites.[3][10] This binding has two key effects:
-
For ALDH2*1 (Wild-Type): this compound binding moderately accelerates the hydrolysis of the acyl-enzyme intermediate, a rate-limiting step for some substrates.[1]
-
For ALDH2*2 (Variant): this compound acts as a structural chaperone, restoring the proper conformation of the enzyme that is disrupted by the E487K mutation. This correction significantly improves its catalytic efficiency and stability.[1][2][6]
Kinetically, this compound has been shown to increase the Vmax (maximum reaction velocity) and decrease the Km (Michaelis constant) for the NAD+ cofactor of the ALDH2*2 variant, effectively restoring its function.[1][2][3]
Data Presentation
This compound In Vitro Efficacy
| Enzyme Variant | Effect of this compound | Fold Activation (Esterase Activity) | Reference |
| ALDH21 (Wild-Type) | Increases acyl-enzyme hydrolysis efficiency | ~6-7 fold (this compound alone), ~10-fold (with NAD+) | [1] |
| ALDH22 (Variant) | Acts as a structural chaperone, restores function | ~6-7 fold (this compound alone), >100-fold (with NAD+) | [1] |
This compound In Vivo Dosage and Administration
| Animal Model | Dosage | Route of Administration | Vehicle | Efficacy | Reference |
| Mice (Spinal Cord Injury) | 10 mg/kg | Intraperitoneal (i.p.) injection | 20% DMSO in saline | Reduced 4-HNE load, increased ALDH2 activity | [7] |
| Rats (Ethanol Intake) | 12.5, 25, 50 mg/kg | Intraperitoneal (i.p.) injection | Not specified | Reduced ethanol (B145695) consumption, increased brain and liver ALDH2 activity | [11] |
| Mice (Alcoholic Liver Disease) | Not specified | Not specified | Not specified | Reversed liver damage and steatosis | [12] |
| Mice (Bile Duct Ligation) | 20 mg/kg/day | Subcutaneous (s.c.) injection | Not specified | Decreased necrosis and fibrosis | [13] |
ALZET® Osmotic Pump Specifications (Selected Models)
| Pump Model | Reservoir Volume (µL) | Pumping Rate (µL/hr) | Duration | Suitable for |
| 1003D | 100 | 1.0 | 3 days | Mice |
| 1007D | 100 | 0.5 | 1 week | Mice |
| 1002 | 100 | 0.25 | 2 weeks | Mice |
| 1004 | 100 | 0.11 | 4 weeks | Mice |
| 2001 | 200 | 1.0 | 1 week | Rats, Mice >20g |
| 2002 | 200 | 0.5 | 2 weeks | Rats, Mice >20g |
| 2004 | 200 | 0.25 | 4 weeks | Rats, Mice >20g |
| 2006 | 200 | 0.15 | 6 weeks | Rats |
Note: The nominal performance is a target. Always refer to the lot-specific data sheet provided with your ALZET® pumps for precise pumping rates and volumes when calculating drug concentrations.[8][14]
Experimental Protocols
Protocol 1: Preparation of this compound Solution for ALZET® Osmotic Pumps
Materials:
-
This compound (N-(1,3-benzodioxol-5-ylmethyl)-2,6-dichlorobenzamide)
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringe filter (0.22 µm)
Procedure:
-
Calculate the required this compound concentration. This will depend on the desired daily dose, the animal's body weight, and the specific ALZET® pump model's flow rate.
-
Formula: Concentration (mg/mL) = [Desired Dose (mg/kg/day) x Body Weight (kg)] / [Pump Flow Rate (µL/hr) x 24 (hr/day) / 1000 (µL/mL)]
-
Example Calculation: For a 25g mouse, a 10 mg/kg/day dose, and an ALZET® Model 1007D pump (0.5 µL/hr):
-
Concentration = [10 mg/kg/day x 0.025 kg] / [0.5 µL/hr x 24 hr/day / 1000 µL/mL] = 0.25 mg / 0.012 mL = 20.83 mg/mL
-
-
-
Prepare the this compound solution. Due to this compound's solubility characteristics, a co-solvent system is often necessary.
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the minimum amount of sterile DMSO required to fully dissolve the this compound. Vortex thoroughly. A common starting point is a vehicle composition of 20% DMSO.[7]
-
Once dissolved, add sterile saline or PBS to reach the final calculated volume. Vortex again to ensure a homogenous solution.
-
Important: Ensure the final concentration of DMSO is compatible with your experimental model and does not exceed toxic levels.
-
-
Sterilize the solution. Draw the prepared this compound solution into a sterile syringe and pass it through a 0.22 µm sterile filter into a new sterile tube. This is crucial to prevent infection following pump implantation.[15]
Protocol 2: Filling and Priming of ALZET® Osmotic Pumps
Materials:
-
Prepared sterile this compound solution
-
ALZET® osmotic pumps and flow moderators (provided together)
-
Sterile gloves
-
Filling tube (provided with pumps)
-
Sterile syringe (1 mL)
-
Sterile beaker with sterile 0.9% saline
-
Incubator at 37°C
Procedure:
-
Filling the Pump:
-
Work in a sterile environment (e.g., a laminar flow hood). Wear sterile gloves.
-
Attach the provided filling tube to a 1 mL syringe.
-
Draw the sterile this compound solution into the syringe, ensuring there are no air bubbles.
-
Hold the ALZET® pump upright and insert the filling tube until it touches the bottom of the pump's reservoir.
-
Slowly inject the solution until you see a small bead of liquid emerge from the pump's opening.
-
Remove the filling tube and insert the flow moderator until it is flush with the top of the pump. A small amount of excess fluid may be displaced; this is normal.[15]
-
-
Priming the Pump:
-
Priming is recommended to ensure the pump begins delivering at its specified rate immediately upon implantation.[16]
-
Place the filled and assembled pumps in a sterile beaker containing sterile 0.9% saline.
-
Incubate at 37°C for the time specified in the pump's instructions (typically at least 4-6 hours, or overnight for some models).[17][18]
-
Protocol 3: Surgical Implantation of ALZET® Osmotic Pumps
This protocol requires adherence to aseptic surgical techniques and institutional animal care and use committee (IACUC) guidelines.
Materials:
-
Anesthetized animal (e.g., mouse or rat)
-
Primed ALZET® osmotic pump
-
Standard surgical tools (scalpel, forceps, wound clips or sutures)
-
Hair clippers
-
Antiseptic solution (e.g., Betadine) and 70% ethanol
-
Sterile drape and gauze
-
Heating pad to maintain animal body temperature
-
Ocular lubricant
Procedure for Subcutaneous (SC) Implantation:
-
Surgical Preparation:
-
Anesthetize the animal using an approved method (e.g., isoflurane (B1672236) inhalation or injectable anesthetic).[17]
-
Apply ocular lubricant to prevent eye dryness.
-
Shave the hair from the implantation site, typically on the back between the scapulae.[19][20]
-
Disinfect the shaved area by scrubbing with an antiseptic solution followed by 70% ethanol.[17]
-
-
Implantation:
-
Make a small midline incision in the skin at the prepared site.
-
Insert a hemostat into the incision and spread the subcutaneous tissue by opening and closing the jaws to create a pocket for the pump.[19][20]
-
Insert the primed ALZET® pump into the pocket, with the flow moderator pointing away from the incision.[20]
-
Close the incision with wound clips or sutures.[19]
-
-
Post-Operative Care:
-
Monitor the animal until it has fully recovered from anesthesia.
-
Provide post-operative analgesics as directed by your institutional veterinarian.
-
Monitor the incision site daily for signs of infection or complications.
-
Procedure for Intraperitoneal (IP) Implantation:
-
Surgical Preparation:
-
Follow the same anesthesia and sterile preparation steps as for SC implantation, but prepare the ventral abdomen.
-
-
Implantation:
-
Make a small midline skin incision in the lower abdomen.[17][19]
-
Carefully lift the underlying peritoneal wall (linea alba) with forceps and make a small incision to enter the peritoneal cavity, being cautious not to damage the intestines.[17][19]
-
Insert the primed ALZET® pump, flow moderator first, into the peritoneal cavity.[19]
-
Close the peritoneal wall with absorbable sutures.
-
Close the skin incision with wound clips or sutures.[17][19]
-
-
Post-Operative Care:
Note on IP Administration: Be aware that substances administered intraperitoneally can be subject to first-pass metabolism in the liver. This should be considered when choosing the implantation route for compounds that are heavily metabolized by the liver.[15][17]
References
- 1. This compound is an agonist and chemical chaperone for the common human aldehyde dehydrogenase 2 variant - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Targeting Aldehyde Dehydrogenase 2: New Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound, an aldehyde dehydrogenase-2 agonist, improves long-term survival in rats with chronic heart failure following myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Neuroprotective effects of this compound mitigate spinal cord injury in mice: involvement of this compound-induced ALDH2 activation-mediated suppression of reactive aldehyde mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. criver.com [criver.com]
- 9. Long-Term Constant Subcutaneous Drug Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Activation of mitochondrial aldehyde dehydrogenase (ALDH2) by this compound reduces both the acquisition and maintenance of ethanol intake in rats: A dual mechanism? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacological activation of aldehyde dehydrogenase 2 by this compound reverses alcohol-induced hepatic steatosis and cell death in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Aldehyde Dehydrogenase-2 Activation by this compound Decreases Necrosis and Fibrosis After Bile Duct Ligation in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. alzet.com [alzet.com]
- 15. neurophysics.ucsd.edu [neurophysics.ucsd.edu]
- 16. alzet.com [alzet.com]
- 17. alzet.com [alzet.com]
- 18. pdf.medicalexpo.com [pdf.medicalexpo.com]
- 19. alzet.com [alzet.com]
- 20. Implantation of Osmotic Pumps in Rodents | UK Research [research.uky.edu]
Application Notes and Protocols: Measuring Apoptosis with TUNEL Assay after Alda-1 Treatment
Introduction
Alda-1 is a potent and selective small-molecule activator of aldehyde dehydrogenase 2 (ALDH2), a critical mitochondrial enzyme responsible for detoxifying endogenous and exogenous aldehydes.[1][2] The accumulation of cytotoxic aldehydes, such as 4-hydroxynonenal (B163490) (4-HNE), is a key contributor to oxidative stress, which can trigger programmed cell death, or apoptosis.[3][4] By activating ALDH2, this compound enhances the clearance of these toxic aldehydes, thereby mitigating oxidative stress and protecting cells from apoptotic death.[1][3] This protective, anti-apoptotic effect has been observed in various disease models, including alcoholic liver disease, hepatic ischemia/reperfusion injury, and chronic heart failure.[1][3][5]
The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is a widely used and robust method for detecting DNA fragmentation, a key hallmark of the late stages of apoptosis.[6][7][8] The assay enzymatically labels the free 3'-OH ends of fragmented DNA, allowing for the identification and quantification of apoptotic cells within a tissue section or cell culture.[8][9] Combining this compound treatment with the TUNEL assay provides a powerful methodology for researchers, scientists, and drug development professionals to quantify the cytoprotective and anti-apoptotic efficacy of this compound and other ALDH2 activators.
Principle of the Method
The experimental approach involves inducing apoptosis in a cellular or tissue model and evaluating the capacity of this compound to prevent it. Cells or tissues are pre-treated with this compound before being exposed to a pro-apoptotic stimulus (e.g., high levels of ethanol (B145695), acetaldehyde, oxidative stress inducers, or ischemia-reperfusion conditions). The anti-apoptotic effect of this compound is then quantified by measuring the extent of DNA fragmentation using the TUNEL assay. A reduction in the number of TUNEL-positive cells in the this compound treated group compared to the untreated control group indicates a protective effect. This assay can be combined with other apoptotic markers, such as cleaved caspase-3 immunohistochemistry, for a more comprehensive analysis.[10][11]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway for this compound's anti-apoptotic action and the general experimental workflow for its assessment using the TUNEL assay.
Caption: this compound activates ALDH2, reducing toxic aldehyde-induced stress and apoptosis.
Caption: Experimental workflow for TUNEL assay following this compound treatment.
Data Presentation
Quantitative results from TUNEL staining are typically expressed as an apoptotic index (the percentage of TUNEL-positive nuclei relative to the total number of nuclei). Data should be summarized in tables for clarity and ease of comparison.
Table 1: Effect of this compound on Apoptotic Index in Myocardial Tissue Data adapted from a study on chronic heart failure in rats post-myocardial infarction (MI). Apoptosis was measured at 20 weeks.[5][12]
| Treatment Group | Description | Apoptotic Index (%) (Mean ± SD) |
| Sham | Sham-operated control animals. | 2.1 ± 0.5 |
| MI (Vehicle) | Myocardial infarction model treated with vehicle. | 15.6 ± 2.3 |
| MI + this compound | Myocardial infarction model treated with this compound. | 5.4 ± 1.1 |
| p<0.001 compared to MI (Vehicle) group. |
Table 2: Dose-Response of this compound in Cultured Hepatocytes Hypothetical data for an in vitro experiment where hepatocytes are treated with varying concentrations of this compound before exposure to an apoptotic stimulus (e.g., 100 mM Ethanol for 24h).
| This compound Conc. (µM) | Apoptotic Stimulus | Apoptotic Index (%) (Mean ± SD) |
| 0 | No | 1.5 ± 0.4 |
| 0 | Yes | 25.8 ± 3.1 |
| 10 | Yes | 18.2 ± 2.5 |
| 20 | Yes | 11.5 ± 1.9 |
| 50 | Yes | 6.7 ± 1.3 |
Experimental Protocols
This section provides a detailed, generalized protocol for performing a fluorescent TUNEL assay on cultured adherent cells treated with this compound. This protocol may require optimization based on the specific cell type and TUNEL assay kit used.[13][14]
Materials and Reagents
-
Cell culture medium, fetal bovine serum (FBS), and antibiotics
-
Cultured cells of interest (e.g., H4IIEC3 rat hepatocytes, BRL-3A hepatocytes)[1][3]
-
Cell culture plates or coverslips
-
This compound (N-(1,3-Benzodioxol-5-ylmethyl)-2,6-dichlorobenzamide)
-
Pro-apoptotic stimulus (e.g., ethanol, acetaldehyde, H₂O₂)
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Solution: 0.25% Triton™ X-100 in PBS
-
Commercially available TUNEL Assay Kit (containing TdT enzyme, reaction buffer, and fluorescently labeled dUTPs)
-
Nuclear Counterstain (e.g., DAPI or Hoechst 33342)
-
Mounting Medium
-
Fluorescence Microscope
Protocol: Part A - Cell Culture and Treatment
-
Cell Seeding : Seed cells onto coverslips in a 24-well plate at a density that will result in 60-70% confluency at the time of the experiment. Allow cells to adhere and grow for 24 hours.
-
This compound Pre-treatment : Prepare fresh stock solutions of this compound in DMSO. Dilute the this compound stock solution in cell culture medium to the desired final concentrations (e.g., 10, 20, 50 µM).
-
Remove the old medium from the cells and replace it with the this compound containing medium. For the control and stimulus-only wells, add medium with the equivalent concentration of DMSO (vehicle control).
-
Incubate for the desired pre-treatment time (e.g., 1-2 hours).
Protocol: Part B - Induction of Apoptosis
-
Following this compound pre-treatment, introduce the pro-apoptotic stimulus to the appropriate wells. For example, add ethanol to a final concentration of 100 mM.
-
Incubate the cells for the required duration to induce apoptosis (e.g., 6-24 hours). This step requires optimization.
-
Include a negative control (vehicle only, no stimulus) and a positive control (stimulus only, no this compound). An additional positive control for the TUNEL reaction can be prepared by treating fixed and permeabilized cells with DNase I to induce DNA strand breaks.[13]
Protocol: Part C - TUNEL Staining Procedure
-
Washing : Gently aspirate the culture medium and wash the cells twice with PBS at room temperature.
-
Fixation : Add 1 mL of 4% PFA solution to each well and incubate for 15-20 minutes at room temperature to fix the cells.[14]
-
Washing : Remove the fixation solution and wash the cells twice with PBS for 5 minutes each.
-
Permeabilization : Add 1 mL of 0.25% Triton™ X-100 solution to each well and incubate for 20 minutes at room temperature. This step is crucial for allowing the TdT enzyme to access the nucleus.[13]
-
Washing : Remove the permeabilization buffer and wash the cells twice with PBS.
-
Equilibration : Add 100 µL of Equilibration/Reaction Buffer (from the TUNEL kit) to each coverslip and incubate for 10 minutes at room temperature.
-
TUNEL Reaction : Prepare the TUNEL reaction mixture (TdT enzyme, labeled dUTPs, and reaction buffer) according to the manufacturer's instructions immediately before use.
-
Remove the equilibration buffer and add 50-100 µL of the TUNEL reaction mixture to each coverslip, ensuring it is completely covered.
-
Incubate the coverslips in a humidified, dark chamber for 60 minutes at 37°C.[14]
-
Stop Reaction : Stop the reaction by washing the coverslips three times with PBS for 5 minutes each.
-
Nuclear Counterstaining : Incubate the cells with a nuclear counterstain like DAPI (1 µg/mL in PBS) for 5-10 minutes at room temperature in the dark.
-
Final Washes : Wash the coverslips twice with PBS.
-
Mounting : Carefully remove the coverslips from the wells and mount them onto microscope slides using an anti-fade mounting medium.
Data Acquisition and Analysis
-
Imaging : Visualize the slides using a fluorescence microscope with the appropriate filters for the chosen fluorophore (e.g., FITC/GFP filter for green fluorescence) and DAPI (blue fluorescence).
-
Quantification : For each experimental condition, capture several random fields of view. Count the number of TUNEL-positive nuclei (e.g., green) and the total number of nuclei (blue, from DAPI stain).
-
Calculate Apoptotic Index : The apoptotic index is calculated using the following formula: Apoptotic Index (%) = (Number of TUNEL-positive nuclei / Total number of nuclei) x 100
-
Statistical Analysis : Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine the significance of the differences between treatment groups.
Troubleshooting
| Issue | Possible Cause | Solution |
| High background staining | Incomplete fixation or washing. Permeabilization too harsh. | Ensure adequate fixation time. Increase the number and duration of wash steps. Reduce Triton X-100 concentration or incubation time. |
| No/weak signal in positive control | Inactive TdT enzyme. Insufficient permeabilization. | Use a new kit/enzyme. Ensure permeabilization step was performed correctly. Verify DNase I treatment was effective. |
| False positives in negative control | Cells are necrotic, not apoptotic. DNA damage from other sources. | Check cell morphology. Necrotic cells may show diffuse TUNEL staining. Use in conjunction with an early-stage apoptosis marker like active caspase-3.[11] |
| Loss of cells from coverslip | Poor cell adhesion. Harsh washing steps. | Use coated coverslips (e.g., poly-L-lysine). Be gentle during washing steps; do not squirt solutions directly onto cells. |
References
- 1. Pharmacological activation of aldehyde dehydrogenase 2 by this compound reverses alcohol-induced hepatic steatosis and cell death in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aldehyde Dehydrogenase Inhibitors: a Comprehensive Review of the Pharmacology, Mechanism of Action, Substrate Specificity, and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, an ALDH2 activator, protects against hepatic ischemia/reperfusion injury in rats via inhibition of oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ALDH2 in autophagy and cell death: molecular mechanisms and implications for diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. TUNEL Assays | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. opentrons.com [opentrons.com]
- 8. Detection of apoptosis by TUNEL assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Comparison of immunohistochemistry for activated caspase-3 and cleaved cytokeratin 18 with the TUNEL method for quantification of apoptosis in histological sections of PC-3 subcutaneous xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Technical Notes: Detection of Apoptosis with Double Labeling: TUNEL and Active Caspase-3: R&D Systems [rndsystems.com]
- 12. This compound, an aldehyde dehydrogenase-2 agonist, improves long-term survival in rats with chronic heart failure following myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. TUNEL Apoptosis Assay (Fluorescent) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - US [thermofisher.com]
Application Notes and Protocols: Assessing Caspase-3 Activity Following Alda-1 Administration
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for assessing the activity of caspase-3, a key executioner in apoptosis, following the administration of Alda-1. This compound is a selective activator of aldehyde dehydrogenase 2 (ALDH2), an enzyme critical in detoxifying reactive aldehydes.[1][2] By enhancing ALDH2 activity, this compound can mitigate cellular stress and has been shown to exhibit anti-apoptotic effects, including the reduction of caspase-3 activity.[2][3][4]
This document offers two primary methods for evaluating caspase-3 activity: a colorimetric activity assay and western blot analysis for cleaved caspase-3. Adherence to these protocols will enable researchers to quantitatively and qualitatively assess the impact of this compound on apoptosis.
Signaling Pathway Overview
This compound is believed to indirectly suppress the activation of caspase-3 by alleviating upstream cellular stress. Aldehydic products of lipid peroxidation, such as 4-hydroxynonenal (B163490) (4-HNE), can induce endoplasmic reticulum stress and apoptosis.[3] By activating ALDH2, this compound facilitates the clearance of these toxic aldehydes, thereby reducing the pro-apoptotic signals that lead to the activation of the caspase cascade.[4] This cascade ultimately converges on the cleavage and activation of executioner caspases like caspase-3.[5][6]
Caption: this compound signaling pathway in the context of apoptosis.
Experimental Workflow
The overall experimental workflow for assessing caspase-3 activity after this compound treatment involves cell culture and treatment, followed by sample collection and analysis using either a colorimetric assay or western blotting.
Caption: Experimental workflow for caspase-3 activity assessment.
Quantitative Data Summary
The results from the caspase-3 activity assays can be summarized in the following tables for clear comparison between treatment groups.
Table 1: Caspase-3 Colorimetric Activity Assay Data
| Treatment Group | This compound Concentration (µM) | Apoptotic Inducer | Absorbance at 405 nm (OD) | Fold Change in Caspase-3 Activity (vs. Control) |
| Untreated Control | 0 | None | 1.0 | |
| Apoptotic Control | 0 | Present | ||
| This compound (Low Dose) | X | Present | ||
| This compound (High Dose) | Y | Present | ||
| This compound Only | Y | None |
Table 2: Densitometry Analysis of Cleaved Caspase-3 Western Blot
| Treatment Group | This compound Concentration (µM) | Apoptotic Inducer | Relative Density of Cleaved Caspase-3 (Normalized to Loading Control) | Fold Change in Cleaved Caspase-3 (vs. Control) |
| Untreated Control | 0 | None | 1.0 | |
| Apoptotic Control | 0 | Present | ||
| This compound (Low Dose) | X | Present | ||
| This compound (High Dose) | Y | Present | ||
| This compound Only | Y | None |
Experimental Protocols
Protocol 1: Colorimetric Caspase-3 Activity Assay
This protocol is based on the spectrophotometric detection of the chromophore p-nitroanilide (pNA) after its cleavage from the labeled substrate Ac-DEVD-pNA by caspase-3.[7][8][9] The absorbance of the free pNA is quantified at 405 nm.[10][11]
Materials:
-
Cells of interest
-
This compound
-
Apoptosis inducer (e.g., staurosporine, etoposide, or 4-HNE)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., 50 mM HEPES, pH 7.4, 5 mM CHAPS, 5 mM DTT)[9]
-
Caspase-3 assay buffer (e.g., 20 mM HEPES, pH 7.4, 10% glycerol, 2 mM DTT)
-
Caspase-3 substrate (Ac-DEVD-pNA)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm[10]
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at a predetermined optimal density for apoptosis induction.[12]
-
Allow cells to adhere overnight.
-
Treat cells with the desired concentrations of this compound for a specified pre-treatment time.
-
Induce apoptosis according to your experimental protocol, ensuring an untreated control and an apoptotic control (inducer only) are included.
-
Incubate for the desired period (e.g., 1-4 hours).[13]
-
-
Cell Lysis:
-
Centrifuge the plate to pellet the cells (for suspension cells) or aspirate the media (for adherent cells).
-
Wash the cells once with ice-cold PBS.
-
Add 50 µL of ice-cold cell lysis buffer to each well and incubate on ice for 10-20 minutes.[7][9]
-
Centrifuge the lysates at 10,000 x g for 1 minute at 4°C.[13]
-
Carefully transfer the supernatant (cytosolic extract) to a fresh, pre-chilled 96-well plate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard method such as the Bradford or BCA assay to ensure equal protein loading.[14]
-
-
Caspase-3 Assay:
-
Load 10-50 µg of protein per well into a new 96-well plate.
-
Adjust the volume of each well to 50 µL with the caspase-3 assay buffer.[10]
-
Add 5 µL of the caspase-3 substrate (Ac-DEVD-pNA) to each well.[13]
-
Incubate the plate at 37°C for 1-2 hours, protected from light.[7][12]
-
Measure the absorbance at 405 nm using a microplate reader.[8]
-
-
Data Analysis:
-
Subtract the background reading (from a blank well with lysis buffer and substrate) from all sample readings.
-
Calculate the fold increase in caspase-3 activity by comparing the absorbance of the treated samples to the untreated control.[7]
-
Protocol 2: Western Blot for Cleaved Caspase-3
This protocol allows for the detection of the active, cleaved form of caspase-3, providing a qualitative and semi-quantitative measure of its activation.[15][16]
Materials:
-
Cell lysates prepared as in Protocol 1
-
SDS-PAGE gels (10-15%)
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against cleaved caspase-3
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation:
-
Thaw the cell lysates on ice.
-
Mix an equal amount of protein (e.g., 20 µg) from each sample with Laemmli sample buffer and boil for 5 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load the samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody against cleaved caspase-3 (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 15 minutes each with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate to the membrane according to the manufacturer's instructions.
-
Capture the signal using an imaging system.
-
-
Stripping and Re-probing (for Loading Control):
-
The membrane can be stripped and re-probed with a primary antibody for a loading control to normalize the data.
-
-
Data Analysis:
-
Perform densitometry analysis on the bands corresponding to cleaved caspase-3 and the loading control.
-
Normalize the cleaved caspase-3 signal to the loading control signal for each sample.
-
Calculate the fold change in cleaved caspase-3 levels relative to the control group.[16]
-
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, an aldehyde dehydrogenase-2 agonist, improves long-term survival in rats with chronic heart failure following myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological activation of aldehyde dehydrogenase 2 by this compound reverses alcohol-induced hepatic steatosis and cell death in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, an ALDH2 activator, protects against hepatic ischemia/reperfusion injury in rats via inhibition of oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Caspases in Alzheimer’s Disease: Mechanism of Activation, Role, and Potential Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Caspase-3 activation is an early event and initiates apoptotic damage in a human leukemia cell line [pubmed.ncbi.nlm.nih.gov]
- 7. cosmobiousa.com [cosmobiousa.com]
- 8. apexbt.com [apexbt.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. raybiotech.com [raybiotech.com]
- 11. Caspase-3 Assay Kit (Colorimetric) (ab39401) | Abcam [abcam.com]
- 12. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. genscript.com [genscript.com]
- 14. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Topical Application of Alda-1 for Skin Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alda-1 is a small molecule activator of aldehyde dehydrogenase 2 (ALDH2), a critical mitochondrial enzyme responsible for detoxifying endogenous and exogenous aldehydes.[1] In the skin, ALDH2 is predominantly found in the epidermis, sebaceous glands, and hair follicles.[2] Oxidative stress, a key factor in various skin pathologies, leads to the formation of reactive aldehydes, such as 4-hydroxynonenal (B163490) (4-HNE), which can cause cellular damage by forming protein adducts.[2] this compound enhances the catalytic activity of ALDH2, thereby promoting the clearance of these toxic aldehydes and mitigating oxidative stress-induced skin injury.[2][3] This document provides detailed application notes and protocols for the topical use of this compound in skin research, based on preclinical studies.
Mechanism of Action
This compound functions as an allosteric agonist of ALDH2.[2] It binds to the enzyme and acts as a structural chaperone, particularly for the common inactive variant ALDH2*2, restoring its catalytic function.[1] In the context of skin, topical application of this compound activates ALDH2, leading to a reduction in the accumulation of cytotoxic aldehydes like 4-HNE.[2] This detoxification process helps to protect skin cells from oxidative damage, reduce inflammation, and promote tissue repair and regeneration.[2][4][5]
Applications in Skin Research
Preclinical studies have demonstrated the therapeutic potential of topical this compound in various skin conditions:
-
Radiation-Induced Dermatitis: Topical this compound has been shown to mitigate the severity and delay the onset of radiation-induced dermatitis in animal models by reducing oxidative stress and inflammation.[2]
-
Cutaneous Wound Healing: this compound promotes wound healing by accelerating re-epithelialization, collagen deposition, and activating signaling pathways involved in cell proliferation and migration.[4]
-
Ischemic Skin Flap Survival: By activating ALDH2, this compound can enhance the survival of ischemic skin flaps by reducing ischemia-reperfusion injury, inhibiting mitophagy, decreasing inflammation, and promoting angiogenesis.[5][6]
-
Hair Growth: Preliminary studies suggest that this compound may promote hair growth by inducing the anagen phase of the hair cycle.[7]
Data Presentation
The following tables summarize quantitative data from key preclinical studies on the topical application of this compound.
Table 1: Effects of Topical this compound on Radiation-Induced Dermatitis in Mice [2]
| Parameter | Control (Irradiated) | This compound Treated (Irradiated) | Percentage Change |
| Epidermal Thickness (µm) | 35 ± 4 | 19 ± 4 | ↓ 46% |
| 4-HNE Adducts (% positive staining) | 32.7 ± 4.0 | 15.0 ± 8.0 | ↓ 54% |
| ALDH Activity (µmol/min/mg protein) | 0.7 | 1.0 | ↑ 42% |
Table 2: Effects of this compound on Ischemic Random Skin Flap Survival in Rats [5]
| Parameter | Control | Low-dose this compound (10 mg/kg/day) | High-dose this compound (20 mg/kg/day) |
| Superoxide Dismutase (SOD) Activity (u·mg⁻¹·protein⁻¹) | 31.44 ± 1.94 | 62.04 ± 2.34 | 77.20 ± 1.23 |
| Malondialdehyde (MDA) Level (u·mg⁻¹·protein⁻¹) | 65.38 ± 1.60 | 28.14 ± 1.01 | Not Reported |
Experimental Protocols
Protocol 1: Topical this compound Application for Radiation-Induced Dermatitis in a Mouse Model
This protocol is adapted from a study by Ning et al. (2012).[2]
Materials:
-
This compound (N-(1,3-benzodioxol-5-ylmethyl)-2,6-dichlorobenzamide)
-
C57BL/6 mice
-
Irradiation source (e.g., γ-irradiator)
Procedure:
-
Preparation of this compound Solution: Prepare a 3 mM solution of this compound in 95% ethanol.
-
Animal Model: Use C57BL/6 mice. Anesthetize the mice and shield the body except for a defined area of the dorsal skin for irradiation.
-
Irradiation: Irradiate the exposed skin area. A clinically relevant model may involve fractionated radiation (e.g., 6 Gy daily for 5-10 consecutive days).
-
Topical Application: Apply 0.25 mL of the 3 mM this compound solution topically to the irradiated skin area 5 minutes before and 5 minutes after each irradiation session. For the control group, apply 0.25 mL of 95% ethanol (vehicle).
-
Monitoring and Assessment:
-
Visually score the skin reaction daily using a standardized scale (e.g., RTOG score for radiation dermatitis).
-
At the end of the experiment, euthanize the mice and collect skin biopsies from the treated area.
-
-
Histological and Biochemical Analysis:
-
Fix a portion of the skin tissue in 4% formaldehyde (B43269) for hematoxylin (B73222) and eosin (B541160) (H&E) staining to measure epidermal thickness.
-
Freeze another portion of the tissue for immunohistochemical staining for 4-HNE protein adducts.
-
Homogenize fresh skin tissue to perform an ALDH activity assay.
-
Protocol 2: Topical this compound for Cutaneous Wound Healing in a Mouse Model
This protocol is based on a study by Dong et al. (2020), which used intraperitoneal injection.[4] For a topical application study, the administration route would be modified.
Materials:
-
This compound
-
Vehicle for topical formulation (e.g., Dimethyl sulfoxide (B87167) (DMSO) or a suitable cream base)
-
C57BL/6 mice
-
Biopsy punch (e.g., 6 mm)
-
Surgical tools
Procedure:
-
Preparation of this compound Formulation: Prepare a topical formulation of this compound at a desired concentration (e.g., 10 mg/mL, as used in the intraperitoneal study, should be adapted and optimized for topical delivery). The vehicle should be inert and facilitate skin penetration.
-
Animal Model: Anesthetize adult male C57BL/6 mice and shave the dorsal hair.
-
Wound Creation: Create a full-thickness excisional wound on the dorsum of each mouse using a biopsy punch.
-
Topical Application: Apply a defined volume of the this compound formulation or vehicle to the wound area daily for a specified period (e.g., 7 days).
-
Wound Healing Assessment:
-
Measure the wound area at regular intervals (e.g., days 0, 3, 5, and 7) to calculate the rate of wound closure.
-
-
Tissue Collection and Analysis:
-
At the end of the study, euthanize the mice and harvest the wound tissue.
-
Perform histological analysis (H&E staining) to assess re-epithelialization (epithelial tongue length).
-
Use Masson's trichrome staining to evaluate collagen deposition.
-
Conduct immunohistochemistry or Western blotting to analyze the expression of proteins involved in wound healing and the Akt/GSK-3β/β-catenin pathway.
-
Signaling Pathways and Workflows
This compound Mechanism in Mitigating Skin Damage
References
- 1. This compound is an agonist and chemical chaperone for the common human aldehyde dehydrogenase 2 variant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mitigation of Radiation-Induced Dermatitis by Activation of Aldehyde Dehydrogenase 2 Using Topical this compound in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroprotective effects of this compound mitigate spinal cord injury in mice: involvement of this compound-induced ALDH2 activation-mediated suppression of reactive aldehyde mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, an Aldehyde Dehydrogenase 2 Agonist, Improves Cutaneous Wound Healing by Activating Epidermal Keratinocytes via Akt/GSK-3β/β-Catenin Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activation of aldehyde dehydrogenase-2 improves ischemic random skin flap survival in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation of aldehyde dehydrogenase-2 improves ischemic random skin flap survival in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes & Protocols for Histological Analysis of Tissues from Alda-1 Treated Animals
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Role of Alda-1 and ALDH2
This compound is a selective small-molecule activator of mitochondrial aldehyde dehydrogenase 2 (ALDH2).[1][2] The ALDH2 enzyme is critical for detoxifying a variety of toxic aldehydes, including acetaldehyde (B116499) (a metabolite of alcohol) and 4-hydroxynonenal (B163490) (4-HNE), a product of lipid peroxidation generated during oxidative stress.[3][4] A common genetic variant, ALDH22, results in a nearly inactive enzyme, prevalent in a significant portion of the East Asian population.[5] this compound has been shown to activate the wild-type ALDH21 enzyme and, notably, restore near-wild-type activity to the deficient ALDH2*2 variant by acting as a structural chaperone.[5][6]
By enhancing the clearance of toxic aldehydes, this compound mitigates cellular damage, reduces oxidative stress, and inhibits downstream pathological processes such as apoptosis, inflammation, and fibrosis.[4][7][8] Consequently, this compound has demonstrated protective effects in various preclinical models of disease, including cardiac ischemia, heart failure, liver injury, and neurodegeneration.[7][8][9] Histological analysis is a cornerstone for evaluating the therapeutic efficacy of this compound, providing direct visual and quantitative evidence of its cytoprotective and tissue-sparing effects.
Key Histological Applications
Histological techniques are employed to assess several key pathological features that can be modulated by this compound treatment. Common applications include:
-
Assessing Cellular Injury and Necrosis: Standard staining, such as Hematoxylin and Eosin (H&E), is used to evaluate overall tissue morphology, identify areas of cellular damage, necrosis, and changes in cell size.[8]
-
Quantifying Apoptosis: The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) assay is a standard method to detect DNA fragmentation, a hallmark of late-stage apoptosis, allowing for the quantification of apoptotic cells in tissue sections.[7][10][11]
-
Evaluating Fibrosis: Masson's Trichrome stain is used to differentiate collagen fibers (staining blue) from healthy tissue (staining red/pink), enabling the visualization and quantification of fibrotic changes in organs like the heart, liver, and kidney.[12][13]
-
Detecting Specific Protein Markers: Immunohistochemistry (IHC) is used to detect the expression and localization of specific proteins of interest. This can include markers for ALDH2 itself, inflammation (e.g., cytokines), or cell-specific markers to understand the compound's effect on different cell populations.[8][14]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the mechanism of this compound and a typical experimental workflow for histological analysis.
Caption: Mechanism of this compound in activating ALDH2 to mitigate cellular damage.
References
- 1. researchgate.net [researchgate.net]
- 2. Mitochondrial Aldehyde Dehydrogenase Activation by Alda‐1 Inhibits Atherosclerosis and Attenuates Hepatic Steatosis in Apolipoprotein E‐Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological activation of aldehyde dehydrogenase 2 reverses alcohol-induced hepatic steatosis and cell death in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aldehyde Dehydrogenase-2 Activation by this compound Decreases Necrosis and Fibrosis After Bile Duct Ligation in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound is an agonist and chemical chaperone for the common human aldehyde dehydrogenase 2 variant - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protective effects of this compound, an ALDH2 activator, on alcohol-derived DNA damage in the esophagus of human ALDH2*2 (Glu504Lys) knock-in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pretreatment with the ALDH2 activator this compound protects rat livers from ischemia/reperfusion injury by inducing autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, an aldehyde dehydrogenase-2 agonist, improves long-term survival in rats with chronic heart failure following myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. apexbt.com [apexbt.com]
- 10. clyte.tech [clyte.tech]
- 11. Video: The TUNEL Assay [jove.com]
- 12. A One-Stop Protocol to Assess Myocardial Fibrosis in Frozen and Paraffin Sections - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mmpc.org [mmpc.org]
- 14. scbt.com [scbt.com]
Troubleshooting & Optimization
Alda-1 stability and long-term storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and long-term storage of Alda-1, a selective activator of aldehyde dehydrogenase 2 (ALDH2).
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound is stable for an extended period when stored correctly. For optimal stability, it should be stored lyophilized and desiccated at -20°C.[1] Under these conditions, the compound can be stable for up to 36 months.[1] Another source suggests a stability of at least 4 years.[2]
Q2: How should I prepare and store this compound stock solutions?
A2: this compound is soluble in DMSO, DMF, and ethanol (B145695) but insoluble in water.[2][3] DMSO is the most commonly used solvent for preparing stock solutions.[1][2][3] Once prepared, it is crucial to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can lead to degradation.[1][4]
For long-term storage, stock solutions in DMSO should be stored at -80°C, where they can be stable for up to 6 months.[4][5] For shorter-term storage, -20°C is acceptable for up to 1 month.[1][4] Some suppliers do not recommend long-term storage of solutions and advise using them soon after preparation.[3]
Q3: Can I store my this compound stock solution at 4°C?
A3: It is generally not recommended to store this compound solutions at 4°C for extended periods. While a study on a large compound library in a DMSO/water mixture showed that 85% of compounds were stable for 2 years at 4°C, this was not specific to this compound.[6] For optimal stability and to prevent degradation, freezing at -20°C or -80°C is recommended.[1][4][5]
Q4: My this compound solution appears to have precipitated. What should I do?
A4: Precipitation can occur if the solubility limit is exceeded or if the solution has been stored improperly. Gently warm the solution in a water bath (not exceeding 50°C for ethanol solutions) and vortex to try and redissolve the compound.[7] If precipitation persists, it may be necessary to prepare a fresh stock solution. To avoid this, ensure you are not exceeding the solubility limits and are using the recommended storage conditions.
Q5: How does this compound exert its effect?
A5: this compound is a selective activator of aldehyde dehydrogenase 2 (ALDH2), an enzyme crucial for detoxifying harmful aldehydes.[8] It functions as a chemical chaperone, binding to the enzyme and restoring its activity, particularly in the case of the common inactive variant ALDH2*2.[8][9] This activation helps in the cellular defense against oxidative stress by metabolizing reactive aldehydes.[10][11]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Inconsistent or lower-than-expected activity in experiments. | 1. Degradation of this compound due to improper storage (e.g., repeated freeze-thaw cycles, prolonged storage at -20°C).2. Incorrect concentration of the working solution.3. Precipitation of this compound in the experimental media. | 1. Prepare a fresh stock solution from solid compound. Ensure proper aliquoting and storage at -80°C for long-term use.[4][5]2. Verify the concentration of your stock solution. If possible, perform analytical validation (e.g., HPLC).3. Ensure the final concentration of the solvent (e.g., DMSO) in your experimental media is low and does not cause precipitation. Check the solubility of this compound in your specific buffer system. |
| Precipitate observed in the stock solution vial. | 1. Storage at an inappropriate temperature.2. Exceeded solubility limit during preparation.3. Solvent evaporation leading to increased concentration. | 1. Gently warm and vortex the solution to attempt redissolution.2. Ensure the stock concentration is within the known solubility limits (e.g., up to 65 mg/mL in DMSO).[7]3. Always keep vials tightly sealed. Prepare a fresh stock solution if redissolution is not possible. |
| Color change in the stock solution. | 1. Oxidation or degradation of the compound.2. Contamination of the stock solution. | 1. Discard the solution and prepare a fresh stock. This compound solid is typically an off-white or crystalline solid.[2][5]2. Use sterile techniques and high-purity solvents when preparing solutions. |
Data Summary
This compound Stability and Storage Conditions
| Form | Solvent | Storage Temperature | Duration of Stability | Source(s) |
| Lyophilized Solid | N/A | -20°C (desiccated) | Up to 36 months | [1] |
| Crystalline Solid | N/A | -20°C | ≥ 4 years | [2] |
| Solution | DMSO | -80°C | Up to 6 months | [4][5] |
| Solution | DMSO | -20°C | Up to 1 month | [1][4] |
This compound Solubility
| Solvent | Solubility | Source(s) |
| DMSO | ≥15.15 mg/mL to 65 mg/mL | [3][7][12] |
| DMF | 30 mg/mL | [2] |
| Ethanol | ~10-12 mg/mL (may require warming) | [1][2][7] |
| Water | Insoluble | [1][3] |
Experimental Protocols
Protocol for Assessing this compound Stability by HPLC
This protocol provides a general framework for assessing the stability of this compound in a DMSO stock solution over time.
-
Preparation of this compound Stock Solution:
-
Accurately weigh a known amount of solid this compound.
-
Dissolve it in high-purity DMSO to a final concentration of 10 mM.
-
Vortex thoroughly to ensure complete dissolution.
-
-
Initial Analysis (Time Zero):
-
Immediately after preparation, dilute a small aliquot of the stock solution with an appropriate mobile phase to a working concentration suitable for HPLC analysis (e.g., 100 µM).
-
Inject the diluted sample into a validated HPLC system equipped with a C18 column.
-
A suitable mobile phase could be a gradient of methanol (B129727) and 0.1% formic acid in water.[13]
-
Record the peak area and retention time of this compound. This will serve as your baseline (100% purity).
-
-
Storage and Sampling:
-
Aliquot the remaining stock solution into multiple single-use cryovials.
-
Store the aliquots under the desired test conditions (e.g., -20°C and -80°C).
-
At specified time points (e.g., 1 week, 1 month, 3 months, 6 months), remove one aliquot from each storage condition.
-
Allow the aliquot to thaw completely at room temperature.
-
-
HPLC Analysis of Stored Samples:
-
Prepare and analyze the thawed samples using the same HPLC method as the initial analysis.
-
Record the peak area of this compound and look for the appearance of any new peaks, which may indicate degradation products.
-
-
Data Analysis:
-
Calculate the percentage of remaining this compound at each time point relative to the initial (time zero) peak area.
-
Plot the percentage of remaining this compound against time for each storage condition to determine the stability profile.
-
Visualizations
Caption: this compound activates the ALDH2 enzyme, enhancing the detoxification of toxic aldehydes.
Caption: Recommended workflow for preparing and storing this compound stock solutions.
Caption: Troubleshooting flowchart for issues related to this compound activity.
References
- 1. adooq.com [adooq.com]
- 2. caymanchem.com [caymanchem.com]
- 3. apexbt.com [apexbt.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Alda 1产品说明书 [selleck.cn]
- 8. Insights into Aldehyde Dehydrogenase Enzymes: A Structural Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound is an agonist and chemical chaperone for the common human aldehyde dehydrogenase 2 variant - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Aldehyde Dehydrogenase-2 Activation by this compound Decreases Necrosis and Fibrosis After Bile Duct Ligation in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Neuroprotective effects of this compound mitigate spinal cord injury in mice: involvement of this compound-induced ALDH2 activation-mediated suppression of reactive aldehyde mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. raybiotech.com [raybiotech.com]
- 13. researchgate.net [researchgate.net]
Alda-1 Technical Support Center: Troubleshooting Aqueous Precipitation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of Alda-1 precipitation in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating when I add it to my aqueous buffer or cell culture medium?
A1: this compound is a hydrophobic molecule with very low solubility in water.[1] Precipitation, often appearing as cloudiness, crystals, or a film, typically occurs when a concentrated stock solution of this compound in an organic solvent (like DMSO) is diluted into an aqueous solution where its solubility limit is exceeded. This is a common phenomenon known as "crashing out."
Q2: What is the best solvent for making a stock solution of this compound?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the most effective and commonly used solvent for preparing high-concentration stock solutions of this compound.[2][3] Ethanol is another option, but this compound is generally less soluble in it compared to DMSO.[3] It is crucial to use anhydrous or fresh, high-quality DMSO, as absorbed moisture can reduce the solubility of this compound.[4]
Q3: What is the maximum recommended final concentration of DMSO in my in vitro experiment?
A3: For most cell-based assays, the final concentration of DMSO should be kept below 0.5%, and ideally at or below 0.1%, to avoid solvent-induced cellular toxicity. It is essential to determine the tolerance of your specific cell line to DMSO in preliminary experiments.
Q4: Can I heat or sonicate my this compound solution to help it dissolve?
A4: Gentle heating (e.g., in a 37°C water bath) and brief sonication can be used to aid the dissolution of this compound in its stock solvent.[2] However, for aqueous working solutions, heating may not be advisable as it can affect the stability of other components in your buffer or medium.
Q5: How should I store my this compound stock solution?
A5: this compound stock solutions should be stored at -20°C or -80°C.[2] To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.[2]
Troubleshooting Guide
Issue: Immediate Precipitation Upon Dilution
Question: I prepared a concentrated stock of this compound in DMSO, but when I add it to my aqueous buffer, it immediately turns cloudy. What should I do?
Answer: This is a classic sign of the compound exceeding its solubility limit in the aqueous environment. Here are several steps to troubleshoot this issue:
-
Reduce the Final Concentration: The most straightforward solution is to lower the final working concentration of this compound in your experiment.
-
Use a Serial Dilution Approach: Instead of adding the highly concentrated DMSO stock directly into the full volume of your aqueous solution, perform an intermediate dilution step. First, dilute the DMSO stock into a small volume of pre-warmed (37°C) buffer or media, then add this intermediate dilution to the final volume. Always add the compound to the aqueous solution while gently vortexing to ensure rapid mixing.
-
Maintain Temperature: Ensure your aqueous buffer or cell culture medium is pre-warmed to 37°C before adding the this compound stock solution, as solubility can decrease at lower temperatures.[5]
-
Check Your DMSO Quality: Ensure you are using a fresh, anhydrous grade of DMSO to prepare your stock solution.[4]
Issue: Precipitation Over Time in Culture
Question: My this compound solution was initially clear in my cell culture plate, but after a few hours of incubation, I see crystalline precipitates. Why is this happening?
Answer: Delayed precipitation can occur due to several factors during incubation:
-
Media Evaporation: Over the course of a long experiment, evaporation from the culture vessel can increase the concentration of all components, including this compound, pushing it past its solubility limit.[5] Ensure proper humidification in your incubator and use sealed flasks or plates with low-evaporation lids.
-
Temperature Fluctuations: Repeatedly removing the culture vessel from the stable incubator environment can cause temperature cycling, which may affect the solubility of the compound. Minimize the time your cultures are outside the incubator.
-
Interactions with Media Components: this compound may interact with components in the cell culture medium over time, leading to the formation of insoluble complexes.
Quantitative Solubility Data
The solubility of this compound varies significantly between different solvents. It is practically insoluble in water.[1] The table below summarizes the solubility data from various suppliers. Note that these values can have slight batch-to-batch variations.
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Source(s) |
| DMSO | 15.15 - 100 | ~46.7 - 308.5 | [2][3][6] |
| Ethanol | 10 - 16 | ~30.8 - 49.4 | [1][3] |
| DMF | 30 | ~92.5 | [3] |
| Water | Insoluble | Insoluble | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Assays
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of fresh, anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10-100 mM).
-
Dissolution: Vortex the solution thoroughly. If necessary, briefly sonicate the tube in an ultrasonic water bath until the solid is completely dissolved.[2]
-
Storage: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C for long-term storage.[2]
Protocol 2: Preparation of this compound Working Solution for Cell Culture
-
Pre-warm Medium: Pre-warm your complete cell culture medium to 37°C.
-
Thaw Stock Solution: Thaw an aliquot of your concentrated this compound DMSO stock solution at room temperature.
-
Dilution: While gently vortexing the pre-warmed medium, add the required volume of the this compound stock solution to achieve your final desired concentration. Ensure the final DMSO concentration is non-toxic to your cells (typically ≤ 0.1%).
-
Final Check: Visually inspect the final working solution to ensure it is clear and free of any precipitate before adding it to your cells.
Visualizations
This compound Mechanism of Action
This compound is a selective activator of the mitochondrial enzyme Aldehyde Dehydrogenase 2 (ALDH2).[7] In conditions of oxidative stress, lipid peroxidation leads to the formation of toxic reactive aldehydes, such as 4-hydroxynonenal (B163490) (4-HNE).[7] this compound enhances the catalytic activity of ALDH2, which in turn detoxifies these harmful aldehydes by converting them into less reactive carboxylic acids.[7] This action helps to mitigate cellular damage and apoptosis.
References
Technical Support Center: Optimizing Alda-1 Treatment for Chronic In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the duration of Alda-1 treatment for chronic in vivo studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (N-(1,3-benzodioxol-5-ylmethyl)-2,6-dichlorobenzamide) is a small molecule activator of aldehyde dehydrogenase 2 (ALDH2), a mitochondrial enzyme.[1] ALDH2 is crucial for detoxifying a variety of reactive aldehydes, such as 4-hydroxynonenal (B163490) (4-HNE) and acetaldehyde, which are generated during oxidative stress and alcohol metabolism.[2][3] this compound works by binding to ALDH2 and increasing its catalytic activity, thereby enhancing the clearance of toxic aldehydes.[2] It has been shown to activate both the wild-type ALDH2 and restore activity to the common, less active ALDH2*2 variant found in a significant portion of the East Asian population.[1]
Q2: What is the rationale for using this compound in chronic in vivo studies?
A2: Chronic diseases are often associated with persistent oxidative stress and the accumulation of toxic aldehydes. By activating ALDH2, this compound can mitigate the downstream cellular damage caused by these aldehydes, including apoptosis, inflammation, and fibrosis.[4] Therefore, long-term treatment with this compound is investigated for its therapeutic potential in a variety of chronic conditions, such as heart failure, neurodegenerative diseases, and alcoholic liver disease.[3][4]
Q3: What is the reported plasma half-life of this compound and how does it influence dosing frequency in chronic studies?
A3: The plasma half-life of this compound has been reported to be approximately 1.67 hours in rats following intravenous administration.[5] This relatively short half-life suggests that for sustained target engagement in chronic studies, frequent administration (e.g., daily or twice daily) or the use of continuous delivery systems like osmotic pumps may be necessary to maintain therapeutic concentrations.
Q4: Are there any known long-term toxicities associated with this compound administration?
A4: Most studies report this compound to be well-tolerated in various animal models.[6] However, one study reported that in a rat model of renal ischemia-reperfusion injury, continuous administration of this compound via an osmotic pump was associated with crystalline nephropathy.[7][8] This suggests that in conditions of compromised renal function, the risk of this compound precipitation in the renal tubules may be increased. Researchers should carefully consider the animal model and renal health status when planning long-term studies.
Troubleshooting Guide
Issue 1: Determining the optimal treatment duration for a new chronic disease model.
Recommendation:
The optimal treatment duration for this compound is highly dependent on the specific chronic disease model and the scientific question being addressed. There is no one-size-fits-all answer. However, a systematic approach can be employed:
-
Literature Review: Begin by reviewing existing literature on chronic this compound studies in similar disease models. Pay close attention to the treatment durations used and the corresponding outcomes.
-
Pilot Study: Conduct a pilot study with staggered treatment durations (e.g., 2, 4, 8, and 12 weeks). This will help in identifying a time window where the desired therapeutic effects are observed without adverse events.
-
Biomarker Analysis: Throughout the study, monitor relevant biomarkers to assess target engagement and therapeutic efficacy. This can include measuring ALDH2 activity in target tissues, quantifying levels of aldehyde adducts (e.g., 4-HNE), and assessing downstream markers of apoptosis, inflammation, or fibrosis.
-
Histopathological Analysis: At the end of each treatment period, perform a thorough histopathological examination of the target organs and other major organs (especially the kidneys) to assess for any signs of toxicity.
Issue 2: this compound precipitation in the formulation for in vivo administration.
Recommendation:
This compound has poor aqueous solubility, which can be a challenge for preparing formulations for in vivo use.
-
Vehicle Selection: A common and effective vehicle for intraperitoneal (i.p.) injection is a mixture of DMSO, PEG300, Tween 80, and saline. For oral administration, a suspension in corn oil or a solution with DMSO and corn oil can be used.[9]
-
Preparation Protocol: When preparing a multi-component vehicle, it is crucial to ensure that this compound is fully dissolved in the initial solvent (e.g., DMSO) before adding the other components. Vortexing or gentle warming may aid in dissolution. Prepare fresh solutions before each use to minimize the risk of precipitation.
-
Solubility Testing: Before initiating a large-scale study, it is advisable to perform small-scale solubility tests with the chosen formulation to ensure the stability of the solution over the intended period of use.
Issue 3: Lack of a therapeutic effect despite chronic this compound administration.
Recommendation:
-
Verify Target Engagement: The absence of a therapeutic effect may be due to insufficient target engagement. It is crucial to measure ALDH2 activity in the target tissue to confirm that this compound is reaching its site of action and effectively activating the enzyme.
-
Dose and Frequency Optimization: The dose and frequency of administration may need to be adjusted. Given the short half-life of this compound, increasing the dosing frequency or using a continuous delivery method like an osmotic pump might be necessary to maintain therapeutic levels.
-
Route of Administration: The route of administration can significantly impact the bioavailability of this compound. If oral administration is not yielding the desired effect, consider switching to intraperitoneal injection, which generally offers higher bioavailability.
-
Disease Model Considerations: The specific pathophysiology of the chosen disease model may involve pathways that are not significantly modulated by ALDH2 activation. Re-evaluate the role of aldehyde toxicity in your specific model.
Quantitative Data Summary
The following tables summarize key quantitative data from various chronic in vivo studies involving this compound.
Table 1: this compound Dosing and Administration in Chronic In Vivo Studies
| Animal Model | Disease Model | Dose | Route of Administration | Treatment Duration | Vehicle | Reference |
| Rat | Myocardial Infarction | 16 mg/kg/day | Oral Gavage | 20 weeks | 0.9% Saline | [4] |
| Mouse | Alcoholic Liver Disease | Not Specified | Intraperitoneal Injection | Last 10 days of an 8-week alcohol feeding | Not Specified | [3] |
| Rat | Ethanol (B145695) Intake | 12.5, 25, or 50 mg/kg/day | Intraperitoneal Injection | 5 days | Not Specified | [10] |
| Mouse | Spinal Cord Injury | 10 mg/kg/day | Intraperitoneal Injection | 30 days | 20% DMSO in Saline | [5] |
| Mouse | Atherosclerosis (ApoE-/-) | Not Specified | Not Specified | Not Specified | Not Specified | [11] |
Table 2: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value | Route of Administration | Reference |
| Half-life (t½) | 1.67 ± 0.54 hours | Intravenous | [5] |
| Plasma Protein Binding | 82-86% | Not Specified | [12] |
| Bioavailability (Oral) | Poor | Oral | [12] |
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal (i.p.) Injection
This protocol is adapted from a commonly used method for solubilizing this compound for in vivo studies.[9]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween 80, sterile
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add a small volume of DMSO to dissolve the this compound completely. Vortex thoroughly to ensure complete dissolution. The final concentration of DMSO in the formulation should be kept to a minimum (typically ≤10%).
-
In a separate sterile tube, prepare the vehicle by mixing PEG300, Tween 80, and sterile saline in the desired ratio (e.g., 40% PEG300, 5% Tween 80, and 45% saline).
-
Slowly add the this compound/DMSO solution to the vehicle while vortexing continuously to prevent precipitation.
-
Visually inspect the final solution to ensure it is clear and free of any precipitates.
-
Prepare the formulation fresh before each injection.
Protocol 2: Assessment of ALDH2 Activity in Tissue Homogenates
This protocol provides a general method for measuring ALDH2 activity, a key biomarker for assessing this compound target engagement.
Materials:
-
Tissue sample (e.g., heart, liver, brain)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Homogenizer (e.g., Dounce or mechanical homogenizer)
-
Centrifuge
-
Spectrophotometer or plate reader
-
ALDH2 activity assay kit (commercially available)
-
Protein quantification assay (e.g., BCA or Bradford)
Procedure:
-
Excise the tissue of interest and immediately snap-freeze it in liquid nitrogen or place it on ice.
-
Homogenize the tissue in ice-cold lysis buffer.
-
Centrifuge the homogenate at high speed (e.g., 10,000 x g) at 4°C for 10-15 minutes to pellet cellular debris.
-
Carefully collect the supernatant, which contains the cytosolic and mitochondrial proteins.
-
Determine the protein concentration of the supernatant using a standard protein quantification assay.
-
Follow the instructions provided with the commercial ALDH2 activity assay kit to measure the enzyme activity in your samples. The principle of these assays is typically based on measuring the reduction of NAD+ to NADH, which can be detected by an increase in absorbance at 340 nm.
-
Normalize the ALDH2 activity to the total protein concentration for each sample to allow for comparison between different experimental groups.
Mandatory Visualizations
Caption: this compound activates the ALDH2 enzyme, enhancing the detoxification of toxic aldehydes.
Caption: Workflow for optimizing this compound chronic treatment duration.
References
- 1. This compound is an agonist and chemical chaperone for the common human aldehyde dehydrogenase 2 variant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound is an agonist and chemical chaperone for the common human aldehyde dehydrogenase 2 variant - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological activation of aldehyde dehydrogenase 2 by this compound reverses alcohol-induced hepatic steatosis and cell death in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, an aldehyde dehydrogenase-2 agonist, improves long-term survival in rats with chronic heart failure following myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuroprotective effects of this compound mitigate spinal cord injury in mice: involvement of this compound-induced ALDH2 activation-mediated suppression of reactive aldehyde mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | this compound Attenuates Hyperoxia-Induced Acute Lung Injury in Mice [frontiersin.org]
- 7. This compound, an aldehyde dehydrogenase-2 agonist, causes deterioration in renal functions following ischemia-reperfusion injury due to crystalline nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Activation of mitochondrial aldehyde dehydrogenase (ALDH2) by this compound reduces both the acquisition and maintenance of ethanol intake in rats: A dual mechanism? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mitochondrial Aldehyde Dehydrogenase Activation by Alda‐1 Inhibits Atherosclerosis and Attenuates Hepatic Steatosis in Apolipoprotein E‐Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Potential off-target effects of Alda-1 in research
Welcome to the technical support center for Alda-1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in experimental settings, with a focus on understanding and troubleshooting potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective agonist of Aldehyde Dehydrogenase 2 (ALDH2).[1] It functions by binding to the catalytic tunnel of the ALDH2 enzyme, which enhances its activity.[2] For the common, less active human variant ALDH2*2, this compound acts as a "chemical chaperone," restoring its structure and near-wild-type activity.[2][3] This activation enhances the detoxification of various harmful aldehydes.
Q2: How selective is this compound for ALDH2 over other ALDH isoforms?
A2: this compound has demonstrated high selectivity for ALDH2. One study showed that at a concentration of 20 µM, this compound had no significant effect on the activity of seven other human ALDH isoenzymes (ALDH1A2, ALDH1A3, ALDH1B1, ALDH3A1, ALDH4A1, ALDH5A1) and rat ALDH1L1. This indicates a high degree of specificity for ALDH2 under these conditions.
Q3: Are there any known off-target effects of this compound on cellular signaling pathways?
A3: Yes, this compound has been reported to influence the Akt/GSK-3β/β-catenin signaling pathway. Studies have shown that this compound can promote the phosphorylation of Akt, leading to the inhibition of GSK-3β and subsequent accumulation of β-catenin.[4][5] This effect appears to be linked to its activation of ALDH2, as ALDH2 inhibition can reverse these changes.[4] Additionally, some evidence suggests a potential influence on the mTOR pathway, which is downstream of Akt.[6]
Q4: Does this compound have any enzymatic activity itself or affect other enzymatic functions of ALDH2?
A4: this compound itself does not have enzymatic activity. However, besides activating the dehydrogenase function of ALDH2, this compound has been shown to enhance the esterase activity of both the wild-type (ALDH21) and the variant (ALDH22) enzymes.[1][3][7]
Q5: What is the known cytotoxicity and safety profile of this compound?
A5: While many studies report no obvious side effects in animal models,[3] specific toxicities have been observed under certain conditions. One study reported that this compound administration in a rat model of renal ischemia-reperfusion injury led to crystalline nephropathy and worsened renal function. In terms of general cytotoxicity, one study that developed a derivative of this compound noted that their new compound exhibited reduced cytotoxicity compared to this compound in H9c2 and HepG2 cell lines, suggesting that this compound possesses some level of cytotoxicity.[8] Researchers should carefully consider the experimental model and potential for organ-specific toxicity.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Action |
| Unexpected Cell Death or Reduced Viability | 1. This compound may exhibit cytotoxicity in your specific cell line or at the concentration used.[8]2. Off-target effects on essential cellular pathways.3. The vehicle (e.g., DMSO) is at a toxic concentration. | 1. Perform a dose-response curve to determine the IC50 of this compound in your cell line.2. Lower the concentration of this compound or reduce the treatment duration.3. Ensure the final concentration of the vehicle is consistent across all treatment groups and is at a non-toxic level. |
| Results are Inconsistent with ALDH2 Activation (e.g., no change in aldehyde levels) | 1. This compound may not be effectively reaching its target in your experimental system.2. The ALDH2 enzyme is not expressed or is at very low levels in your cells/tissue.3. The substrate you are measuring is not a primary target for ALDH2. | 1. Confirm ALDH2 expression in your model system using Western blot or qPCR.2. Directly measure ALDH2 activity in cell lysates or tissue homogenates with and without this compound treatment (see protocol below).3. Ensure proper solubility of this compound in your media or buffer. |
| Phenotype Does Not Correlate with Changes in Aldehyde Metabolism | 1. The observed phenotype may be due to off-target effects of this compound, such as modulation of the Akt signaling pathway.[4][5]2. The phenotype is a downstream consequence of ALDH2 activation that is not directly related to the detoxification of the specific aldehyde being measured. | 1. Investigate potential off-target pathway modulation by performing Western blots for key signaling proteins (e.g., phospho-Akt, total Akt, β-catenin).2. Use an ALDH2 inhibitor (e.g., Daidzin) in conjunction with this compound to see if the phenotype is reversed.[9] This can help confirm if the effect is ALDH2-dependent. |
| Variable ALDH2 Activation by this compound | 1. The genotype of the ALDH2 enzyme (wild-type vs. variant) can influence the degree of activation by this compound.[1]2. Cofactor (NAD+) availability may be limiting.3. This compound may be degrading in solution. | 1. If using human-derived cells or tissues, consider genotyping for the ALDH2*2 polymorphism.2. Ensure adequate NAD+ is available in in vitro assays.3. Prepare fresh solutions of this compound for each experiment. |
Data Summary
Table 1: Effect of this compound on ALDH2 Dehydrogenase Activity
| ALDH2 Genotype | Substrate | Fold Activation by this compound | Reference |
| ALDH21 (Wild-Type) | Acetaldehyde | ~1.5 to 2-fold | [1] |
| ALDH22 (Variant) | Acetaldehyde | Up to 11-fold | [1] |
| ALDH21/1 (mice) | Endogenous aldehydes | Significant increase in hepatic ALDH activity | [10][11] |
| ALDH21/2 (mice) | Endogenous aldehydes | Significant increase in hepatic ALDH activity | [10][11] |
| ALDH22/2 (mice) | Endogenous aldehydes | Significant increase in hepatic ALDH activity | [10][11] |
Table 2: Effect of this compound on ALDH2 Esterase Activity
| ALDH2 Genotype | Condition | Fold Activation by this compound | Reference |
| ALDH21 (Wild-Type) | This compound alone | 6 to 7-fold | [3] |
| ALDH22 (Variant) | This compound alone | 6 to 7-fold | [3] |
| ALDH21 (Wild-Type) | This compound + NAD+ | ~10-fold | [3] |
| ALDH22 (Variant) | This compound + NAD+ | >100-fold | [3] |
Experimental Protocols
Protocol 1: ALDH2 Dehydrogenase Activity Assay in Cell Lysates
This protocol is adapted from established methods to measure ALDH2 activity.[12]
-
Cell Lysis:
-
Harvest cells and wash three times with ice-cold PBS.
-
Homogenize the cell pellet in lysis buffer (e.g., Beyotime P0013 with 1 mM PMSF) on ice for 30 minutes.
-
Centrifuge the homogenate at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration.
-
-
Activity Measurement:
-
In a 96-well plate, add 10 µL of cell lysate supernatant.
-
Add 66 µL of 10 mM PBS (pH 7.4).
-
Add 10 µL of 25 mM NAD+ solution.
-
Add 2 µL of 10.0 mM WST-1 solution.
-
Add 2 µL of 0.4 mM 1-methoxy PMS solution.
-
To initiate the reaction, add 10 µL of 100 mM acetaldehyde.
-
Immediately measure the absorbance at 450 nm over time using a plate reader.
-
The rate of increase in absorbance is proportional to ALDH2 activity.
-
-
This compound Treatment:
-
To test the effect of this compound, pre-incubate the cell lysate with the desired concentration of this compound (or vehicle control) for a specified time before adding acetaldehyde.
-
Protocol 2: Western Blot for Akt Signaling Pathway
This protocol provides a general workflow for assessing the phosphorylation status of Akt.
-
Sample Preparation:
-
Treat cells with this compound for the desired time.
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-Akt (Ser473), total Akt, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C, following the manufacturer's recommended dilutions.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify band intensities and normalize the phospho-Akt signal to total Akt.
-
Visualizations
Caption: Intended signaling pathway of this compound as an activator of ALDH2.
Caption: Potential off-target effect of this compound on the Akt/GSK-3β/β-catenin pathway.
Caption: A logical workflow for troubleshooting unexpected results in this compound experiments.
References
- 1. apexbt.com [apexbt.com]
- 2. Frontiers | Insights into Aldehyde Dehydrogenase Enzymes: A Structural Perspective [frontiersin.org]
- 3. This compound is an agonist and chemical chaperone for the common human aldehyde dehydrogenase 2 variant - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, an Aldehyde Dehydrogenase 2 Agonist, Improves Cutaneous Wound Healing by Activating Epidermal Keratinocytes via Akt/GSK-3β/β-Catenin Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, an Aldehyde Dehydrogenase 2 Agonist, Improves Cutaneous Wound Healing by Activating Epidermal Keratinocytes via Akt/GSK-3β/β-Catenin Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Attenuates Hyperoxia-Induced Acute Lung Injury in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Pharmacological activation of aldehyde dehydrogenase 2 by this compound reverses alcohol-induced hepatic steatosis and cell death in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protective effects of this compound, an ALDH2 activator, on alcohol-derived DNA damage in the esophagus of human ALDH2*2 (Glu504Lys) knock-in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. rsc.org [rsc.org]
Alda-1 In Vivo Toxicity and Safety Profile: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the in vivo toxicity and safety profile of Alda-1, a selective activator of aldehyde dehydrogenase 2 (ALDH2). The following frequently asked questions (FAQs) and troubleshooting guides are designed to address common issues and concerns that may arise during preclinical research.
Frequently Asked Questions (FAQs)
Q1: What is the general safety profile of this compound in animal models?
A1: this compound is generally considered to have a high safety profile in various animal models, including those for CNS diseases and non-renal conditions.[1] Numerous studies have reported its use without obvious side effects.[1] However, a significant adverse effect, crystalline nephropathy, has been observed under specific experimental conditions.
Q2: Has the LD50 of this compound been established?
A2: Based on a comprehensive review of publicly available literature, a specific LD50 value for this compound following oral, intraperitoneal, or intravenous administration in common laboratory animal models such as mice and rats has not been formally reported. Preclinical studies often utilize a maximum tolerated dose (MTD) approach to determine safe dosing ranges.
Q3: What are the known major organ toxicities associated with this compound administration?
A3: The primary organ of concern for this compound toxicity is the kidney, specifically under conditions of ischemia-reperfusion injury. In contrast, the liver has shown resilience to this compound administration, with some studies reporting hepatoprotective effects.
-
Kidney: Studies in rats have shown that continuous administration of this compound following renal ischemia-reperfusion injury can lead to intratubular crystal deposition, causing crystalline nephropathy and a deterioration of renal function.[2][3] This adverse effect appears to be dependent on the pre-existing ischemic condition of the kidney, as it has not been reported in animals with normal renal function.[3]
-
Liver: this compound has not been associated with liver injury in naive mice. In fact, several studies have demonstrated a hepatoprotective role for this compound in models of ischemia-reperfusion injury and alcoholic liver disease, where it helps to reduce levels of liver enzymes such as ALT and AST.[4]
Q4: Have any cardiovascular, respiratory, or central nervous system (CNS) safety studies been conducted for this compound?
A4: While many studies allude to a good safety profile, specific data from a formal safety pharmacology core battery (assessing cardiovascular, respiratory, and central nervous systems) is not widely available in the published literature.
-
Cardiovascular: One study in mice noted that a 10 mg/kg intraperitoneal dose of this compound had no effect on heart rate.[1] In models of myocardial infarction, long-term oral administration of this compound improved survival rates and cardiac function in rats.
-
Respiratory: Dedicated studies on the effects of this compound on respiratory function have not been identified in the current literature.
-
Central Nervous System (CNS): this compound is reported to have a high safety profile in animal models of CNS diseases.[1] Standardized neurobehavioral assessments, such as a Functional Observational Battery (FOB) or Irwin test, have not been specifically reported for this compound in the available literature.
Troubleshooting Guide for In Vivo Experiments
Issue 1: Precipitation of this compound in Formulation or During Administration
-
Problem: this compound has low aqueous solubility, which can lead to precipitation in vehicle solutions, particularly at higher concentrations or upon standing.
-
Solution:
-
Vehicle Selection: A common and effective vehicle for this compound is a solution of Dimethyl Sulfoxide (DMSO) in saline. A typical formulation involves dissolving this compound in DMSO first and then diluting it with saline to the final concentration (e.g., 20% DMSO in saline).[1]
-
Fresh Preparation: Always prepare the this compound solution fresh before each use. Avoid storing solutions for extended periods, even at low temperatures.
-
Sonication: Gentle sonication can aid in the dissolution of this compound in the vehicle.
-
Visual Inspection: Before each injection, visually inspect the solution for any signs of precipitation. If precipitation is observed, the solution should be warmed gently and sonicated again. If it does not redissolve, a fresh solution should be prepared.
-
Issue 2: Concerns About Potential Renal Toxicity
-
Problem: The risk of this compound-induced crystalline nephropathy is a significant concern, especially in studies involving renal injury models.
-
Mitigation Strategies:
-
Hydration: Ensure animals are adequately hydrated throughout the study, as dehydration can increase the risk of crystal precipitation in the renal tubules.[3][5]
-
Dose and Duration: Use the lowest effective dose of this compound and the shortest duration of treatment necessary to achieve the desired therapeutic effect.
-
Monitoring Renal Function: Regularly monitor renal function by measuring serum creatinine (B1669602) and blood urea (B33335) nitrogen (BUN) levels. Urinalysis to check for crystalluria may also be considered.
-
Histopathology: At the end of the study, perform a thorough histopathological examination of the kidneys to look for any signs of crystal deposition or tubular injury.
-
Issue 3: Variability in Experimental Results
-
Problem: Inconsistent or unexpected results in efficacy or toxicity studies.
-
Potential Causes and Solutions:
-
Formulation and Dosing Accuracy: Ensure accurate and consistent preparation of the this compound formulation and precise dosing for each animal.
-
Route of Administration: The route of administration can significantly impact the bioavailability and, consequently, the efficacy and toxicity of this compound. Be consistent with the chosen route (e.g., intraperitoneal, oral gavage, intravenous).
-
Animal Model: The underlying health status of the animal model is crucial. The renal toxicity of this compound, for instance, is prominent in models of ischemia-reperfusion injury.[2][3]
-
Half-life: this compound has a relatively short half-life of approximately 1.67 hours in rat plasma.[1] For sustained exposure, consider using osmotic pumps for continuous administration.[6]
-
Quantitative Data Summary
Table 1: Effects of this compound on Liver Function Parameters in Animal Models of Liver Injury
| Animal Model | This compound Dose and Route | Duration of Treatment | Effect on Serum ALT | Effect on Serum AST | Reference |
| Bile Duct Ligation (Mice) | 20 mg/kg/day, s.c. | 14 days | Decreased | Not Reported | [4] |
| Acetaminophen-induced injury (Mice) | 20 mg/kg, i.p. | Single dose | Decreased by ≥72% | Decreased by ≥72% | [7] |
Table 2: Effects of this compound on Renal Function Parameters in a Rat Model of Ischemia-Reperfusion Injury
| Parameter | This compound Treatment Group | Vehicle Control Group | p-value | Reference |
| Glomerular Filtration Rate (mL/min) | 0.40 ± 0.06 | 0.51 ± 0.08 | > 0.05 | [2] |
| Renal Blood Flow (mL/min) | 3.05 ± 0.50 | 3.53 ± 0.70 | > 0.05 | [2] |
| Fractional Sodium Excretion (%) | 2.80 ± 0.43 | 1.37 ± 0.36 | = 0.02 | [2] |
Experimental Protocols
Protocol 1: Intraperitoneal Administration of this compound in Mice
-
Formulation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
On the day of injection, dilute the stock solution with sterile saline to the final desired concentration. A common final vehicle composition is 20% DMSO in saline.[1]
-
For a 10 mg/kg dose in a 25 g mouse, you would administer 0.25 mg of this compound. If your final injection volume is 100 µL, the concentration of your dosing solution should be 2.5 mg/mL.
-
-
Administration:
-
Gently restrain the mouse.
-
Inject the this compound solution intraperitoneally into the lower right quadrant of the abdomen, avoiding the midline to prevent damage to the bladder.
-
Use an appropriate gauge needle (e.g., 27-30G).
-
Protocol 2: Assessment of Renal Function
-
Blood Collection:
-
Collect blood samples from the animals at baseline and at specified time points after this compound administration.
-
Process the blood to obtain serum.
-
-
Biochemical Analysis:
-
Measure serum creatinine and Blood Urea Nitrogen (BUN) levels using commercially available assay kits according to the manufacturer's instructions.
-
-
Histopathology:
-
At the end of the study, euthanize the animals and perfuse the kidneys with a suitable fixative (e.g., 10% neutral buffered formalin).
-
Embed the kidneys in paraffin, section them, and stain with Hematoxylin and Eosin (H&E).
-
Examine the sections under a microscope for evidence of tubular injury, inflammation, and crystal deposition.
-
Signaling Pathways and Experimental Workflows
Caption: this compound mediated hepatoprotective signaling pathways.
Caption: Proposed mechanism of this compound induced crystalline nephropathy.
Caption: General experimental workflow for in vivo this compound studies.
References
- 1. Neuroprotective effects of this compound mitigate spinal cord injury in mice: involvement of this compound-induced ALDH2 activation-mediated suppression of reactive aldehyde mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug-induced crystal nephropathy: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Drug-Induced Nephrotoxicity | AAFP [aafp.org]
- 4. Aldehyde Dehydrogenase-2 Activation by this compound Decreases Necrosis and Fibrosis After Bile Duct Ligation in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Mechanism of Drug Nephrotoxicity and the Methods for Preventing Kidney Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | this compound Attenuates Hyperoxia-Induced Acute Lung Injury in Mice [frontiersin.org]
Managing Alda-1 short half-life in experimental design
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with Alda-1, a selective activator of aldehyde dehydrogenase 2 (ALDH2).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule that acts as a selective agonist for mitochondrial aldehyde dehydrogenase 2 (ALDH2).[1][2] Its primary mechanism involves binding to the ALDH2 enzyme near the catalytic site, which enhances its enzymatic activity.[3] For the wild-type ALDH2 enzyme, this compound can increase its activity by approximately two-fold.[3] Notably, it is also capable of restoring near wild-type activity to the inactive ALDH2*2 variant, which is common in East Asian populations, by acting as a structural chaperone.[4][5][6]
Q2: What are the main challenges when working with this compound in experimental settings?
The most significant challenge in using this compound for in vivo experiments is its short half-life.[7] Studies in rats have reported a plasma half-life of approximately 1.67 ± 0.54 hours following intravenous administration.[8][9] This necessitates careful consideration of the dosing regimen to maintain effective concentrations over the desired experimental period. Other considerations include its solubility and potential for off-target effects at high concentrations.
Q3: How does this compound impact signaling pathways?
This compound has been shown to modulate several signaling pathways, primarily as a consequence of enhanced ALDH2 activity and the resulting reduction in toxic aldehyde levels. Two notable pathways include:
-
Akt/GSK-3β/β-catenin pathway: this compound has been found to activate this pathway, which is involved in cell proliferation and migration, for instance, in cutaneous wound healing.[10]
-
Akt/mTOR pathway: this compound pretreatment has been observed to modulate the levels of total mTOR and its phosphorylated forms, suggesting a role in regulating cell survival and autophagy.[7]
Troubleshooting Guide
Issue 1: Lack of expected therapeutic effect in an in vivo model.
-
Possible Cause: Suboptimal dosing frequency due to this compound's short half-life.
-
Troubleshooting Steps:
-
Review Dosing Regimen: A single daily dose may be insufficient to maintain therapeutic concentrations.
-
Increase Dosing Frequency: Consider administering this compound multiple times a day.
-
Alternative Administration Route: For continuous exposure, consider using subcutaneously implanted osmotic pumps.[7] This method has been successfully used to maintain steady-state concentrations of this compound.
-
Verify Compound Integrity: Ensure the this compound used is of high purity and has been stored correctly to prevent degradation.
-
Issue 2: Inconsistent results in cell-based assays.
-
Possible Cause: Issues with this compound solubility or stability in culture media.
-
Troubleshooting Steps:
-
Solubility: this compound is soluble in DMSO and ethanol.[11][12] Prepare a concentrated stock solution in an appropriate solvent and then dilute it to the final working concentration in the culture medium. Ensure the final solvent concentration is low and consistent across all experimental groups, including vehicle controls.
-
Stability: Prepare fresh dilutions of this compound for each experiment from a frozen stock solution. Avoid repeated freeze-thaw cycles of the stock solution.[12]
-
Cell Line Specificity: The expression level of ALDH2 can vary between cell lines. Verify ALDH2 expression in your cell model.
-
Issue 3: High background or off-target effects observed.
-
Possible Cause: this compound concentration is too high.
-
Troubleshooting Steps:
-
Dose-Response Curve: Perform a dose-response experiment to determine the optimal concentration that provides the desired effect without causing toxicity or off-target effects. The effective concentration for in vitro studies is often in the micromolar range (e.g., 20 µM).[3][7]
-
Control Experiments: Include appropriate controls, such as a vehicle-only group and cells treated with a known ALDH2 inhibitor (e.g., daidzin), to confirm that the observed effects are specific to ALDH2 activation.[13]
-
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value | Reference |
| Half-life (t½) | 1.67 ± 0.54 hours (intravenous) | [8][9] |
| Plasma Protein Binding | 82-86% | [14] |
| Bioavailability | Poor (oral) | [14] |
| Clearance | High | [14] |
Table 2: Effect of this compound on ALDH2 Activity
| Enzyme Variant | Fold Activation by this compound | Reference |
| Wild-type ALDH21 | ~2-fold | [3][15] |
| Mutant ALDH22 (homozygous) | ~11-fold | [3][15] |
Experimental Protocols
Protocol 1: In Vivo Administration of this compound via Intraperitoneal (i.p.) Injection in Mice
This protocol is adapted from studies investigating the effects of this compound in various disease models.[8][16]
-
Preparation of this compound Solution:
-
Dissolve this compound in a vehicle solution, for example, 20% DMSO in saline.[8]
-
The final concentration should be calculated based on the desired dose (e.g., 10 mg/kg) and the injection volume.
-
-
Dosing:
-
Control Group:
-
Administer an equal volume of the vehicle solution (e.g., 20% DMSO in saline) to the control group of animals.[8]
-
Protocol 2: Measurement of ALDH2 Activity in Cell Lysates
This protocol provides a general method for assessing ALDH2 activity.[18][19][20]
-
Cell Lysis:
-
Harvest cells and lyse them in a suitable buffer to release cellular proteins.
-
Determine the protein concentration of the lysate.
-
-
Activity Assay:
-
The assay measures the conversion of NAD+ to NADH, which can be monitored by the increase in absorbance at 340 nm.
-
A typical reaction mixture includes the cell lysate, a buffer (e.g., 25 mM BES, pH 7.5), NAD+, and a substrate such as propionaldehyde.[4]
-
For experiments involving this compound, a final concentration of 2% (v/v) DMSO can be included as a cosolvent in all samples, including controls.[4]
-
-
Data Analysis:
-
Calculate the rate of NADH production to determine ALDH2 activity.
-
Normalize the activity to the total protein concentration of the lysate.
-
Visualizations
Caption: Mechanism of this compound action on ALDH2 in mitochondria.
Caption: General experimental workflow for in vivo studies with this compound.
Caption: Signaling pathways modulated by this compound-mediated ALDH2 activation.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Targeting Aldehyde Dehydrogenase 2: New Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound is an agonist and chemical chaperone for the common human aldehyde dehydrogenase 2 variant - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. Frontiers | this compound Attenuates Hyperoxia-Induced Acute Lung Injury in Mice [frontiersin.org]
- 8. Neuroprotective effects of this compound mitigate spinal cord injury in mice: involvement of this compound-induced ALDH2 activation-mediated suppression of reactive aldehyde mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound, an Aldehyde Dehydrogenase 2 Agonist, Improves Cutaneous Wound Healing by Activating Epidermal Keratinocytes via Akt/GSK-3β/β-Catenin Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. Pharmacological activation of aldehyde dehydrogenase 2 by this compound reverses alcohol-induced hepatic steatosis and cell death in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. apexbt.com [apexbt.com]
- 16. portlandpress.com [portlandpress.com]
- 17. Detoxification of Reactive Aldehydes by this compound Treatment Ameliorates Experimental Autoimmune Encephalomyelitis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Detecting ALDH2 activity in live cells via conditional metabolic labeling - Chemical Science (RSC Publishing) DOI:10.1039/D5SC04198H [pubs.rsc.org]
- 19. Mitochondrial Aldehyde Dehydrogenase (ALDH2) Activity Assay Kit | Abcam [abcam.com]
- 20. abcam.com [abcam.com]
Appropriate vehicle control for Alda-1 in vivo experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Alda-1 in in vivo experiments.
Troubleshooting Guide
Encountering issues during your in vivo experiments with this compound? Consult the table below for common problems, their potential causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Precipitation of this compound in vehicle | - this compound is insoluble in aqueous solutions.[1] - The concentration of this compound exceeds its solubility limit in the chosen vehicle. - Improper mixing or temperature of the vehicle. - Hygroscopic nature of DMSO, if used as a solvent, can reduce solubility.[2] | - Ensure the use of an appropriate organic solvent like DMSO or ethanol (B145695).[3][4] - Prepare a fresh stock solution of this compound in a suitable solvent like DMSO before diluting it in the final vehicle. - Perform a solubility test of this compound in your chosen vehicle at the desired concentration before animal administration.[1] - For DMSO-based vehicles, use fresh, anhydrous DMSO.[2] - Gentle warming and vortexing can aid in dissolution. |
| Inconsistent or unexpected experimental results | - Degradation of this compound due to improper storage. - Inadequate dosing or bioavailability. - The vehicle itself might have biological effects. | - Store this compound stock solutions at -20°C or -80°C and use within the recommended timeframe (up to 6 months at -20°C).[3][5] Avoid repeated freeze-thaw cycles.[5] - Optimize the dose and administration route based on literature for your specific animal model and research question.[5][6][7][8] - Always include a vehicle-only control group in your experimental design to account for any effects of the vehicle.[1][8] |
| Adverse effects in animals (e.g., irritation at the injection site) | - High concentration of the organic solvent (e.g., DMSO, ethanol) in the vehicle. | - Minimize the final concentration of the organic solvent in the administered dose. For example, a common vehicle for intraperitoneal injection is DMSO.[8] For continuous subcutaneous infusion, a mixture of 50% DMSO and 50% PEG has been used.[9] - Consider alternative administration routes that may be less irritating, such as intragastric gavage.[7] |
| Difficulty in achieving desired plasma concentration | - this compound is reported to be a high clearance and poorly bioavailable compound in rats.[10] | - Consider administration routes that bypass first-pass metabolism, such as intraperitoneal injection or continuous subcutaneous infusion using osmotic pumps.[6][8][9] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for in vivo administration of this compound?
A1: The appropriate vehicle for this compound depends on the route of administration. Since this compound is insoluble in water, an organic solvent is necessary.[1]
-
For Intraperitoneal (IP) Injection: Dimethyl sulfoxide (B87167) (DMSO) is commonly used as a vehicle.[8]
-
For Continuous Subcutaneous Infusion: A mixture of 50% DMSO and 50% polyethylene (B3416737) glycol (PEG) has been successfully used with Alzet pumps.[9]
-
For Topical Application: A 95% ethanol solution has been used.[1]
-
For Intragastric (IG) Administration: While specific vehicle compositions are not always detailed in abstracts, a solution prepared for oral gavage would be required.[7]
It is crucial to always include a vehicle control group in your study to differentiate the effects of this compound from those of the vehicle.[1][8]
Q2: How should I prepare and store this compound solutions?
A2: It is recommended to prepare a stock solution of this compound in a suitable solvent like DMSO.[2] Stock solutions can be stored at -20°C for up to 6 months.[3][5] To avoid degradation from repeated freeze-thaw cycles, it is best to aliquot the stock solution into single-use volumes.[5] For experiments, thaw an aliquot and dilute it to the final working concentration in the appropriate vehicle immediately before use.[11]
Q3: What are the reported solubility limits for this compound?
A3: The solubility of this compound varies depending on the solvent:
| Solvent | Solubility |
| DMSO | ≥15.15 mg/mL[1], 100 mg/mL[3], 65 mg/mL[2], 30 mg/mL[4] |
| Ethanol | ≥4.43 mg/mL[1], 10 mg/mL[3][4] |
| DMF | 30 mg/mL[4] |
| Water | Insoluble[1] |
Note: It is always recommended to test the solubility of your specific batch of this compound in your chosen solvent system, as slight variations can occur.[1]
Q4: What are some common administration routes and dosages for this compound in vivo?
A4: The administration route and dosage of this compound can vary depending on the animal model and the research question. Some examples from the literature include:
| Animal Model | Route of Administration | Dosage |
| Rats | Intraperitoneal (IP) | 8.5 mg/kg[3][5] |
| Mice | Intraperitoneal (IP) | 10 mg/kg[8], 20 mg/kg[6] |
| Mice | Topical | 3 mM in 95% ethanol[1] |
| Rats | Intragastric (IG) | 25 mg/kg[7] |
| Mice | Continuous Subcutaneous Infusion | 8 mg/kg/h[9] |
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal Injection
-
Prepare Stock Solution: Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 10 mg/mL).
-
Storage: Aliquot the stock solution into single-use vials and store at -20°C for up to 6 months.[3][5]
-
Preparation of Working Solution: On the day of the experiment, thaw a single-use aliquot of the this compound stock solution.
-
Dosing: For a dose of 10 mg/kg in a 25g mouse, you would need 0.25 mg of this compound. If your stock is 10 mg/mL, this corresponds to 25 µL. The final injection volume should be adjusted with the vehicle (DMSO) to a suitable volume for IP injection (e.g., 100-200 µL).
-
Vehicle Control: For the control group, administer an equivalent volume of 100% DMSO.[8]
Visualizations
Caption: Experimental workflow for an in vivo study with this compound and its vehicle control.
Caption: Simplified signaling pathway showing this compound's mechanism of action.
References
- 1. apexbt.com [apexbt.com]
- 2. selleckchem.com [selleckchem.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. The administration of this compound, an activator of ALDH2, inhibits relapse-like ethanol intake in female alcohol-preferring UChB rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. portlandpress.com [portlandpress.com]
- 9. Frontiers | this compound Attenuates Hyperoxia-Induced Acute Lung Injury in Mice [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Alda 1 | CAS:349438-38-6 | ALDH2 activator | High Purity | Manufacturer BioCrick [biocrick.com]
Technical Support Center: Alda-1 and ALDH2 Protein Expression
This technical support center provides troubleshooting guidance and frequently asked questions for researchers investigating the effect of Alda-1 treatment on ALDH2 protein expression levels.
Frequently Asked Questions (FAQs)
Q1: Does this compound treatment increase ALDH2 protein expression?
This is a common point of inquiry. Based on current research, this compound is primarily characterized as an activator of ALDH2 enzymatic activity, not a consistent upregulator of its protein expression. Several studies have reported no significant change in ALDH2 protein levels following this compound treatment in various models, including chronic heart failure and hepatic ischemia/reperfusion.[1][2] The primary mechanism of this compound is to enhance the catalytic efficiency of the existing ALDH2 enzyme.[3]
However, some studies have observed an increase in ALDH2 protein expression after this compound administration under specific experimental conditions, such as in aged mouse retinas and in lung vascular endothelial cells exposed to hyperoxia.[4][5] Therefore, the effect of this compound on ALDH2 protein expression appears to be context-dependent.
Q2: Why am I not observing an increase in ALDH2 protein expression after this compound treatment in my experiment?
There are several potential reasons for this observation, which is consistent with much of the published literature:
-
Primary Mechanism of Action: this compound's principal function is to act as a chemical chaperone and allosteric activator of the ALDH2 enzyme, increasing its activity rather than its expression.[6][7][8] It binds near the catalytic tunnel, enhancing the enzyme's ability to process substrates.[3]
-
Experimental Model: The effect of this compound on ALDH2 expression may be specific to certain tissues or disease states. For instance, in models of spinal cord injury and liver ischemia-reperfusion, this compound did not alter ALDH2 protein levels.[2][9]
-
Treatment Duration and Dosage: The concentration of this compound and the duration of treatment may not have been sufficient to induce a change in protein expression in your specific model.
-
Experimental Controls: Ensure that your experimental controls, including vehicle-treated groups, are behaving as expected.
Q3: Under what conditions has this compound been shown to increase ALDH2 protein expression?
An increase in ALDH2 protein expression following this compound treatment has been reported in specific contexts:
-
Aged Tissues: In a study on naturally aged mice, this compound treatment was found to significantly increase the expression of ALDH2 in the retina.[4]
-
Hyperoxia-Induced Injury: In human microvascular endothelial cells cultured under hyperoxic conditions, this compound pretreatment was shown to enhance ALDH2 protein levels.[5]
-
Air Embolism-Induced Injury: One study demonstrated that this compound administration reversed the suppression of ALDH2 expression caused by air embolism in lung tissue.[10]
These findings suggest that this compound may influence ALDH2 protein expression in scenarios involving significant cellular stress or age-related changes.
Troubleshooting Guide
Issue: Discrepancy between expected and observed ALDH2 protein levels after this compound treatment.
-
Verify ALDH2 Activity: Since this compound is a potent activator, a crucial first step is to perform an ALDH2 activity assay. A significant increase in enzymatic activity, even with unchanged protein levels, would indicate that this compound is effective in your system.[1][2][9]
-
Review Experimental Protocol:
-
This compound Preparation: this compound is typically dissolved in a vehicle like DMSO and then diluted in a carrier such as corn oil or saline.[11] Confirm the solubility and stability of your this compound solution.
-
Dosage and Administration Route: Compare your dosage and route of administration to those in published studies.
-
Timing of Analysis: Consider the time course of your experiment. Changes in protein expression may be time-dependent.
-
-
Western Blotting Protocol Validation:
-
Consider the Biological Context: As noted, the effect of this compound on ALDH2 expression is not universal. The cellular signaling pathways leading to protein synthesis may not be a primary target of this compound's action in your specific model.
Data Summary
The following tables summarize quantitative findings from studies investigating the effect of this compound on ALDH2 protein expression.
Table 1: Studies Reporting No Change in ALDH2 Protein Expression
| Model System | Treatment Details | Outcome on ALDH2 Protein Expression | Reference |
| Rat model of chronic heart failure | This compound treatment | No significant effect | [1] |
| Rat model of hepatic ischemia/reperfusion | This compound pretreatment | No significant changes observed after I/R | [2] |
| Mouse model of spinal cord injury | This compound treatment (10 mg/kg) | Expression remained unchanged | [9] |
Table 2: Studies Reporting an Increase in ALDH2 Protein Expression
| Model System | Treatment Details | Outcome on ALDH2 Protein Expression | Reference |
| Aged mouse retina | This compound treatment | Significantly increased | [4] |
| Human microvascular endothelial cells | This compound pretreatment followed by 48 hrs of hyperoxia | Enhanced ALDH2 levels | [5] |
| Rat model of air embolism-induced lung injury | This compound administration | Substantially reversed AE-induced suppression | [10] |
Experimental Protocols
Western Blotting for ALDH2 Protein Expression
This is a generalized protocol based on methodologies cited in the literature.[1][12]
-
Tissue/Cell Lysis: Homogenize tissue samples or lyse cells in RIPA buffer containing a protease inhibitor cocktail.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
Sample Preparation: Mix the protein lysates with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-50 µg) per lane onto a 10% or 12% SDS-polyacrylamide gel. Run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for ALDH2 (at the manufacturer's recommended dilution) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent and image the blot.
-
Analysis: Quantify the band intensity using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
Visualizations
Caption: Mechanism of this compound as an allosteric activator of ALDH2.
Caption: Standard experimental workflow for Western blot analysis.
References
- 1. This compound, an aldehyde dehydrogenase-2 agonist, improves long-term survival in rats with chronic heart failure following myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, an ALDH2 activator, protects against hepatic ischemia/reperfusion injury in rats via inhibition of oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting Aldehyde Dehydrogenase 2: New Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ALDH2 protects naturally aged mouse retina via inhibiting oxidative stress-related apoptosis and enhancing unfolded protein response in endoplasmic reticulum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound is an agonist and chemical chaperone for the common human aldehyde dehydrogenase 2 variant - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. Neuroprotective effects of this compound mitigate spinal cord injury in mice: involvement of this compound-induced ALDH2 activation-mediated suppression of reactive aldehyde mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Pretreatment with the ALDH2 activator this compound protects rat livers from ischemia/reperfusion injury by inducing autophagy - PMC [pmc.ncbi.nlm.nih.gov]
Antagonistic effects between Alda-1 and NAD+ in enzyme assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Alda-1, a known activator of aldehyde dehydrogenase 2 (ALDH2), in conjunction with the essential coenzyme NAD+ in enzyme assays.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental relationship between this compound and NAD+ in ALDH2 enzyme activity?
A1: this compound is an activator of the enzyme ALDH2, while NAD+ is a necessary coenzyme for its dehydrogenase activity.[1][2] this compound's mechanism involves binding near the substrate-binding tunnel, acting as a structural chaperone, which can restore near-wild-type activity to the common, less active ALDH22 variant.[3][4][5] The effects of this compound and NAD+ can be additive, and in some cases, synergistic in activating ALDH2, particularly for the ALDH22 variant where this compound can decrease the Michaelis constant (Km) for NAD+ and increase the maximum reaction velocity (Vmax).[1][6]
Q2: Can this compound and NAD+ have antagonistic effects?
A2: Yes, at higher concentrations, this compound and NAD+ can exhibit antagonistic effects on the activity of the wild-type ALDH2 enzyme.[1] This phenomenon has not been observed for the ALDH2*2 variant at the concentrations typically examined in assays.[1] The exact mechanism for this antagonism is not fully elucidated but may involve conformational changes at high concentrations that hinder optimal enzyme function.
Q3: How does the interaction between this compound and NAD+ affect the esterase activity of ALDH2?
A3: Both this compound and NAD+ can independently activate the esterase activity of ALDH2.[1] Their combined effect is significantly more pronounced for the ALDH22 variant (over 100-fold increase) compared to the wild-type ALDH21 (around 10-fold increase).[1]
Q4: Does this compound directly bind to the NAD+ binding site?
A4: No, structural and biochemical data indicate that this compound binds near the exit of the substrate-binding tunnel.[1][4] This site is distinct from the NAD+ binding site, which is located in the Rossmann fold of the enzyme.[1][7] This spatial separation of binding sites explains why their effects on enzyme activation can be additive.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Observed enzyme activity is lower than expected when using high concentrations of both this compound and NAD+ with wild-type ALDH2. | Antagonistic effects between this compound and NAD+ at high concentrations.[1] | Perform a concentration matrix experiment, varying the concentrations of both this compound and NAD+ to identify the optimal synergistic or additive range and the onset of antagonism. Consider reducing the concentration of one or both reagents. |
| Inconsistent or non-reproducible results in ALDH2 activity assays. | Degradation of NAD+ stock solution. | NAD+ solutions can be unstable.[8] It is recommended to prepare fresh NAD+ solutions, aliquot them, and store them at -20°C or -80°C.[8] The concentration of the NAD+ stock can be verified by measuring its UV absorbance at 260 nm.[8] |
| Inaccurate pipetting or reagent preparation. | Ensure all solutions are brought to room temperature before use, except for the enzyme, which should be kept on ice.[9] Prepare master mixes for reagents to minimize pipetting errors. | |
| Low signal-to-noise ratio in spectrophotometric assays measuring NADH production. | The absorbance range of the spectrophotometer is exceeded or not optimal. | Ensure the final absorbance reading is within the linear range of your spectrophotometer, typically between 0.1 and 2.0.[9] Run a control reaction without the enzyme to check for any baseline drift.[9] |
| The reaction is not linear over the measurement period. | This could be due to substrate depletion or product inhibition.[9] Verify the linearity of the reaction by taking multiple readings over time. If the reaction is not linear, consider using a lower enzyme concentration or a shorter assay time. |
Quantitative Data Summary
Table 1: Kinetic Parameters of this compound and NAD+ on ALDH2*2 Dehydrogenase Activity
| Parameter | Value | Reference |
| Kact for this compound | 16 ± 3 µM | [3] |
| KM for NAD+ (without this compound) | 7.4 ± 0.7 mM | [3] |
| KM for NAD+ (with this compound) | 1.1 mM (restored value) | [3] |
| Vmax increase with this compound | 2.0 ± 0.2-fold | [3] |
Table 2: Activation of ALDH2 Esterase Activity by this compound and NAD+
| Enzyme Variant | Activator(s) | Fold Activation | Reference |
| ALDH21 | This compound alone | 6- to 7-fold | [1] |
| This compound + NAD+ | ~10-fold | [1] | |
| ALDH22 | This compound alone | 6- to 7-fold | [1] |
| This compound + NAD+ | >100-fold | [1] |
Experimental Protocols
Protocol 1: ALDH2 Dehydrogenase Activity Assay
This protocol is adapted from established methods to measure the dehydrogenase activity of ALDH2 by monitoring the production of NADH.[1][10]
-
Reagent Preparation :
-
Assay Buffer: 25 mM BES, pH 7.5.
-
Substrate Stock: 10 mM propionaldehyde (B47417) in assay buffer.
-
NAD+ Stock: 100 mM NAD+ in assay buffer. Store frozen in aliquots.
-
This compound Stock: 10 mM this compound in DMSO.
-
Enzyme: Purified ALDH21 or ALDH22, diluted in assay buffer.
-
-
Assay Procedure :
-
Prepare a reaction mixture in a 96-well plate or cuvette containing:
-
Assay Buffer
-
Desired final concentration of this compound (e.g., 0-50 µM). Ensure the final DMSO concentration is constant across all wells (e.g., 2% v/v).[1]
-
Desired final concentration of NAD+ (e.g., 0.5 mM for ALDH21, 10 mM for ALDH22).[1][3]
-
Diluted enzyme (e.g., 0.03-0.06 µM for ALDH21, 0.3-0.5 µM for ALDH22).[1]
-
-
Pre-incubate the mixture for 5-10 minutes at 25°C.
-
Initiate the reaction by adding the substrate (e.g., final concentration of 100 µM propionaldehyde).[1]
-
Immediately monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH.[10][11] Record readings every 20-30 seconds for 5-15 minutes.
-
-
Data Analysis :
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).
-
Plot V₀ against the concentration of the varied substrate (e.g., NAD+ or this compound) and fit the data to the appropriate kinetic model (e.g., Michaelis-Menten).
-
Visualizations
Caption: ALDH2 catalytic cycle with this compound and NAD+.
Caption: Troubleshooting workflow for low ALDH2 activity.
References
- 1. This compound is an agonist and chemical chaperone for the common human aldehyde dehydrogenase 2 variant - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mitochondrial NAD Dependent Aldehyde Dehydrogenase either from Yeast or Human Replaces Yeast Cytoplasmic NADP Dependent Aldehyde Dehydrogenase for the Aerobic Growth of Yeast on Ethanol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Targeting Aldehyde Dehydrogenase 2: New Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. Insights into Aldehyde Dehydrogenase Enzymes: A Structural Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. home.sandiego.edu [home.sandiego.edu]
- 10. ALDH2 Enzymatic Activity Assay [bio-protocol.org]
- 11. agilent.com [agilent.com]
Assessing Alda-1 bioavailability after different administration routes
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the bioavailability of Alda-1, a selective activator of aldehyde dehydrogenase 2 (ALDH2), following different administration routes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a small molecule activator of aldehyde dehydrogenase 2 (ALDH2), a critical mitochondrial enzyme responsible for detoxifying various aldehydes.[1][2][3] It functions as a chemical chaperone, binding to both the wild-type (ALDH21) and a common, less active variant (ALDH22) of the enzyme.[1][4] By binding near the substrate-binding tunnel, this compound enhances the enzyme's catalytic activity and provides structural stability, particularly to the ALDH2*2 variant, restoring its function to near wild-type levels.[1][2][5] This activation helps in the clearance of toxic aldehydes, which are implicated in a variety of pathological conditions.
Q2: What are the common administration routes for this compound in preclinical studies?
In preclinical research, this compound is commonly administered via oral (PO), intravenous (IV), and intraperitoneal (IP) routes.[1][6] The choice of administration route significantly impacts the compound's bioavailability and resulting pharmacokinetic profile.
Q3: How does the bioavailability of this compound differ between oral, intravenous, and intraperitoneal administration?
Direct comparative studies detailing the bioavailability of this compound across all three routes are limited. However, available data indicates the following:
-
Intravenous (IV) administration results in 100% bioavailability by definition, as the compound is introduced directly into the systemic circulation.
-
Oral (PO) administration of this compound has been shown to have low bioavailability in rats.[1] This is likely due to factors such as incomplete absorption from the gastrointestinal tract and first-pass metabolism in the liver.
Q4: What are the key pharmacokinetic parameters of this compound?
A study in rats provided the following pharmacokinetic data for this compound:
| Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (h) | Bioavailability (%) |
| Oral (PO) | 10 | 25.3 ± 4.5 | 0.5 | 47.8 ± 9.2 | 1.8 ± 0.3 | ~4.7% |
| Intravenous (IV) | 10 | - | - | 1012.7 ± 150.6 | 1.7 ± 0.5 | 100% |
Data adapted from a study in rats.[1]
Q5: What solvents are suitable for dissolving this compound for in vivo administration?
This compound is poorly soluble in water.[8] Therefore, it is typically dissolved in organic solvents for experimental use. Common solvent systems include:
-
Dimethyl sulfoxide (B87167) (DMSO) [8][9]
-
A mixture of DMSO and corn oil [10]
-
A formulation of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% ddH2O
It is crucial to use a vehicle that is non-toxic to the animals at the administered volume. For intraperitoneal injections, care should be taken to ensure the solvent system does not cause irritation. When using DMSO, it is often diluted with saline or other aqueous solutions.
Troubleshooting Guides
Issue 1: Low or variable plasma concentrations of this compound after oral administration.
-
Possible Cause: Poor oral bioavailability is an inherent characteristic of this compound.[1] Variability can be influenced by factors such as food in the stomach, which can affect absorption.
-
Troubleshooting Steps:
-
Fasting: Ensure animals are fasted overnight before oral gavage to standardize absorption conditions.
-
Formulation: Consider using a formulation designed to enhance solubility and absorption, such as a lipid-based or nanoparticle formulation.
-
Alternative Route: If consistent and higher systemic exposure is required, consider switching to intraperitoneal or intravenous administration.
-
Issue 2: Precipitation of this compound during preparation or upon injection.
-
Possible Cause: this compound has limited solubility in aqueous solutions.[8] Mixing a concentrated DMSO stock solution with an aqueous vehicle can cause the compound to precipitate.
-
Troubleshooting Steps:
-
Co-solvents: Utilize a co-solvent system. A common formulation is 5% DMSO, 40% PEG300, and 5% Tween 80 in sterile water.
-
Sonication: Gentle warming and sonication can help to dissolve the compound and maintain its solubility.
-
Fresh Preparation: Prepare the dosing solution immediately before administration to minimize the chance of precipitation over time.
-
Issue 3: Inconsistent results in efficacy studies.
-
Possible Cause: This could be related to inconsistent systemic exposure due to the administration route or formulation issues. It could also be related to the stability of the compound.
-
Troubleshooting Steps:
-
Pharmacokinetic Pilot Study: Conduct a small pilot study to determine the pharmacokinetic profile of this compound in your specific animal model and with your chosen formulation and administration route. This will help in selecting the appropriate dose and dosing interval.
-
Stability: While this compound is generally stable as a solid, its stability in solution, especially at room temperature for extended periods, should be considered. Stock solutions are typically stored at -20°C or -80°C.[4][9] It is recommended to prepare fresh dosing solutions for each experiment.
-
Route of Administration: For proof-of-concept studies where maximizing target engagement is crucial, intraperitoneal or intravenous administration may provide more consistent results than the oral route.
-
Issue 4: Potential for toxicity at higher doses.
-
Possible Cause: While generally well-tolerated in many studies, high doses of this compound, particularly in the context of pre-existing renal injury, have been associated with crystalline nephropathy in rats.[11]
-
Troubleshooting Steps:
-
Dose-Response Study: Perform a dose-response study to identify the minimum effective dose.
-
Monitor Renal Function: In long-term studies, especially with higher doses, it is advisable to monitor markers of renal function.
-
Histopathology: At the end of the study, perform histopathological analysis of the kidneys and other major organs to assess for any signs of toxicity.
-
Experimental Protocols
Protocol 1: Quantification of this compound in Plasma using LC-MS/MS
This protocol is adapted from a validated method for the quantification of this compound in rat plasma.[1]
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add 200 µL of acetonitrile (B52724) containing the internal standard (e.g., carbamazepine).
-
Vortex for 2 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Conditions:
-
LC Column: C18 column (e.g., 50 mm × 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of methanol (B129727) and 0.1% formic acid in water. A typical starting condition is 60:40 (v/v) methanol:formic acid solution.[1]
-
Flow Rate: 0.7 mL/min.[1]
-
Injection Volume: 10 µL.
-
Mass Spectrometry: Use a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
MRM Transitions:
-
This compound: Monitor the specific parent-to-daughter ion transition.
-
Internal Standard: Monitor the specific parent-to-daughter ion transition for the chosen internal standard.
-
-
-
Quantification:
-
Construct a calibration curve using known concentrations of this compound spiked into blank plasma.
-
Quantify the this compound concentration in the unknown samples by interpolating from the calibration curve based on the peak area ratio of this compound to the internal standard.
-
Visualizations
Caption: Mechanism of this compound action on ALDH2.
Caption: Workflow for assessing this compound bioavailability.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound is an agonist and chemical chaperone for the common human aldehyde dehydrogenase 2 variant - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation of mitochondrial aldehyde dehydrogenase (ALDH2) by this compound reduces both the acquisition and maintenance of ethanol intake in rats: A dual mechanism? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. apexbt.com [apexbt.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. This compound, an aldehyde dehydrogenase-2 agonist, causes deterioration in renal functions following ischemia-reperfusion injury due to crystalline nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
How to prevent Alda-1 from precipitating in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals effectively use Alda-1 in cell culture experiments and prevent common issues such as precipitation.
Frequently Asked Questions (FAQs)
Q1: My this compound precipitated after I added it to my cell culture medium. Why is this happening and how can I prevent it?
A1: this compound is a hydrophobic compound, meaning it has poor solubility in aqueous solutions like cell culture media. Precipitation typically occurs when the concentration of this compound, or its organic solvent carrier, exceeds its solubility limit in the aqueous environment of the cell culture medium.
To prevent precipitation, follow these key recommendations:
-
Proper Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in an appropriate organic solvent like Dimethyl Sulfoxide (DMSO) or Ethanol.
-
Serial Dilution: Instead of adding the concentrated stock solution directly to your full volume of media, perform serial dilutions. First, dilute the stock into a small volume of media, vortex or mix thoroughly, and then add this intermediate dilution to the final culture volume.
-
Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in the cell culture medium is very low, typically 0.1% or less, to avoid both drug precipitation and solvent-induced cytotoxicity.
-
Working Concentration of this compound: Use the lowest effective concentration of this compound for your experiments. Typical working concentrations in vitro are in the micromolar (µM) range.
-
Temperature and pH: Ensure your cell culture medium is at the appropriate temperature (e.g., 37°C) and pH before adding this compound. Fluctuations in these parameters can affect the solubility of both the compound and media components.
-
Freshly Prepared Solutions: It is recommended to prepare fresh working solutions of this compound and use them promptly. Long-term storage of diluted solutions is not advised.
Troubleshooting Guide
Issue: this compound Precipitates in Cell Culture Media
This guide provides a systematic approach to resolving this compound precipitation issues during your cell culture experiments.
Step 1: Review Your Stock Solution
-
Is your stock solution clear? If you observe any crystals or precipitation in your stock solution, it may have been prepared incorrectly or stored improperly.
-
Action: Gently warm the stock solution (e.g., in a 37°C water bath) and vortex to see if the precipitate redissolves. If not, prepare a fresh stock solution. For DMSO stocks, using a newly opened bottle is recommended as absorbed moisture can reduce solubility.
-
Step 2: Check Your Dilution Method
-
Are you adding the stock solution directly to the final media volume? This can cause localized high concentrations of this compound and the solvent, leading to precipitation.
-
Action: Prepare an intermediate dilution of your this compound stock in a small volume of serum-free medium or phosphate-buffered saline (PBS). Mix thoroughly, and then add this to your final culture volume.
-
Step 3: Verify Final Concentrations
-
What is the final concentration of DMSO in your culture? High concentrations of DMSO can be toxic to cells and can also cause hydrophobic compounds to come out of solution when diluted in an aqueous buffer.
-
Action: Calculate the final percentage of DMSO in your media. If it is above 0.1%, consider preparing a more concentrated stock solution of this compound to reduce the volume added to the culture. Always include a vehicle control in your experiments with the same final DMSO concentration as your treated samples.
-
-
What is the final concentration of this compound? Exceeding the solubility limit of this compound in the culture medium will cause it to precipitate.
-
Action: Review the literature for typical working concentrations of this compound for your cell type and experimental endpoint. If possible, perform a dose-response experiment to determine the optimal, non-precipitating concentration.
-
Step 4: Consider Media Components
-
Does your media contain high concentrations of certain salts? Although less common, interactions between the compound and media components can sometimes lead to precipitation.
-
Action: If you suspect a media component interaction, try dissolving the this compound in a different type of balanced salt solution or a simpler medium formulation first.
-
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Source |
| Water | Insoluble | |
| DMSO | ≥15.15 mg/mL | |
| DMSO | 100 mg/mL (308.49 mM) | |
| DMSO | 65 mg/mL (200.51 mM) | |
| Ethanol | ≥4.43 mg/mL |
*Note: Solubility can be affected by factors such as temperature, pH, and the purity of the solvent
Technical Support Center: Alda-1 Experiments and the Impact of High DMSO Concentrations
This technical support center provides researchers, scientists, and drug development professionals with guidance on the use of Alda-1, a potent activator of Aldehyde Dehydrogenase 2 (ALDH2), with a specific focus on the impact of its solvent, Dimethyl Sulfoxide (B87167) (DMSO), on experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a small molecule activator of ALDH2.[1][2] It functions by binding to the enzyme near the substrate entry tunnel, acting as a structural chaperone.[3] This binding helps to restore the catalytic activity of both the wild-type (ALDH21) and the less active variant (ALDH22) of the enzyme, which is prevalent in East Asian populations.[2][3][4] By enhancing ALDH2 activity, this compound promotes the detoxification of toxic aldehydes, such as acetaldehyde (B116499) (a metabolite of alcohol) and 4-hydroxynonenal (B163490) (a product of lipid peroxidation).[5][6][7][8]
Q2: Why is DMSO used to dissolve this compound?
This compound is poorly soluble in aqueous solutions. DMSO is a powerful aprotic solvent capable of dissolving a wide range of hydrophobic compounds, making it an essential vehicle for preparing this compound stock solutions for use in biological experiments.
Q3: What are the recommended concentrations of DMSO for this compound experiments?
The final concentration of DMSO in your experimental setup is critical. While it is an effective solvent, DMSO can exert its own biological effects, which can confound results. For most in vitro cell culture experiments, it is recommended to keep the final DMSO concentration at or below 0.5% (v/v) .[1] However, some studies have used concentrations up to 2% (v/v) for short-term enzymatic assays without reporting significant issues.[2][4] It is crucial to perform a vehicle control (media with the same final concentration of DMSO) to account for any solvent-induced effects.
Q4: What are the potential off-target effects of high DMSO concentrations?
High concentrations of DMSO can lead to a variety of off-target effects, including:
-
Cytotoxicity: DMSO concentrations above 1% can be cytotoxic to many cell lines, leading to apoptosis or necrosis.[9][10]
-
Alterations in Gene Expression: Even at concentrations as low as 0.1%, DMSO has been shown to alter the expression of thousands of genes.
-
Impact on Signaling Pathways: DMSO can interfere with various signaling pathways, including the PI3K/AKT and MAPK pathways.[11][12]
-
Protein Denaturation: Higher concentrations of DMSO can lead to protein unfolding and aggregation.[13]
-
Inhibition of Enzyme Activity: Paradoxically, while used as a solvent, high concentrations of DMSO can inhibit the activity of certain enzymes.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no this compound activity observed | 1. This compound Precipitation: this compound may have precipitated out of solution upon dilution of the DMSO stock into aqueous media. 2. Inactivated this compound: Improper storage of this compound stock solution. 3. High DMSO Inhibition: The final DMSO concentration may be too high, inhibiting the assay. | 1. Ensure the final DMSO concentration is within the recommended range (ideally ≤0.5%). After diluting the stock, vortex or sonicate briefly to ensure this compound is fully dissolved. 2. Store this compound stock solutions at -20°C or -80°C and avoid repeated freeze-thaw cycles. 3. Perform a dose-response curve with varying DMSO concentrations (e.g., 0.1%, 0.5%, 1%, 2%) to determine the optimal concentration for your specific assay and cell type. |
| High background in vehicle control | 1. DMSO-induced Cytotoxicity: The DMSO concentration is toxic to the cells. 2. DMSO Interference with Assay Reagents: DMSO may be reacting with components of your assay kit. | 1. Lower the final DMSO concentration. Perform a cell viability assay (e.g., MTT or Trypan Blue) with a range of DMSO concentrations to determine the non-toxic limit for your cells. 2. Consult the manufacturer's instructions for your assay kit regarding solvent compatibility. Consider using a different assay if DMSO interference is suspected. |
| Inconsistent results between experiments | 1. Variable Final DMSO Concentration: Inconsistent dilution of the this compound stock solution. 2. Precipitation of this compound: Incomplete dissolution of this compound after dilution. | 1. Carefully calculate and ensure the final DMSO concentration is identical across all experiments, including controls. 2. Visually inspect for any precipitate after diluting the this compound stock. If precipitation is observed, try gentle warming or sonication. |
Data Presentation
Table 1: Recommended Final DMSO Concentrations in this compound Experiments
| Experimental System | Recommended Final DMSO Concentration (v/v) | Reference |
| In vitro ALDH2 enzymatic assays | 0.5% - 2% | [1][2] |
| In vitro cell culture (general) | ≤ 0.5% | [1] |
| In vivo intraperitoneal injection (mice) | Vehicle: 20% DMSO in saline | [14] |
| In vitro primary hepatocyte culture | 0.1% | [15] |
Table 2: Effect of this compound on ALDH2 Activity
| ALDH2 Genotype | This compound Concentration | Fold Activation (Dehydrogenase Activity) | Reference |
| ALDH21 (Wild-Type) | 10 µM | ~1.5 - 2 fold | [1] |
| ALDH22 (Variant) | 20 µM | ~6 - 11 fold | [1][2] |
| ALDH2*2 (Variant) | 30 µM | Increases Vmax 2-fold, Decreases Km for NAD+ 6.7-fold | [2] |
Experimental Protocols
Protocol: In Vitro ALDH2 Dehydrogenase Activity Assay
This protocol is adapted from methodologies described in the literature for measuring the effect of this compound on ALDH2 activity.[1][2]
Materials:
-
Purified recombinant human ALDH2 (wild-type or variant)
-
This compound
-
DMSO (cell culture grade)
-
Assay Buffer: 50 mM sodium pyrophosphate, pH 9.0
-
NAD+ solution
-
Substrate solution (e.g., acetaldehyde or propionaldehyde)
-
96-well clear flat-bottom plate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 10 mM). Store at -20°C.
-
Prepare Reagents:
-
Dilute the ALDH2 enzyme in cold Assay Buffer to the desired final concentration.
-
Prepare the NAD+ solution in Assay Buffer.
-
Prepare the aldehyde substrate solution in Assay Buffer.
-
-
Set up the Assay Plate:
-
This compound treated wells: Add this compound stock solution to the assay buffer to achieve the desired final concentration of this compound and a final DMSO concentration of ≤0.5%.
-
Vehicle control wells: Add the same volume of DMSO as used for the this compound wells to the assay buffer.
-
Add the diluted ALDH2 enzyme to all wells.
-
Add the NAD+ solution to all wells.
-
-
Initiate the Reaction:
-
Add the aldehyde substrate to all wells to start the reaction.
-
-
Measure Absorbance:
-
Immediately place the plate in a spectrophotometer and measure the absorbance at 340 nm.
-
Continue to take readings every 1-2 minutes for a total of 10-15 minutes.
-
-
Data Analysis:
-
Calculate the rate of NADH production by determining the slope of the linear portion of the absorbance versus time curve.
-
Compare the rate of the this compound treated wells to the vehicle control wells to determine the fold activation.
-
Visualizations
Signaling Pathway of ALDH2 and this compound Action
Caption: ALDH2 pathway and the activating role of this compound.
Experimental Workflow for Testing this compound Efficacy
Caption: Workflow for assessing this compound efficacy in vitro.
Logical Relationship of DMSO Concentration Effects
Caption: Impact of DMSO concentration on experimental outcomes.
References
- 1. apexbt.com [apexbt.com]
- 2. This compound is an agonist and chemical chaperone for the common human aldehyde dehydrogenase 2 variant - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ALDH2 in autophagy and cell death: molecular mechanisms and implications for diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Activation of aldehyde dehydrogenase 2 (ALDH2) confers cardioprotection in protein kinase C epsilon (PKCε) knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aldehyde Dehydrogenase 2 as a Therapeutic Target in Oxidative Stress-Related Diseases: Post-Translational Modifications Deserve More Attention - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activation of aldehyde dehydrogenase 2 (ALDH2) confers cardioprotection in protein kinase C epsilon (PKCvarepsilon) knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The role of ALDH2 in tumorigenesis and tumor progression: Targeting ALDH2 as a potential cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dimethyl sulfoxide stimulates the AhR-Jdp2 axis to control ROS accumulation in mouse embryonic fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Unexpected low-dose toxicity of the universal solvent DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Heterogeneous Off-Target Effects of Ultra-Low Dose Dimethyl Sulfoxide (DMSO) on Targetable Signaling Events in Lung Cancer In Vitro Models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Heterogeneous Off-Target Effects of Ultra-Low Dose Dimethyl Sulfoxide (DMSO) on Targetable Signaling Events in Lung Cancer In Vitro Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. DMSO-related effects in protein characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Neuroprotective effects of this compound mitigate spinal cord injury in mice: involvement of this compound-induced ALDH2 activation-mediated suppression of reactive aldehyde mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mitochondrial Aldehyde Dehydrogenase Activation by Alda‐1 Inhibits Atherosclerosis and Attenuates Hepatic Steatosis in Apolipoprotein E‐Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
Alda-1 Technical Support Center: Optimizing Efficacy and Mitigating Toxicity
Welcome to the Alda-1 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on refining this compound dosage to enhance experimental efficacy while minimizing potential toxicity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (N-(1,3-benzodioxol-5-ylmethyl)-2,6-dichlorobenzamide) is a potent and selective small-molecule activator of mitochondrial aldehyde dehydrogenase 2 (ALDH2).[1][2][3] Its primary mechanism involves binding to the ALDH2 enzyme near the substrate entry tunnel.[2][4][5] This binding acts in two main ways:
-
Agonist/Activator: For the wild-type ALDH2*1 enzyme, this compound enhances its catalytic activity, increasing the maximal velocity (Vmax) of aldehyde metabolism.[2] It helps accelerate the breakdown of toxic aldehydes, such as 4-hydroxynonenal (B163490) (4-HNE) and acetaldehyde.[6][7]
-
Chemical Chaperone: For the common, catalytically impaired ALDH2*2 variant (prevalent in East Asian populations), this compound acts as a structural chaperone.[4][5][6] It restores the enzyme's proper structure, rescuing its catalytic function and increasing its activity significantly.[2][5]
By enhancing ALDH2 activity, this compound protects cells from damage caused by aldehyde accumulation, which is implicated in numerous pathologies, including ischemia-reperfusion injury, alcoholic liver disease, and neurodegeneration.[2][8][9]
Q2: How should I prepare and store this compound stock solutions?
A2: Proper preparation and storage are critical for consistent results.
-
Solubility: this compound is practically insoluble in water.[10] It exhibits good solubility in Dimethyl Sulfoxide (DMSO) at concentrations up to 100 mg/mL (308 mM) and moderate solubility in ethanol (B145695).[3][10][11][12]
-
Stock Solution Preparation: It is highly recommended to prepare a concentrated stock solution in fresh, anhydrous DMSO.[10][12] Use sonication or gentle warming to ensure complete dissolution.[12] For in vivo studies, further dilution may be done in vehicles like saline with 0.5% CMC-Na or a mix of DMSO and PEG.[7][12]
-
Storage: Store the solid powder at -20°C for long-term stability (up to 3 years).[12] Once dissolved in DMSO, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C (stable for ~6 months) or -20°C (stable for ~1 month).[10][12] Note that hygroscopic (moisture-absorbing) DMSO can reduce the solubility of this compound over time.[10]
Q3: What is a typical starting concentration for an in vitro experiment?
A3: A common and effective concentration for in vitro cell culture experiments is 20 µM .[2][3][7][10][13] This concentration has been shown to protect against 4-HNE-induced ALDH2 inactivation and reduce cellular damage in various models.[2][4][7] However, the optimal concentration can be cell-type and substrate-dependent. It is always advisable to perform a dose-response curve (e.g., ranging from 1 µM to 100 µM) to determine the EC50 (half-maximal effective concentration) for your specific experimental system.[4]
Troubleshooting Guide
Issue: I'm observing cellular toxicity or off-target effects at my target concentration.
-
Possible Cause 1: High this compound Concentration. While generally well-tolerated, high concentrations of this compound can have antagonistic or toxic effects.[4] At higher concentrations, this compound and the coenzyme NAD+ can become antagonistic for the wild-type ALDH2 enzyme.[4]
-
Solution: Reduce the this compound concentration. Perform a dose-response experiment to find the lowest effective concentration that provides the desired therapeutic effect without inducing toxicity. Assess cell viability using assays like MTT or LDH release across a range of concentrations.
-
-
Possible Cause 2: Solvent Toxicity. DMSO, the most common solvent for this compound, can be toxic to some cell lines at concentrations above 0.5% (v/v). Assays for this compound characterization often include a final DMSO concentration of 2% (v/v), but this may not be suitable for all cell types.[4]
-
Solution: Ensure the final concentration of DMSO in your culture medium is as low as possible, ideally below 0.5%. Always include a "vehicle control" group in your experiments (cells treated with the same final concentration of DMSO as the this compound treated group) to distinguish between solvent-induced and compound-induced toxicity.
-
-
Possible Cause 3: this compound Precipitation. this compound's poor aqueous solubility can cause it to precipitate out of the culture medium, especially during long incubation periods or after temperature changes. These precipitates can be cytotoxic.
-
Solution: Visually inspect your culture plates for precipitates after adding this compound. Consider pre-warming your media and this compound stock solution before final dilution. If precipitation persists, you may need to explore alternative formulation strategies, such as using a co-solvent system (e.g., DMSO/PEG) or reducing the final concentration.
-
Issue: My results with this compound are inconsistent between experiments.
-
Possible Cause 1: this compound Degradation. Improper storage of this compound stock solutions, particularly repeated freeze-thaw cycles, can lead to degradation and reduced potency.
-
Solution: Aliquot your DMSO stock solution into single-use volumes and store them at -80°C.[12] Use a fresh aliquot for each experiment.
-
-
Possible Cause 2: Inconsistent Vehicle Control. The final concentration of the vehicle (e.g., DMSO) must be identical across all experimental and control groups.
-
Solution: Standardize your dilution protocol. Prepare a master mix of medium containing the highest concentration of vehicle used in the experiment and use this to dilute your compound, ensuring all wells receive the same final vehicle percentage.
-
-
Possible Cause 3: Variable ALDH2 Expression. The expression and baseline activity of ALDH2 can vary between cell lines, passages, and even culture conditions. The efficacy of this compound is directly dependent on the presence of the ALDH2 enzyme.
-
Solution: Characterize the baseline ALDH2 expression and activity in your model system using Western Blot or an ALDH2 activity assay. Ensure you are using cells within a consistent passage number range for all experiments.
-
Issue: I am not observing the expected increase in ALDH2 activity.
-
Possible Cause 1: Incorrect Assay Conditions. ALDH2 activity assays are sensitive to pH, temperature, and the concentrations of the substrate (e.g., propionaldehyde) and the coenzyme NAD+.[4]
-
Solution: Refer to a validated experimental protocol (see below). Ensure the pH of your reaction buffer is optimal (typically pH 7.5 for dehydrogenase activity) and that substrate and NAD+ concentrations are not limiting.[4]
-
-
Possible Cause 2: Sub-optimal this compound Concentration. The activating effect of this compound is dose-dependent.
-
Solution: Perform a concentration-response curve to confirm you are using an appropriate concentration of this compound. For purified enzyme assays, concentrations can range from 0-200 µM.[4]
-
-
Possible Cause 3: Inactive Compound. The purchased this compound may be of poor quality or may have degraded.
-
Solution: Purchase this compound from a reputable supplier that provides a certificate of analysis with purity data. If in doubt, test the compound on a positive control system where this compound's effects are well-established.
-
Data Presentation
Table 1: Recommended this compound Concentration & Dosage Ranges
| Application | Model System | Recommended Concentration/Dosage | Vehicle | Reference(s) |
|---|---|---|---|---|
| In Vitro (Cardioprotection) | Rat Cardiomyocytes | 20 µM | DMSO | [2] |
| In Vitro (Enzyme Kinetics) | Purified ALDH2 Enzyme | 10 µM - 200 µM | DMSO | [4][11] |
| In Vitro (Hepatocyte Protection) | BRL-3A Rat Hepatocytes | 20 µM | DMSO | [10] |
| Ex Vivo (Ischemia) | Isolated Rat Heart | 20 µM | DMSO | [3] |
| In Vivo (Myocardial Infarction) | Rat (IP) | 8.5 mg/kg | Not specified | [3][12] |
| In Vivo (Spinal Cord Injury) | Mouse (IP) | 10 mg/kg | Not specified | [14] |
| In Vivo (Hepatotoxicity) | Mouse (IP) | 20 mg/kg | Not specified | [15] |
| In Vivo (Alcohol Intake) | Rat (IP) | 12.5 - 50 mg/kg/day | Not specified | [16] |
| In Vivo (Lung Injury) | Mouse (Subcutaneous Pump) | 8 mg/kg/h | 50% DMSO / 50% PEG |[7] |
Table 2: this compound Solubility Profile
| Solvent | Solubility | Notes | Reference(s) |
|---|---|---|---|
| DMSO | ≥15.15 mg/mL up to 100 mg/mL | Recommended for stock solutions. Use fresh, anhydrous DMSO.[10] | [11][12][17] |
| Ethanol | ≥4.43 mg/mL | Lower solubility than DMSO. | [10][11] |
| Water | Insoluble | Not suitable for preparing solutions. | [10] |
| 0.5% CMC-Na/Saline | Forms a suspension (24 mg/mL) | Suitable for in vivo oral administration. Requires sonication. |[12] |
Experimental Protocols & Visualizations
Protocol 1: General Method for Treating Cultured Cells with this compound
-
Prepare Stock Solution: Dissolve this compound in anhydrous DMSO to a concentration of 20 mM. Gently vortex or sonicate to ensure it is fully dissolved. Store at -80°C in single-use aliquots.
-
Cell Plating: Plate cells at the desired density in a multi-well plate and allow them to adhere overnight under standard culture conditions.
-
Prepare Working Solution: On the day of the experiment, thaw a fresh aliquot of the 20 mM this compound stock. Pre-warm the cell culture medium to 37°C.
-
Dilution: Serially dilute the this compound stock solution in pre-warmed medium to achieve the desired final concentrations (e.g., for a final concentration of 20 µM, perform a 1:1000 dilution). Ensure the final DMSO concentration does not exceed 0.5%.
-
Vehicle Control: Prepare a vehicle control by adding an equivalent volume of DMSO (without this compound) to the culture medium.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 1 hour pre-treatment before a toxic insult, or for 24-48 hours to assess long-term effects).[10]
-
Analysis: Proceed with downstream analysis (e.g., viability assays, Western blotting, or ALDH2 activity measurement).
Protocol 2: Measurement of ALDH2 Dehydrogenase Activity
This protocol is adapted from methodologies described in the literature.[4][11]
-
Prepare Cell or Tissue Lysates: Homogenize cells or tissues in a suitable lysis buffer and centrifuge to pellet debris. Collect the supernatant containing the protein lysate. Determine the total protein concentration using a BCA or Bradford assay.
-
Reaction Mixture: In a 96-well UV-transparent plate, prepare the reaction mixture. For each well, add:
-
Initiate Reaction: Start the reaction by adding the aldehyde substrate (e.g., 100 µM propionaldehyde).[4]
-
Kinetic Measurement: Immediately place the plate in a spectrophotometer capable of reading at 340 nm.
-
Data Analysis: Measure the increase in absorbance at 340 nm over time at 25°C. This corresponds to the conversion of NAD+ to NADH. Calculate the rate of reaction (Vmax) from the linear portion of the kinetic curve. Compare the rates between vehicle-treated and this compound-treated samples.
Visualizations
Caption: Diagram of this compound's dual mechanism in activating and restoring ALDH2 function.
Caption: A logical workflow for troubleshooting common issues in this compound experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting Aldehyde Dehydrogenase 2: New Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound is an agonist and chemical chaperone for the common human aldehyde dehydrogenase 2 variant - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | this compound Attenuates Hyperoxia-Induced Acute Lung Injury in Mice [frontiersin.org]
- 8. portlandpress.com [portlandpress.com]
- 9. Pharmacological activation of aldehyde dehydrogenase 2 reverses alcohol-induced hepatic steatosis and cell death in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. apexbt.com [apexbt.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. This compound attenuates hyperoxia-induced mitochondrial dysfunction in lung vascular endothelial cells | Aging [aging-us.com]
- 14. Neuroprotective effects of this compound mitigate spinal cord injury in mice: involvement of this compound-induced ALDH2 activation-mediated suppression of reactive aldehyde mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Aldehyde dehydrogenase-2 activation decreases acetaminophen hepatotoxicity by prevention of mitochondrial depolarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Activation of mitochondrial aldehyde dehydrogenase (ALDH2) by this compound reduces both the acquisition and maintenance of ethanol intake in rats: A dual mechanism? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. raybiotech.com [raybiotech.com]
Potential interference of Alda-1 with common laboratory assays
Welcome to the Technical Support Center for Alda-1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential for this compound to interfere with common laboratory assays. The following information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, with the chemical name N-(1,3-benzodioxol-5-ylmethyl)-2,6-dichlorobenzamide, is a small molecule activator of aldehyde dehydrogenase 2 (ALDH2).[1][2] It functions as a specific agonist and a chemical chaperone for ALDH2, particularly for the common inactive human variant ALDH2*2.[2][3] this compound binds near the substrate-binding tunnel of the ALDH2 enzyme, leading to an allosteric effect that restores its catalytic activity.[3] This activation enhances the detoxification of harmful aldehydes, such as acetaldehyde (B116499) and 4-hydroxy-2-nonenal (4-HNE).[4][5]
Q2: Are there any known instances of this compound directly interfering with common laboratory assays?
Currently, there is a lack of direct, published evidence specifically documenting this compound as a frequent interferent in common laboratory assays such as ELISA, Western Blotting, or fluorescence-based assays, beyond its intended effect on ALDH2 activity. However, like many small molecules, it has the potential to interfere with various assay formats through several mechanisms. Researchers should be aware of these potential interferences and perform appropriate controls.
Q3: What are the potential mechanisms by which this compound could interfere with my assay?
Based on the chemical structure of this compound and general principles of small molecule interference, several potential mechanisms could lead to misleading results:[6][7][8][9]
-
Light-Based Interference:
-
Autofluorescence: The benzodioxole moiety in this compound's structure may confer intrinsic fluorescent properties, potentially leading to false-positive signals in fluorescence-based assays.
-
Fluorescence Quenching: The dichlorophenyl group could potentially quench the fluorescence of reporter molecules, leading to false-negative results.
-
-
Compound Aggregation: At higher concentrations, small molecules can form colloidal aggregates that non-specifically inhibit enzymes or sequester proteins, leading to false-positive inhibition.[9]
-
Chemical Reactivity: Although not specifically reported for this compound, some small molecules can react with assay components, such as thiol groups on proteins.[10]
-
Interference from Vehicle (DMSO): this compound is often dissolved in dimethyl sulfoxide (B87167) (DMSO). DMSO itself can interfere with assays by various mechanisms, including direct effects on enzyme activity, cell membrane permeability, and assay signal generation.[11][12][13][14]
Troubleshooting Guides
Issue 1: Unexpected results in a fluorescence-based assay (e.g., plate reader, flow cytometry, fluorescence microscopy).
-
Symptom: Higher than expected fluorescence signal (potential false positive) or lower than expected signal (potential false negative) in the presence of this compound.
-
Possible Cause:
-
Autofluorescence of this compound: The compound itself may be fluorescent at the excitation and emission wavelengths of your assay.
-
Fluorescence Quenching: this compound may be absorbing the light emitted by your fluorophore (inner filter effect).[9]
-
-
Troubleshooting Steps:
-
Run a vehicle control: Always include a control with the same concentration of DMSO used to dissolve this compound.
-
Perform an autofluorescence check: Prepare wells containing only this compound in the assay buffer (without the fluorescent probe or cells) and measure the fluorescence at the same settings as your main experiment. A significant signal indicates autofluorescence.
-
Perform a quenching counter-assay: If you suspect quenching, set up a reaction with your fluorescent probe and a known substrate/ligand to generate a stable signal. Then, add this compound and observe if the signal decreases.
-
Shift to a different fluorescent channel: If this compound is autofluorescent, consider using a fluorescent probe that excites and emits at different wavelengths that do not overlap with this compound's fluorescence spectrum.
-
Issue 2: this compound appears to inhibit an enzyme or protein-protein interaction in a non-ALDH2-related biochemical assay.
-
Symptom: this compound shows inhibitory activity in a primary screen against a target unrelated to ALDH2.
-
Possible Cause:
-
Colloidal Aggregation: this compound may be forming aggregates at the tested concentration, leading to non-specific inhibition of the target protein.[9]
-
Non-specific binding: The compound may be binding promiscuously to various proteins.
-
-
Troubleshooting Steps:
-
Include a non-ionic detergent: Repeat the assay with the addition of a low concentration (e.g., 0.01-0.1%) of a non-ionic detergent like Triton X-100 or Tween-20. If the inhibitory activity of this compound is significantly reduced, it is likely due to aggregation.
-
Vary enzyme concentration: If the IC50 of this compound increases with increasing enzyme concentration, this can be an indicator of non-specific, stoichiometric inhibition.
-
Perform Dynamic Light Scattering (DLS): DLS can directly detect the formation of aggregates by this compound at various concentrations in your assay buffer.[15][16][17][18][19]
-
Issue 3: Inconsistent results in cell-based assays.
-
Symptom: Variability in cell viability, reporter gene expression, or other cellular readouts in the presence of this compound.
-
Possible Cause:
-
DMSO Toxicity: The concentration of DMSO used as a vehicle may be affecting the cells.[14]
-
This compound Cytotoxicity: At high concentrations, this compound itself may have off-target cytotoxic effects.
-
-
Troubleshooting Steps:
-
Determine DMSO tolerance: Run a dose-response curve with DMSO alone to determine the maximum concentration your cells can tolerate without affecting the assay readout. It is recommended to keep the final DMSO concentration below 0.5% (v/v), and ideally below 0.1%.[20]
-
Perform a cytotoxicity assay: Use a standard cytotoxicity assay (e.g., MTS, MTT, or CellTiter-Glo) to determine the cytotoxic concentration of this compound in your specific cell line.
-
Ensure complete solubilization: Poorly dissolved this compound can lead to inconsistent results. Ensure the compound is fully dissolved in DMSO before diluting in aqueous buffer.
-
Data Presentation
Table 1: Typical Working Concentrations of this compound and DMSO
| Parameter | In Vitro Assays | Cell-Based Assays | In Vivo Studies |
| This compound Concentration | 1 µM - 100 µM | 1 µM - 50 µM | 10 - 20 mg/kg |
| DMSO Concentration (v/v) | 0.1% - 2% | < 0.5% (ideally < 0.1%) | Varies with formulation |
Note: These are general ranges. The optimal concentration for your specific application should be determined empirically.
Table 2: Potential Interference of this compound and Troubleshooting Summary
| Assay Type | Potential Interference Mechanism | Key Troubleshooting Step |
| Fluorescence-Based | Autofluorescence, Quenching | Perform autofluorescence and quenching counter-assays. |
| Biochemical (Enzyme/PPI) | Colloidal Aggregation | Include a non-ionic detergent (e.g., 0.01% Triton X-100). |
| Cell-Based | Vehicle (DMSO) Toxicity, Cytotoxicity | Determine DMSO tolerance and assess this compound cytotoxicity. |
| Immunoassays (ELISA) | Non-specific binding to antibodies/surfaces | Include appropriate blocking agents and perform controls with and without the target analyte. |
| Western Blotting | Potential for non-specific antibody binding | Ensure adequate blocking and use appropriate antibody dilutions. |
Experimental Protocols
Protocol 1: Autofluorescence Measurement
-
Prepare a serial dilution of this compound in the same assay buffer used for your primary experiment.
-
Include control wells containing only the assay buffer and vehicle (DMSO) at the highest concentration used.
-
Dispense the solutions into the wells of a microplate (the same type used for the primary assay).
-
Read the plate using the same fluorescence plate reader and filter set (excitation and emission wavelengths) as your primary assay.
-
Analysis: A concentration-dependent increase in fluorescence from this compound alone indicates autofluorescence.
Protocol 2: Dynamic Light Scattering (DLS) for Aggregation Detection
-
Prepare solutions of this compound at various concentrations in your final assay buffer.
-
Include a control of assay buffer with the corresponding DMSO concentration.
-
Filter all samples through a low-protein-binding syringe filter (e.g., 0.02 µm) into a clean DLS cuvette.[16]
-
Equilibrate the sample to the assay temperature.
-
Perform DLS measurements to determine the particle size distribution.
-
Analysis: The appearance of particles with a hydrodynamic radius significantly larger than that expected for a small molecule (typically >100 nm) indicates aggregation.[17]
Mandatory Visualizations
Signaling Pathways
Experimental Workflow
References
- 1. apexbt.com [apexbt.com]
- 2. This compound is an agonist and chemical chaperone for the common human aldehyde dehydrogenase 2 variant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Insights into Aldehyde Dehydrogenase Enzymes: A Structural Perspective [frontiersin.org]
- 4. Aldehyde dehydrogenase 2 in cardiac protection: a new therapeutic target? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aldehyde dehydrogenase 2 in cardiac protection: a new therapeutic target? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Tackling assay interference associated with small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. benchchem.com [benchchem.com]
- 10. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. quora.com [quora.com]
- 12. DMSO-Perturbing Assay for Identifying Promiscuous Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Reddit - The heart of the internet [reddit.com]
- 14. mdpi.com [mdpi.com]
- 15. Detection of Small-Molecule Aggregation with High-Throughput Microplate Biophysical Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. research.cbc.osu.edu [research.cbc.osu.edu]
- 17. A Method for Identifying Small-Molecule Aggregators Using Photonic Crystal Biosensor Microplates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. wyatt.com [wyatt.com]
- 19. enovatia.com [enovatia.com]
- 20. Heterogeneous Off-Target Effects of Ultra-Low Dose Dimethyl Sulfoxide (DMSO) on Targetable Signaling Events in Lung Cancer In Vitro Models - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Selective ALDH2 Activators: Alda-1 and AD-9308
For Researchers, Scientists, and Drug Development Professionals
Aldehyde dehydrogenase 2 (ALDH2) is a critical mitochondrial enzyme responsible for detoxifying a wide range of endogenous and exogenous aldehydes. Its dysfunction is implicated in numerous pathologies, including cardiovascular diseases, neurodegenerative disorders, and Fanconi anemia. The development of selective ALDH2 activators has opened new therapeutic avenues. This guide provides a detailed comparison of the prototypical activator, Alda-1, and a next-generation activator, AD-9308, with a focus on their performance and supporting experimental data.
Performance Comparison: this compound vs. AD-9308
AD-9308 represents a significant advancement over this compound, offering improved potency, water solubility, and oral bioavailability. AD-9308 is a valine ester prodrug that is rapidly converted in vivo to its active form, AD-5591.[1] This conversion overcomes the pharmacokinetic limitations of this compound, which exhibits poor bioavailability.[2]
| Feature | This compound | AD-9308 / AD-5591 |
| Potency (EC50) | ~6-20 µM | More potent than this compound (Specific EC50 for AD-5591 not available in reviewed literature, but 100 µM AD-5591 shows significant ALDH2 activation).[1][3] |
| Mechanism of Action | Allosteric activator, acts as a structural chaperone for ALDH22 variant.[4] | Allosteric activator, similar binding site to this compound but with potentially higher affinity due to additional hydrogen bonding.[1] |
| Effect on Wild-Type ALDH2 | Increases activity by ~2-fold.[5] | Significantly increases enzymatic activity.[1] |
| Effect on ALDH22 Mutant | Restores near wild-type activity, increases activity up to 11-fold.[5] | Significantly increases the enzymatic activity of the mutant protein.[1] |
| Water Solubility | Insoluble.[2] | Highly water-soluble.[3][6] |
| Oral Bioavailability | Poor.[2] | High.[1][6] |
| In Vivo Efficacy | Demonstrated cardioprotective and neuroprotective effects.[5][7] | Ameliorates diet-induced obesity, fatty liver, and improves glucose homeostasis in mice.[1][8] Also shows promise in treating diabetic cardiomyopathy.[3][9] |
| Active Form | This compound | AD-5591 (AD-9308 is a prodrug).[1] |
Experimental Protocols
ALDH2 Dehydrogenase Activity Assay (Spectrophotometric)
This protocol is a synthesis of commonly used methods to determine the dehydrogenase activity of ALDH2 by measuring the rate of NADH production.
1. Principle:
ALDH2 catalyzes the NAD+-dependent oxidation of an aldehyde substrate (e.g., acetaldehyde) to a carboxylic acid, with the concomitant reduction of NAD+ to NADH. The increase in absorbance at 340 nm, due to the production of NADH, is directly proportional to the ALDH2 enzyme activity.
2. Materials:
-
Assay Buffer: 50 mM sodium pyrophosphate, pH 9.5.
-
Cofactor Solution: 2.5 mM NAD+ in assay buffer.
-
Substrate Solution: 10 µM acetaldehyde (B116499) in assay buffer.
-
Enzyme Preparation: Purified ALDH2 or tissue/cell lysate containing ALDH2.
-
96-well UV-transparent microplate.
-
Spectrophotometer capable of reading absorbance at 340 nm in kinetic mode.
3. Procedure:
-
Prepare the reaction mixture in each well of the 96-well plate as follows:
-
150 µL of Assay Buffer
-
75 µL of Cofactor Solution (NAD+)
-
Sample containing ALDH2 enzyme (e.g., 94 µg of protein from lysate).
-
-
Equilibrate the plate to 25°C.
-
Initiate the reaction by adding 3 µL of the Substrate Solution (acetaldehyde).
-
Immediately start monitoring the increase in absorbance at 340 nm every 30 seconds for 10 minutes.
-
For activator studies: Pre-incubate the enzyme with the activator (e.g., this compound or AD-5591) for a specified time before adding the substrate. A vehicle control (e.g., DMSO) should be run in parallel.
4. Data Analysis:
-
Calculate the rate of NADH production by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs340nm/min).
-
Use the Beer-Lambert law (ε of NADH at 340 nm is 6220 M⁻¹cm⁻¹) to convert the rate to µmol NADH/min/mg protein. The formula for calculating ALDH2 activity in µmole NADH formed/min/mg protein is: (Slope × 1000) / (6.22 × protein mass in mg).
Signaling Pathways and Experimental Workflows
ALDH2 Activation and Downstream Signaling
Activation of ALDH2 by selective activators like this compound and AD-5591 leads to the detoxification of reactive aldehydes, such as 4-hydroxynonenal (B163490) (4-HNE). This reduction in aldehydic load modulates several downstream signaling pathways, ultimately promoting cell survival and mitigating tissue damage.
Caption: ALDH2 activation by this compound and AD-5591 leads to detoxification and pro-survival signaling.
Experimental Workflow for Comparing ALDH2 Activators
The following workflow outlines the key steps for a comprehensive comparison of selective ALDH2 activators.
Caption: A structured workflow for the preclinical comparison of novel ALDH2 activators.
References
- 1. A common East-Asian ALDH2 mutation causes metabolic disorders and the therapeutic effect of ALDH2 activators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. AD-5591 | ALDH2 activator | Probechem Biochemicals [probechem.com]
- 4. Aldehyde Dehydrogenase (ALDH) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 5. ALDH2 deficiency induces atrial fibrillation through dysregulated cardiac sodium channel and mitochondrial bioenergetics: a multi-omics analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Screening of ALDH2 Interactome by Combined Immunoprecipitation and Mass Spectrometry | Technology Networks [technologynetworks.com]
- 7. alzdiscovery.org [alzdiscovery.org]
- 8. Foresee Pharmaceuticals Announces Publication of Preclinical Data in Nature Communications Demonstrating the Therapeutic Potential of ALDH2 Activator AD-9308 in the Treatment of Obesity and Metabolic Syndrome-Related Disorders - BioSpace [biospace.com]
- 9. A Novel ALDH2 Activator AD-9308 Improves Diastolic and Systolic Myocardial Functions in Streptozotocin-Induced Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
Alda-1: A Gold Standard for ALDH2 Enzyme Activation in Research
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmacological tools for studying the mitochondrial enzyme aldehyde dehydrogenase 2 (ALDH2), Alda-1 stands out as a pivotal small-molecule activator. Its well-characterized mechanism of action and extensive validation in numerous preclinical studies have established it as a reliable positive control for ALDH2 activation. This guide provides a comprehensive comparison of this compound with other emerging ALDH2 activators, supported by experimental data and detailed protocols to aid researchers in their study design and execution.
Performance Comparison of ALDH2 Activators
This compound's efficacy stems from its dual function as both an agonist and a chemical chaperone for ALDH2. It enhances the enzymatic activity of the wild-type ALDH21 enzyme and, critically, restores near-wild-type function to the common, catalytically impaired ALDH22 variant found in a significant portion of the East Asian population. While other activators have been identified, this compound remains the most extensively studied and benchmarked compound.
| Activator | Chemical Class | EC50 (ALDH21) | Fold Activation (ALDH21) | EC50 (ALDH22) | Fold Activation (ALDH22) | Key Characteristics |
| This compound | N-(1,3-benzodioxol-5-ylmethyl)-2,6-dichlorobenzamide | ~20 µM | ~2-fold | ~16 µM | ~11-fold | Well-characterized, acts as a structural chaperone for ALDH2*2, protective in various disease models. |
| AD-9308 | Valine ester prodrug of AD-5591 | Data not consistently reported | More potent than this compound | Data not consistently reported | Effective in vivo | Water-soluble, highly selective, and orally bioavailable. Has undergone Phase 1 clinical trials.[1][2][3][4][5] |
| N-benzylbenzamide derivatives | Benzamide | Varies by derivative | Varies by derivative | Data not consistently reported | Data not consistently reported | A class of compounds with some showing ALDH2 activation potential.[6][7][8][9] |
Mechanism of Action and Signaling Pathways
This compound binds to a site near the substrate entry tunnel of the ALDH2 enzyme. This binding has two key consequences:
-
For ALDH2*1 (Wild-Type): It is thought to facilitate the catalytic process, leading to a modest increase in enzyme activity.
-
For ALDH2*2 (Variant): It acts as a structural chaperone, correcting the conformational defect caused by the E487K mutation. This restoration of the enzyme's structure allows for improved binding of the NAD+ cofactor and a significant recovery of its catalytic function.[10]
The activation of ALDH2 by this compound has been shown to be a critical node in several protective signaling pathways, most notably in cardioprotection.
Caption: ALDH2 activation by this compound in a cardioprotective signaling pathway.
Experimental Workflow for Assessing ALDH2 Activation
A typical workflow for evaluating a potential ALDH2 activator involves a multi-step process, starting from in vitro enzyme assays to cell-based models and finally in vivo studies.
References
- 1. foreseepharma.com [foreseepharma.com]
- 2. AD-9308 (AD9308) | ALDH2 activator | Probechem Biochemicals [probechem.com]
- 3. A Novel ALDH2 Activator AD-9308 Improves Diastolic and Systolic Myocardial Functions in Streptozotocin-Induced Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Novel ALDH2 Activator AD-9308 Improves Diastolic and Systolic Myocardial Functions in Streptozotocin-Induced Diabetic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. N-Benzyl Benzamide Derivatives as Selective Sub-Nanomolar Butyrylcholinesterase Inhibitors for Possible Treatment in Advanced Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. N-Benzylbenzamides: A Novel Merged Scaffold for Orally Available Dual Soluble Epoxide Hydrolase/Peroxisome Proliferator-Activated Receptor γ Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Aldehyde dehydrogenase 2 in cardiac protection: a new therapeutic target? - PMC [pmc.ncbi.nlm.nih.gov]
Alda-1's Differential Efficacy on ALDH21 and ALDH22 Variants: A Comparative Analysis
For Immediate Release
A comprehensive analysis of available data reveals the differential efficacy of the small molecule activator Alda-1 on the wild-type ALDH21 and the deficient ALDH22 variant of the aldehyde dehydrogenase 2 enzyme. This comparison guide synthesizes key findings on the activation, mechanism, and therapeutic potential of this compound, providing researchers, scientists, and drug development professionals with a concise overview supported by experimental data.
Aldehyde dehydrogenase 2 (ALDH2) is a critical mitochondrial enzyme responsible for detoxifying acetaldehyde (B116499), a toxic byproduct of alcohol metabolism, as well as other reactive aldehydes.[1][2] The ALDH22 allele, prevalent in East Asian populations, contains a single point mutation (E487K) that results in a significant reduction in enzymatic activity.[3] This deficiency leads to acetaldehyde accumulation after alcohol consumption, causing the characteristic "Asian glow" or alcohol flushing syndrome, and is associated with an increased risk of esophageal cancer.[1][4] this compound has emerged as a promising agent that not only activates the wild-type ALDH21 but also rescues the function of the ALDH2*2 variant.[1][4][5]
Quantitative Comparison of this compound Efficacy
The following tables summarize the quantitative effects of this compound on the enzymatic activity of both ALDH21 and ALDH22 variants based on published in vitro and in vivo studies.
Table 1: In Vitro Enzymatic Activation by this compound
| Parameter | ALDH21 (Wild-Type) | ALDH22 (Variant) | Reference |
| Dehydrogenase Activity (Vmax increase) | ~2-fold | Up to 11-fold increase from deficient state | [2][6] |
| Esterase Activity (this compound alone) | 6- to 7-fold increase | 6- to 7-fold increase | [4] |
| Esterase Activity (this compound + NAD+) | 10-fold increase | Over 100-fold increase | [4] |
| KM for NAD+ | No significant change reported | Decreased from 7.4 mM to 1.1 mM | [1] |
| EC50 for this compound | ~20 µM | Not explicitly stated, but activation observed at similar concentrations | [6] |
Table 2: In Vivo Effects of this compound in Humanized Knock-in Mice
| Parameter | ALDH21/1 Mice | ALDH21/2 Mice | ALDH22/2 Mice | Reference |
| Hepatic ALDH Activity | Significantly increased | Significantly increased | Significantly increased | [3] |
| Alcohol Consumption | No significant change | Significantly increased | Significantly increased | [3] |
| Esophageal DNA Damage (N2-ethylidene-dG levels) | Not applicable (low baseline) | Significantly reduced | Significantly reduced | [3][7] |
Mechanism of Action: A Tale of Two Variants
This compound exhibits a dual mechanism in its interaction with the ALDH2 variants. For the wild-type ALDH2*1, this compound acts as an agonist, binding near the substrate entrance tunnel and moderately accelerating acyl-enzyme hydrolysis.[4]
For the ALDH22 variant, this compound functions as a structural chaperone .[1][4] The E487K mutation in ALDH22 leads to structural instability, particularly in the coenzyme-binding and active sites.[6] this compound binding to ALDH22 restores the structural integrity of these regions, thereby rescuing its catalytic function.[4][6] This chaperone effect is crucial for the dramatic restoration of activity observed in the ALDH22 variant.
Signaling Pathway: Mitigating Acetaldehyde-Induced Damage
The primary signaling consequence of this compound's activation of ALDH2 is the enhanced clearance of acetaldehyde and other toxic aldehydes. This prevents downstream cellular damage, most notably the formation of DNA adducts, which are implicated in carcinogenesis.
Experimental Protocols
The findings presented are based on established biochemical and in vivo experimental methodologies.
In Vitro ALDH2 Activity Assay
-
Enzyme Source: Recombinant human ALDH21 and ALDH22 proteins are expressed and purified.
-
Reaction Mixture: A typical reaction mixture contains the purified enzyme, NAD+ as a cofactor, a buffer solution to maintain pH, and the substrate (e.g., acetaldehyde or a fluorogenic substrate).
-
Initiation and Measurement: The reaction is initiated by the addition of the substrate. The rate of NAD+ reduction to NADH is monitored by measuring the increase in absorbance at 340 nm over time using a spectrophotometer.
-
This compound Treatment: To determine the effect of this compound, the compound is pre-incubated with the enzyme before initiating the reaction. A dose-response curve is generated by testing a range of this compound concentrations to determine the EC50.
-
Kinetic Analysis: To determine KM and Vmax, the substrate or cofactor concentration is varied while keeping other components constant. Data are then fitted to the Michaelis-Menten equation.[1]
Experimental Workflow: In Vivo Mouse Studies
-
Animal Model: Genetically engineered knock-in mice expressing human ALDH21/1, ALDH21/2, and ALDH22/2 are used.[8]
-
Treatment Groups: Mice are divided into control (vehicle) and treatment (this compound) groups. Both groups are typically administered alcohol (e.g., 10% ethanol in drinking water) for a specified period.[8]
-
This compound Administration: this compound is administered, often via intraperitoneal injection, during the study period.[3]
-
Sample Collection: At the end of the treatment period, animals are euthanized, and tissues such as the liver and esophagus are collected.[3]
-
Biochemical Analysis:
-
Hepatic ALDH2 Activity: Liver homogenates are prepared, and ALDH2 activity is measured using the in vitro assay described above.[3]
-
DNA Damage Assessment: DNA is extracted from esophageal tissue, and levels of specific DNA adducts, such as N2-ethylidene-dG, are quantified using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8]
-
Conclusion
This compound demonstrates significant efficacy in activating both ALDH21 and ALDH22 variants, albeit through different primary mechanisms. While it acts as a conventional agonist for the wild-type enzyme, its role as a structural chaperone for the ALDH2*2 variant is particularly noteworthy, leading to a substantial rescue of its catalytic function. This dual action underscores the therapeutic potential of this compound in mitigating aldehyde-induced cellular damage, offering a promising strategy for individuals with deficient ALDH2 activity. The presented data and methodologies provide a solid foundation for further research and development in this area.
References
- 1. researchgate.net [researchgate.net]
- 2. journals.physiology.org [journals.physiology.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound is an agonist and chemical chaperone for the common human aldehyde dehydrogenase 2 variant - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound is an agonist and chemical chaperone for the common human aldehyde dehydrogenase 2 variant | Semantic Scholar [semanticscholar.org]
- 6. Targeting Aldehyde Dehydrogenase 2: New Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protective effects of this compound, an ALDH2 activator, on alcohol-derived DNA damage in the esophagus of human ALDH2*2 (Glu504Lys) knock-in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protective effects of this compound, an ALDH2 activator, on alcohol-derived DNA damage in the esophagus of human ALDH2*2 (Glu504Lys) knock-in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Alda-1 vs. Nitroglycerin: A Comparative Analysis of Their Effects on ALDH2 Enzymatic Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Alda-1 and nitroglycerin, focusing on their distinct effects on the enzymatic activity of aldehyde dehydrogenase 2 (ALDH2). The information presented is collated from experimental data to support research and development in cardiovascular disease and other fields where ALDH2 activity is a critical factor.
At a Glance: this compound as an Activator, Nitroglycerin as an Inactivator
Aldehyde dehydrogenase 2 (ALDH2), a mitochondrial enzyme, plays a crucial role in detoxifying aldehydes and in the bioactivation of nitroglycerin. This compound, a small molecule activator, and nitroglycerin, a widely used vasodilator, exert opposing effects on ALDH2 activity. While this compound enhances the enzyme's catalytic function, prolonged exposure to nitroglycerin leads to its inactivation, a phenomenon linked to the development of nitrate (B79036) tolerance.[1][2][3] This guide delves into the quantitative effects and underlying mechanisms of these two compounds on ALDH2.
Quantitative Comparison of Effects on ALDH2 Activity
The following table summarizes the quantitative impact of this compound and nitroglycerin on ALDH2 enzymatic activity as reported in in vitro studies.
| Compound | Concentration | Effect on ALDH2 Dehydrogenase Activity | Study Context |
| Nitroglycerin | 1 µM | 85 ± 3% inhibition | In vitro incubation for 1 hour with purified recombinant ALDH2.[1] |
| This compound (post-NTG) | 20 µM | 65% increase in activity (relative to NTG-inhibited state) | Subsequent treatment with this compound after nitroglycerin-induced inhibition.[1] |
| This compound + Nitroglycerin | 20 µM this compound, 1 µM NTG | Completely abrogated nitroglycerin-induced inactivation | Co-incubation of this compound and nitroglycerin with ALDH2.[1] |
| This compound | Not specified | ~1.5-fold increase in acetaldehyde (B116499) oxidation (wild-type ALDH2) | Characterization of this compound's effect on wild-type ALDH2.[4] |
Mechanisms of Action: A Tale of Two Molecules
The divergent effects of this compound and nitroglycerin on ALDH2 stem from their distinct interactions with the enzyme.
This compound: The Activator and Chaperone
This compound acts as both an activator and a chemical chaperone for ALDH2.[5] It binds to a site near the exit of the substrate-binding tunnel, leaving the critical active site residues, such as Cys302, free to function.[5] This binding enhances the efficiency of the enzyme, particularly for smaller substrates.[5] In the case of the common ALDH2*2 variant, which has reduced activity, this compound provides structural stability, thereby restoring a significant portion of its function.[5]
Nitroglycerin: The Inactivator
Nitroglycerin's interaction with ALDH2 is complex, involving its bioactivation to nitric oxide (NO), which mediates vasodilation.[1][6] However, this process leads to the inactivation of ALDH2. The proposed mechanism involves the oxidation of critical cysteine residues within the enzyme's active site, such as Cys302.[1] This oxidative modification is thought to be mediated by NO or related reactive nitrogen species generated during nitroglycerin metabolism.[1] This inactivation is a key factor in the development of clinical nitrate tolerance.[1][2][3]
Signaling Pathways and Experimental Workflow
The interplay between this compound, nitroglycerin, and ALDH2 has significant downstream consequences, particularly in the context of cardiovascular health.
Caption: Opposing effects of Nitroglycerin and this compound on ALDH2.
The experimental workflow to determine the effects of these compounds on ALDH2 activity typically involves incubating the purified enzyme with the respective compounds and then measuring its catalytic activity.
Caption: Experimental workflow for ALDH2 activity assay.
Experimental Protocols
The following is a detailed methodology for a key experiment cited in the comparison of this compound and nitroglycerin effects on ALDH2.
In Vitro ALDH2 Enzymatic Activity Assay
This protocol is adapted from studies investigating the effects of this compound and nitroglycerin on purified recombinant ALDH2.[1]
Objective: To determine the dehydrogenase activity of ALDH2 by measuring the conversion of NAD+ to NADH.
Materials:
-
Purified recombinant ALDH2 protein
-
Sodium pyrophosphate buffer (50 mM, pH 9.5)
-
Acetaldehyde (10 mM)
-
NAD+ (2.5 mM)
-
Nitroglycerin (1 µM)
-
This compound (20 µM)
-
Spectrophotometer capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing 50 mM sodium pyrophosphate buffer (pH 9.5) and 10 mM acetaldehyde.
-
Add 2 µg of recombinant ALDH2 protein to the reaction mixture.
-
For the experimental conditions, pre-incubate the reaction mixture with one of the following for 1 hour at 25°C:
-
Nitroglycerin (1 µM)
-
Nitroglycerin (1 µM) followed by the addition of this compound (20 µM)
-
A co-incubation of nitroglycerin (1 µM) and this compound (20 µM)
-
-
To initiate the enzymatic reaction, add 2.5 mM NAD+.
-
Immediately begin monitoring the increase in absorbance at 340 nm, which corresponds to the formation of NADH.
-
Record measurements every 30 seconds for a total of 10 minutes.
-
Calculate the rate of NADH production to determine ALDH2 enzymatic activity.
Conclusion
The contrasting effects of this compound and nitroglycerin on ALDH2 activity are well-documented. This compound serves as a potent activator, capable of enhancing and restoring enzyme function, thereby offering a potential therapeutic strategy to counteract aldehyde-induced cellular stress. Conversely, nitroglycerin, despite its therapeutic benefits as a vasodilator, leads to the inactivation of ALDH2, contributing to the development of nitrate tolerance.[1][2] The ability of this compound to protect ALDH2 from nitroglycerin-induced inactivation highlights a potential avenue for combination therapies that could mitigate the development of tolerance in patients receiving long-term nitrate treatment.[1][7] Further research into the structural and mechanistic details of these interactions will be invaluable for the design of novel therapeutics targeting ALDH2.
References
- 1. ALDH2 Activator Inhibits Increased Myocardial Infarction Injury by Nitroglycerin Tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ALDH2 activator inhibits increased myocardial infarction injury by nitroglycerin tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differential Metabolism of Organic Nitrates by Aldehyde Dehydrogenase 1a1 and 2: Substrate Selectivity, Enzyme Inactivation, and Active Cysteine Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound is an agonist and chemical chaperone for the common human aldehyde dehydrogenase 2 variant - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vascular Bioactivation of Nitroglycerin by Aldehyde Dehydrogenase-2: REACTION INTERMEDIATES REVEALED BY CRYSTALLOGRAPHY AND MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
A Researcher's Guide to Selecting Negative Controls for Alda-1 Experiments
For researchers, scientists, and drug development professionals, establishing the specificity of a compound's effect is paramount. When investigating the aldehyde dehydrogenase 2 (ALDH2) activator, Alda-1, the choice of an appropriate negative control is critical for validating that the observed effects are indeed due to ALDH2 activation and not off-target interactions. This guide provides a comprehensive comparison of commonly used negative controls in this compound experiments, supported by experimental data and detailed protocols.
This compound is a selective activator of ALDH2, an enzyme crucial for detoxifying aldehydes. It functions by binding near the substrate tunnel of the enzyme, acting as a structural chaperone to enhance its activity, particularly for the common inactive variant ALDH2*2.[1][2][3] To rigorously demonstrate that the biological effects observed in the presence of this compound are a direct consequence of ALDH2 activation, a well-designed negative control is essential.
Comparison of Negative Control Strategies
The selection of a negative control depends on the specific experimental question. The most common strategies include the use of a vehicle control, an ALDH2 inhibitor, or, ideally, a structurally similar but inactive analog of this compound.
| Control Type | Description | Advantages | Disadvantages | When to Use |
| Vehicle Control | The solvent used to dissolve this compound (e.g., DMSO, ethanol).[1][4][5] | Simple and controls for solvent-induced effects. | Does not control for off-target effects of the this compound molecule itself. | In all experiments as a baseline control. |
| ALDH2 Inhibitor | A compound that blocks ALDH2 activity (e.g., Daidzin, Cyanamide).[3][6][7] | Demonstrates that the effects of this compound are ALDH2-dependent by showing reversal or blockade of the effect.[1][3][8] | May have its own off-target effects. Does not control for the chemical properties of this compound. | To confirm that the observed biological effect is mediated through the ALDH2 pathway. |
| Inactive Structural Analog | A molecule with a similar chemical structure to this compound but lacking ALDH2 activating properties. | The ideal negative control, as it accounts for potential off-target effects of the this compound chemical scaffold. | No commercially available and validated inactive analog of this compound has been widely reported in the literature. | Would be the preferred negative control if a validated compound becomes available. |
Experimental Data Summary
The following table summarizes key quantitative data related to this compound and a commonly used negative control, the ALDH2 inhibitor Daidzin.
| Compound | Target | Effect | Reported Potency | Citation |
| This compound | ALDH21 (wild-type) | Activation | ~2-fold increase in dehydrogenase activity | [9] |
| This compound | ALDH22 (inactive variant) | Activation | Up to 11-fold increase in activity | [9] |
| This compound | ALDH2*2 (inactive variant) | Restoration of NAD⁺ binding | Decreases apparent Kₘ for NAD⁺ by 6.7-fold | [1] |
| Daidzin | ALDH2 | Inhibition | Kᵢ = 2.4 μM (selective inhibitor) | [2] |
| Daidzin | ALDH1A1 | Inhibition | >100-fold less potent than for ALDH2 | [2] |
Signaling Pathways and Experimental Workflows
To visualize the interplay between this compound, ALDH2, and the negative controls, the following diagrams illustrate the key concepts.
Caption: Mechanism of this compound action and the inhibitory effect of Daidzin on the ALDH2 pathway.
References
- 1. This compound is an agonist and chemical chaperone for the common human aldehyde dehydrogenase 2 variant - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of the Aldehyde Dehydrogenase 1/2 Family by Psoralen and Coumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological activation of aldehyde dehydrogenase 2 by this compound reverses alcohol-induced hepatic steatosis and cell death in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. Effects of this compound, an Aldehyde Dehydrogenase-2 Agonist, on Hypoglycemic Neuronal Death | PLOS One [journals.plos.org]
- 6. This compound is an agonist and chemical chaperone for the common human aldehyde dehydrogenase 2 variant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protective effects of this compound, an ALDH2 activator, on alcohol-derived DNA damage in the esophagus of human ALDH2*2 (Glu504Lys) knock-in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of Alda-1 and General Antioxidant Compounds in Mitigating Oxidative Stress
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison between the targeted action of Alda-1, a specific activator of aldehyde dehydrogenase 2 (ALDH2), and the broader mechanisms of general antioxidant compounds. The information presented herein is supported by experimental data to assist researchers in selecting appropriate tools for studying and combating oxidative and aldehyde-mediated cellular stress.
Introduction: The Dual Threat of ROS and Reactive Aldehydes
Cellular damage in many pathological conditions, including ischemia-reperfusion injury, neurodegenerative diseases, and alcoholic liver disease, is often attributed to oxidative stress. This phenomenon involves an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to neutralize them.[1][2] ROS can directly damage cellular components, but they also initiate a cascade of lipid peroxidation, which generates highly toxic secondary metabolites, most notably reactive aldehydes like 4-hydroxynonenal (B163490) (4-HNE) and malondialdehyde (MDA).[1][3]
These reactive aldehydes are potent electrophiles that form adducts with proteins, lipids, and DNA, leading to enzyme inactivation, mitochondrial dysfunction, and apoptosis.[1][4] Therefore, a comprehensive strategy against cellular stress must address both the initial ROS burst and the subsequent aldehyde-mediated damage. This guide compares two distinct therapeutic approaches: the targeted detoxification of aldehydes with this compound and the broad-spectrum neutralization of ROS by general antioxidants, using N-acetylcysteine (NAC) as a prime example.
This compound: The Aldehyde Detoxification Specialist
This compound is a small molecule that functions as a highly selective activator of mitochondrial aldehyde dehydrogenase 2 (ALDH2).[3][5] ALDH2 is the primary enzyme responsible for detoxifying a wide range of endogenous and exogenous aldehydes.[1]
Mechanism of Action
This compound's primary mechanism is not to scavenge ROS directly. Instead, it targets the downstream consequence of oxidative stress: the accumulation of toxic aldehydes. It binds to the ALDH2 enzyme, acting as a structural chaperone that enhances its catalytic activity.[6] This is particularly significant for the common, catalytically deficient ALDH2*2 variant found in a large portion of the East Asian population.[6] By boosting ALDH2 activity, this compound accelerates the conversion of harmful aldehydes like 4-HNE into their less toxic carboxylic acid counterparts, thereby preventing them from forming damaging adducts with cellular machinery.[7][8] This reduction in aldehyde load indirectly mitigates further oxidative stress and protects cellular function.[7][9]
Figure 1. Mechanism of this compound action.
Performance Data
The following table summarizes experimental data demonstrating the efficacy of this compound in various models of cellular stress.
| Parameter Measured | Experimental Model | Treatment | Result | Reference |
| ALDH2 Activity | Rats with chronic heart failure | This compound | Significant upregulation vs. untreated MI group | [10] |
| Mice post-bile duct ligation | This compound (10 mg/kg/day) | ~3-fold increase in mitochondrial ALDH activity | [8] | |
| Rat model of cerebral I/R | This compound (15 or 50 mg/kg) | Significant increase in ALDH2 activity | [3] | |
| 4-HNE Levels | Rats with chronic heart failure | This compound | Significantly reduced 4-HNE modified proteins | [10] |
| Mice post-bile duct ligation | This compound (10 mg/kg/day) | 4-HNE adducts reduced from 14.1% to 2.2% of area | [8] | |
| Mice with EAE | This compound | Significantly reduced 4-HNE levels in spinal cord | [5] | |
| ROS Production | Rat model of hepatic I/R | This compound | Significantly inhibited ROS production | [7] |
| Mice with hyperoxia-induced lung injury | This compound | Suppressed oxidative stress markers (cytochrome c) | [9] | |
| Cell Viability/Injury | Rat model of hepatic I/R | This compound | Significantly blunted pathological injury of the liver | [7] |
| Mice with intestinal I/R | This compound | Reduced lung injury score by 41% vs. I/R group | [11] |
I/R: Ischemia/Reperfusion; MI: Myocardial Infarction; EAE: Experimental Autoimmune Encephalomyelitis.
General Antioxidants: The ROS Scavenging Generalist (N-Acetylcysteine)
General antioxidants encompass a broad class of compounds that can neutralize ROS through various mechanisms. N-acetylcysteine (NAC) is a widely used antioxidant in research and clinical settings.
Mechanism of Action
Unlike the targeted enzymatic activation by this compound, NAC employs a multi-pronged defense against oxidative stress:
-
Glutathione (B108866) Precursor: NAC is deacetylated in cells to form cysteine, which is the rate-limiting substrate for the synthesis of glutathione (GSH).[12] GSH is a critical endogenous antioxidant that directly neutralizes ROS and is a cofactor for antioxidant enzymes like glutathione peroxidase.
-
Direct ROS Scavenging: While its reaction rates with major ROS like superoxide (B77818) and hydrogen peroxide are slow, NAC can directly scavenge other oxidants, particularly the highly damaging hydroxyl radical.[12]
-
Aldehyde Scavenging: The sulfhydryl group of NAC can directly react with and neutralize reactive electrophiles, including α,β-unsaturated aldehydes like 4-HNE, through Michael addition. This prevents the aldehydes from forming adducts with proteins.[12]
Figure 2. Mechanisms of N-Acetylcysteine (NAC).
Performance Data
The following table summarizes experimental data on the efficacy of NAC in models of oxidative stress.
| Parameter Measured | Experimental Model | Treatment | Result | Reference |
| Glutathione Levels | Rats with aortic stenosis | NAC | Restored myocardial total glutathione levels | [13] |
| Oxidative Stress | APP/PS1 mice with ethanol (B145695) exposure | NAC | Ameliorated oxidative stress and neuroinflammation | [14] |
| Lipid Peroxidation | Rats with aortic stenosis | NAC | Reduced systemic (malondialdehyde) and myocardial oxidative stress | [13] |
| Cell Viability/Injury | Human leukemia cells | NAC | Can induce massive oxidative stress at high concentrations in some cancer cell lines, but generally protective in non-cancerous cells. | [15][16] |
Comparative Summary and Experimental Protocols
| Feature | This compound | General Antioxidants (e.g., NAC) |
| Primary Target | ALDH2 Enzyme | Reactive Oxygen Species (ROS), Electrophiles |
| Mechanism | Catalytic enhancement of aldehyde detoxification | Stoichiometric scavenging, replenishment of endogenous antioxidants (GSH) |
| Mode of Action | Indirect antioxidant (prevents downstream damage) | Direct antioxidant (neutralizes initial threat) |
| Specificity | High (specific for ALDH2) | Broad (reacts with multiple ROS and electrophiles) |
| Key Advantage | Highly effective at clearing toxic aldehydes, which are major effectors of cell death. Restores function to a key metabolic enzyme. | Multi-pronged approach; acts as a precursor for the critical GSH system and can directly neutralize multiple threats. |
| Potential Limitation | Does not directly prevent the initial formation of ROS. | May have limited reactivity against certain ROS (e.g., H₂O₂). Efficacy depends on cellular uptake and conversion. |
The choice between this compound and a general antioxidant depends on the specific research question. To study the specific role of aldehyde toxicity in a disease model, the targeted action of this compound is superior. To investigate the overall effects of oxidative stress or to provide broad cytoprotection, a general antioxidant like NAC may be more appropriate. It is critical to note that while their primary mechanisms differ, both compounds can lead to a reduction in overall cellular stress.
Detailed Experimental Protocols
Protocol 1: Spectrophotometric Assay for ALDH2 Activity
This protocol measures ALDH2 activity by monitoring the reduction of NAD⁺ to NADH, which results in an increase in absorbance at 340 nm.
Materials:
-
Cell or tissue lysate
-
Spectrophotometer capable of reading at 340 nm
-
Cuvettes
-
Assay Buffer (e.g., 50 mM sodium pyrophosphate, pH 8.5-9.0)
-
NAD⁺ solution (e.g., 5 mM)
-
Substrate solution (e.g., 5 mM propionaldehyde (B47417) or other relevant aldehyde)
-
This compound or other test compounds
Procedure:
-
Prepare cell or tissue lysates on ice using a suitable lysis buffer. Determine the protein concentration of the lysates (e.g., via Bradford assay).
-
In a cuvette, prepare the reaction mixture. For a 1 mL final volume, add:
-
Assay Buffer
-
NAD⁺ solution
-
A specific amount of cell lysate (e.g., 50-100 µg protein)
-
This compound or vehicle control (e.g., DMSO)
-
-
Mix gently by inversion and place the cuvette in the spectrophotometer.
-
Establish a baseline reading at 340 nm for 1-2 minutes. This "control reaction" monitors the endogenous rate of NAD⁺ reduction without the specific substrate.[17]
-
Initiate the reaction by adding the aldehyde substrate (e.g., propionaldehyde) to the cuvette. Mix quickly.
-
Immediately begin recording the change in absorbance at 340 nm over time (e.g., for 5-10 minutes).[17]
-
The rate of NADH production is calculated from the linear portion of the absorbance curve using the Beer-Lambert law (Extinction coefficient for NADH at 340 nm is 6.22 mM⁻¹cm⁻¹).
-
ALDH2 activity is typically expressed as nmol of NADH produced per minute per mg of protein.
Protocol 2: Measurement of Intracellular ROS using DCFH-DA
This protocol uses the cell-permeable probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to quantify global ROS levels. Inside the cell, esterases cleave the acetate (B1210297) groups, and ROS oxidize the resulting DCFH to the highly fluorescent DCF.
Materials:
-
Adherent or suspension cells
-
Black, clear-bottom 96-well microplate
-
Fluorescence microplate reader (Excitation/Emission ~485/530 nm)
-
DCFH-DA stock solution (e.g., 10 mM in DMSO)
-
Cell culture medium or buffer (e.g., HBSS or phenol (B47542) red-free medium)
-
Test compounds (e.g., this compound, NAC, ROS inducer)
Procedure (for Adherent Cells):
-
Seed cells in a black, clear-bottom 96-well plate at a suitable density (e.g., 10,000-50,000 cells/well) and culture overnight.[18]
-
The next day, remove the culture medium and wash the cells once with pre-warmed buffer (e.g., HBSS).
-
Prepare a fresh working solution of DCFH-DA (e.g., 10-20 µM) in the pre-warmed buffer.[19]
-
Add 100 µL of the DCFH-DA working solution to each well and incubate for 30-45 minutes at 37°C, protected from light.[18][20]
-
Remove the DCFH-DA solution and wash the cells gently with buffer.
-
Add 100 µL of buffer containing the desired concentrations of your test compounds (e.g., this compound, NAC) and/or a positive control (e.g., H₂O₂).
-
Incubate for the desired treatment period.
-
Measure the fluorescence intensity using a microplate reader with excitation set at ~485 nm and emission at ~530 nm.[20]
-
Normalize the fluorescence readings to cell number or protein content if significant cytotoxicity is expected.
Protocol 3: Quantification of 4-HNE Adducts by Competitive ELISA
This protocol describes a general procedure for a competitive ELISA to measure 4-HNE protein adducts in samples like cell lysates or plasma. The signal is inversely proportional to the amount of 4-HNE in the sample.
Figure 3. General experimental workflow.
Materials:
-
4-HNE Competitive ELISA Kit (contains pre-coated plate, 4-HNE standards, HRP-conjugate, antibodies, buffers, and substrate)
-
Sample (cell lysate, plasma, etc.)
-
Microplate reader capable of reading absorbance at 450 nm
Procedure (General, follow kit-specific instructions):
-
Prepare all reagents, standards, and samples according to the kit manual. This typically involves diluting standards to create a standard curve and diluting samples to fall within the assay's detection range.[21]
-
Add a defined volume (e.g., 50 µL) of the standards and samples to the appropriate wells of the antibody-coated microplate.[21]
-
Add the HRP-conjugated 4-HNE to each well (except the blank). This HRP-4-HNE will compete with the 4-HNE in the sample for binding to the antibody on the plate.
-
Incubate for the specified time (e.g., 1-2 hours) at room temperature or 37°C.
-
Wash the plate multiple times with the provided wash buffer to remove unbound reagents.
-
Add the TMB substrate solution to each well and incubate in the dark for a specified time (e.g., 15-30 minutes), allowing for color development.[21]
-
Stop the reaction by adding the Stop Solution, which will change the color from blue to yellow.
-
Immediately read the absorbance at 450 nm on a microplate reader.
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations (typically using a four-parameter logistic fit). The concentration of 4-HNE in the samples can then be interpolated from this curve.
References
- 1. Role of aldehyde dehydrogenase 2 in ischemia reperfusion injury: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms and preventive measures of ALDH2 in ischemia‑reperfusion injury: Ferroptosis as a novel target (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound reduces cerebral ischemia/reperfusion injury in rat through clearance of reactive aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuroprotective effects of this compound mitigate spinal cord injury in mice: involvement of this compound-induced ALDH2 activation-mediated suppression of reactive aldehyde mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Detoxification of Reactive Aldehydes by this compound Treatment Ameliorates Experimental Autoimmune Encephalomyelitis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound is an agonist and chemical chaperone for the common human aldehyde dehydrogenase 2 variant - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, an ALDH2 activator, protects against hepatic ischemia/reperfusion injury in rats via inhibition of oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Aldehyde Dehydrogenase-2 Activation by this compound Decreases Necrosis and Fibrosis After Bile Duct Ligation in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | this compound Attenuates Hyperoxia-Induced Acute Lung Injury in Mice [frontiersin.org]
- 10. This compound, an aldehyde dehydrogenase-2 agonist, improves long-term survival in rats with chronic heart failure following myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pretreatment with the ALDH2 agonist this compound reduces intestinal injury induced by ischaemia and reperfusion in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. N-Acetylcysteine: Antioxidant, Aldehyde Scavenger, and More - PMC [pmc.ncbi.nlm.nih.gov]
- 13. N-Acetylcysteine Influence on Oxidative Stress and Cardiac Remodeling in Rats During Transition from Compensated Left Ventricular Hypertrophy to Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. N-acetylcysteine (NAC) ameliorates ethanol-induced oxidative stress, neuroinflammation, and cognitive dysfunction in APP/PS1 mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. N-acetylcysteine Can Induce Massive Oxidative Stress, Resulting in Cell Death with Apoptotic Features in Human Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. The enzymatic activity of human aldehyde dehydrogenases 1A2 and 2 (ALDH1A2 and ALDH2) is detected by Aldefluor, inhibited by diethylaminobenzaldehyde and has significant effects on cell proliferation and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 18. nanopartikel.info [nanopartikel.info]
- 19. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 20. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 21. raybiotech.com [raybiotech.com]
A Comparative Guide to the Efficacy of Alda-1 Versus Direct 4-HNE Scavengers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of Alda-1, an activator of aldehyde dehydrogenase 2 (ALDH2), and direct 4-hydroxynonenal (B163490) (4-HNE) scavengers in mitigating the detrimental effects of the reactive aldehyde, 4-HNE. This comparison is supported by experimental data, detailed methodologies, and visualizations of the underlying mechanisms.
Introduction: Two Distinct Strategies Against a Common Foe
4-HNE is a highly reactive and cytotoxic aldehyde produced during lipid peroxidation, a process exacerbated by oxidative stress. It readily forms adducts with proteins, nucleic acids, and lipids, leading to cellular dysfunction and contributing to the pathogenesis of numerous diseases, including cardiovascular and neurodegenerative disorders.[1][2] To counteract the harmful effects of 4-HNE, two primary pharmacological strategies have emerged: enhancing its enzymatic detoxification and direct chemical scavenging.
This compound represents the first strategy. It is a small molecule activator of ALDH2, a key mitochondrial enzyme responsible for oxidizing 4-HNE to its less toxic carboxylic acid metabolite, 4-hydroxy-2-nonenoic acid (4-HNA).[1][3] By increasing the catalytic efficiency of ALDH2, this compound promotes the clearance of 4-HNE.[3][4]
Direct 4-HNE scavengers , such as hydralazine (B1673433) and carnosine, employ the second strategy. These molecules contain nucleophilic centers that directly react with the electrophilic aldehyde group of 4-HNE, forming stable, non-toxic adducts and thus preventing 4-HNE from reacting with cellular macromolecules.[5][6][7]
This guide will delve into the comparative efficacy of these two approaches, presenting quantitative data from various experimental models.
Comparative Efficacy: this compound vs. Direct 4-HNE Scavengers
The following tables summarize quantitative data from various studies, highlighting the efficacy of this compound in enhancing ALDH2 activity and reducing 4-HNE levels, and the effectiveness of direct scavengers in neutralizing 4-HNE. It is important to note that direct head-to-head comparative studies are limited, and the data presented here are compiled from different experimental setups.
Table 1: Efficacy of this compound in Enhancing ALDH2 Activity and Reducing 4-HNE
| Experimental Model | Treatment | Outcome Measure | Result | Citation |
| In vitro (purified ALDH21) | 10 µM this compound | Dehydrogenase activity | ~2-fold increase | [8] |
| In vitro (purified ALDH22) | 50 µM this compound | Dehydrogenase activity | ~11-fold increase | [8] |
| Rat model of hepatic ischemia/reperfusion | This compound (i.v. before ischemia) | 4-HNE protein adducts in liver | Significantly reduced vs. vehicle | [9] |
| Rat model of hepatic ischemia/reperfusion | This compound (i.v. before ischemia) | Serum 4-HNE levels | Significantly reduced vs. vehicle | [10] |
| Apolipoprotein E-knockout mice | This compound in diet | 4-HNE protein adducts in liver | Attenuated formation | [1] |
| Mice with alcohol-induced hepatic steatosis | This compound (5 mg/kg, i.p.) | Hepatic ALDH2 activity | ~3-fold increase | [11] |
| Mice with alcohol-induced hepatic steatosis | This compound (5 mg/kg, i.p.) | Hepatic aldehyde levels | Reduced | [4] |
Table 2: Efficacy of Direct 4-HNE Scavengers
| Experimental Model | Scavenger | Outcome Measure | Result | Citation |
| In vitro (retinal proteins) | Carnosine | 4-HNE-protein adduct formation | IC50 of 33.2 µg/µL | [12] |
| In vitro (RNase A) | Carnosine | HNE-induced protein cross-linking | Inhibited | [5] |
| Human microvascular endothelial cells | Hydralazine | 4-HNE-induced tube formation | Prevented | [7] |
| Human plasma and platelets | Phenelzine (aldehyde scavenger) | 4-HNE-induced protein carbonylation | Mitigated | [7] |
| Rat skeletal muscle homogenate | Endogenous Carnosine | Carnosine-HNE adducts | Detected, indicating scavenging | [13] |
Experimental Protocols
Measurement of ALDH2 Dehydrogenase Activity
This protocol is adapted from studies investigating the effect of this compound on ALDH2 activity.[3][8]
-
Reaction Mixture Preparation: Prepare a reaction mixture containing 50 mM sodium pyrophosphate buffer (pH 9.0), 10 mM MgCl₂, and 1 mM NAD⁺.
-
Substrate Addition: Add an aldehyde substrate, such as propionaldehyde, to a final concentration of 1 mM.
-
Enzyme and Compound Addition: Add purified ALDH2 enzyme (e.g., 0.05 µM) and the test compound (e.g., this compound at various concentrations) or vehicle control (e.g., 0.5% DMSO) to the reaction mixture.
-
Spectrophotometric Measurement: Immediately monitor the conversion of NAD⁺ to NADH by measuring the increase in absorbance at 340 nm at 25°C using a spectrophotometer.
-
Data Analysis: Calculate the rate of NADH production to determine ALDH2 activity.
Quantification of 4-HNE Protein Adducts by Western Blot
This protocol is a general method for detecting 4-HNE modified proteins.[14][15]
-
Sample Preparation: Homogenize tissues or lyse cells in a suitable buffer containing protease inhibitors. Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate 20-50 µg of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution of 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for 4-HNE protein adducts overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize using an imaging system.
-
Densitometry: Quantify the band intensity using image analysis software and normalize to a loading control like β-actin or GAPDH.
Visualizing the Mechanisms
Signaling Pathway of ALDH2 Activation by this compound
Caption: this compound activates ALDH2 within the mitochondrion.
Mechanism of Direct 4-HNE Scavenging
Caption: Direct scavengers neutralize 4-HNE, preventing cellular damage.
Experimental Workflow for Efficacy Comparison
Caption: Workflow for comparing this compound and 4-HNE scavenger efficacy.
Conclusion
Both this compound and direct 4-HNE scavengers offer promising therapeutic avenues for mitigating the pathological consequences of 4-HNE accumulation. This compound's mechanism of enhancing the body's natural detoxification pathway via ALDH2 activation presents a targeted and potentially sustainable approach. In contrast, direct scavengers provide a more immediate, stoichiometric neutralization of 4-HNE.
The choice between these strategies may depend on the specific pathological context. For chronic conditions with sustained oxidative stress, enhancing the catalytic efficiency of ALDH2 with this compound could be highly beneficial. In acute situations with a sudden surge in 4-HNE, direct scavengers might offer rapid protection.
Further head-to-head comparative studies are warranted to definitively establish the relative efficacy of these two distinct but complementary approaches in various disease models. Such research will be crucial for the development of effective therapies targeting 4-HNE-mediated cellular damage.
References
- 1. Mitochondrial Aldehyde Dehydrogenase Activation by Alda‐1 Inhibits Atherosclerosis and Attenuates Hepatic Steatosis in Apolipoprotein E‐Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of PKCε-ALDH2 Axis Prevents 4-HNE-Induced Pain in Mice | MDPI [mdpi.com]
- 3. This compound is an agonist and chemical chaperone for the common human aldehyde dehydrogenase 2 variant - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological activation of aldehyde dehydrogenase 2 by this compound reverses alcohol-induced hepatic steatosis and cell death in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 4-Hydroxynonenal Contributes to Angiogenesis through a Redox-Dependent Sphingolipid Pathway: Prevention by Hydralazine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 4-Hydroxynonenal Contributes to Angiogenesis through a Redox-Dependent Sphingolipid Pathway: Prevention by Hydralazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. apexbt.com [apexbt.com]
- 9. This compound, an ALDH2 activator, protects against hepatic ischemia/reperfusion injury in rats via inhibition of oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pretreatment with the ALDH2 activator this compound protects rat livers from ischemia/reperfusion injury by inducing autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacological activation of aldehyde dehydrogenase 2 reverses alcohol-induced hepatic steatosis and cell death in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Quantitative Analysis of Glutathione and Carnosine Adducts with 4-Hydroxy-2-nonenal in Muscle in a hSOD1G93A ALS Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Differential metabolism of 4-hydroxynonenal in liver, lung and brain of mice and rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Site-specific protein adducts of 4-hydroxy-2(E)-nonenal in human THP-1 monocytic cells: Protein carbonylation is diminished by ascorbic acid - PMC [pmc.ncbi.nlm.nih.gov]
A Tale of Two Molecules: Alda-1 and Daidzin's Differential Engagement with ALDH2
For researchers, scientists, and drug development professionals, understanding the nuanced interactions between small molecules and their protein targets is paramount. This guide provides a detailed comparison of Alda-1 and daidzin (B1669773), two compounds that bind to mitochondrial aldehyde dehydrogenase 2 (ALDH2) but elicit opposing effects. This compound acts as an activator, enhancing the enzyme's function, while daidzin is a potent inhibitor. This document synthesizes experimental data to illuminate their distinct binding characteristics, mechanisms of action, and the signaling pathways they modulate.
Quantitative Comparison of this compound and Daidzin Binding to ALDH2
The following table summarizes the key quantitative parameters governing the interaction of this compound and daidzin with ALDH2. These values, derived from various experimental assays, highlight the significant differences in their affinity and efficacy.
| Parameter | This compound | Daidzin | Reference(s) |
| Mechanism of Action | Activator, Chemical Chaperone | Competitive Inhibitor | [1] |
| Binding Site | Binds near the exit of the substrate-binding tunnel, overlapping with the daidzin binding site but not directly interacting with key catalytic residues (Cys302, Glu268). | Binds in a hydrophobic cleft close to the aldehyde substrate-binding site. The isoflavone (B191592) moiety interacts with catalytic residues. | [1][2][3][4] |
| EC₅₀ (Activation) | ~20 µM | N/A | |
| IC₅₀ (Inhibition) | N/A | ~80 nM | [3][4][5] |
| Kᵢ (Inhibition Constant) | N/A | 0.042 µM (competitive), 0.65 µM (noncompetitive component) at pH 9.5 | [6] |
| Effect on ALDH2*2 Variant | Restores near-wild-type activity by acting as a structural chaperone. | Inhibits the already compromised activity. | [1][7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to characterize the binding and activity of compounds like this compound and daidzin with ALDH2.
ALDH2 Activity Assay (Spectrophotometric)
This assay measures the enzymatic activity of ALDH2 by monitoring the production of NADH, which absorbs light at 340 nm.
Materials:
-
Purified recombinant human ALDH2
-
This compound or Daidzin dissolved in a suitable solvent (e.g., DMSO)
-
NAD⁺ solution
-
Acetaldehyde (B116499) or other aldehyde substrate (e.g., propionaldehyde)
-
Assay Buffer: 50 mM sodium pyrophosphate, pH 9.5
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture in a cuvette containing the assay buffer and NAD⁺ (final concentration, e.g., 3 mM).
-
Add the desired concentration of this compound, daidzin, or vehicle control to the reaction mixture.
-
Incubate the mixture for a specified time at a controlled temperature (e.g., 25°C).
-
Initiate the reaction by adding the aldehyde substrate (e.g., acetaldehyde at various concentrations).
-
Immediately monitor the increase in absorbance at 340 nm over time.
-
Calculate the initial reaction velocity from the linear portion of the absorbance curve.
-
For inhibition studies with daidzin, determine the IC₅₀ and Kᵢ values by plotting the reaction velocities against inhibitor concentrations.
-
For activation studies with this compound, determine the EC₅₀ value by plotting the increase in reaction velocity against activator concentrations.
X-ray Crystallography for Protein-Ligand Complex Structure Determination
This technique provides a high-resolution, three-dimensional structure of the ALDH2-ligand complex, revealing the precise binding mode.
Materials:
-
Highly purified and concentrated ALDH2 protein
-
This compound or daidzin
-
Crystallization buffer and precipitant solutions
-
Cryoprotectant
-
X-ray diffraction equipment (synchrotron source preferred)
Procedure:
-
Crystallization:
-
Mix the purified ALDH2 protein with the ligand (this compound or daidzin) in a molar excess.
-
Set up crystallization trials using vapor diffusion (sitting or hanging drop) or other methods, screening a wide range of buffer, pH, and precipitant conditions.
-
Incubate the trials at a constant temperature until crystals form.
-
-
Crystal Soaking (for ligand introduction post-crystallization):
-
Alternatively, grow apo-ALDH2 crystals and then soak them in a solution containing the ligand.
-
-
Cryo-protection and Data Collection:
-
Transfer the crystals to a cryoprotectant solution to prevent ice formation during freezing.
-
Flash-cool the crystals in liquid nitrogen.
-
Mount the frozen crystal on the X-ray diffractometer.
-
Collect diffraction data by rotating the crystal in the X-ray beam.
-
-
Structure Determination and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using molecular replacement with a known ALDH2 structure as a model.
-
Build and refine the atomic model of the protein-ligand complex, paying close attention to the electron density corresponding to the bound ligand.
-
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique used to measure the kinetics (association and dissociation rates) and affinity of the interaction between ALDH2 and the small molecule.
Materials:
-
SPR instrument and sensor chips (e.g., CM5 chip)
-
Purified ALDH2 protein
-
This compound or daidzin
-
Running buffer (e.g., HBS-EP buffer)
-
Immobilization reagents (e.g., EDC/NHS)
Procedure:
-
Ligand Immobilization:
-
Activate the sensor chip surface using a mixture of EDC and NHS.
-
Inject the purified ALDH2 protein over the activated surface to covalently immobilize it.
-
Deactivate any remaining active groups on the surface.
-
-
Analyte Binding:
-
Prepare a series of dilutions of this compound or daidzin (the analyte) in the running buffer.
-
Inject the analyte solutions over the immobilized ALDH2 surface at a constant flow rate.
-
Monitor the change in the SPR signal (response units, RU) over time to observe the association phase.
-
After the association phase, flow the running buffer over the surface to monitor the dissociation of the analyte.
-
-
Data Analysis:
-
Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kₐ), dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ = kₑ/kₐ).
-
Signaling Pathways and Experimental Workflows
The differential effects of this compound and daidzin on ALDH2 activity translate into distinct downstream cellular consequences. The following diagrams, generated using the DOT language, illustrate these pathways and a general experimental workflow.
Caption: General experimental workflow for characterizing the interaction of small molecules with ALDH2.
Caption: Signaling pathway of this compound in cardioprotection through ALDH2 activation.
Caption: Daidzin-mediated disruption of dopamine metabolism through ALDH2 inhibition.
References
- 1. This compound Ameliorates Oxidative Stress-Induced Cardiomyocyte Damage by Inhibiting the Mitochondrial ROS/TXNIP/NLRP3 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mitochondrial Aldehyde Dehydrogenase (ALDH2) Activity Assay Kit - Creative BioMart [creativebiomart.net]
- 3. Aldehyde dehydrogenase 2 in cardiac protection: a new therapeutic target? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure of daidzin, a naturally occurring anti-alcohol-addiction agent, in complex with human mitochondrial aldehyde dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Daidzin inhibits mitochondrial aldehyde dehydrogenase and suppresses ethanol intake of Syrian golden hamsters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, an aldehyde dehydrogenase-2 agonist, improves long-term survival in rats with chronic heart failure following myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aldehyde Dehydrogenase Inhibitors: a Comprehensive Review of the Pharmacology, Mechanism of Action, Substrate Specificity, and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
Alda-1: A Highly Selective Activator of Aldehyde Dehydrogenase 2 (ALDH2)
A comprehensive analysis of experimental data confirms the potent and specific activation of ALDH2 by Alda-1, with minimal off-target effects on other ALDH isoforms. This guide provides a detailed comparison of this compound's activity, supported by experimental protocols and pathway visualizations for researchers in drug discovery and development.
This compound is a small molecule activator of aldehyde dehydrogenase 2 (ALDH2), a critical mitochondrial enzyme responsible for detoxifying a wide range of endogenous and exogenous aldehydes. The specificity of this compound for ALDH2 over other members of the ALDH superfamily is a key attribute for its therapeutic potential. This guide synthesizes available experimental data to provide a clear comparison of this compound's selectivity.
Quantitative Analysis of this compound Specificity
Experimental evidence strongly indicates that this compound is a selective activator of ALDH2. While comprehensive quantitative data on this compound's effect across all 19 human ALDH isoforms is limited in publicly available literature, existing studies consistently demonstrate its specificity for ALDH2.
One key study demonstrated that this compound activates the wild-type ALDH21 enzyme and, notably, restores near-wild-type activity to the common, catalytically deficient ALDH22 variant.[1] The activation is substrate-dependent, with this compound showing the most significant effect on the metabolism of smaller aliphatic aldehydes.[2]
In a study focused on identifying selective inhibitors for ALDH1A1, various compounds were tested against a panel of ALDH isoforms, including ALDH2. While the study did not focus on activators, it highlights the methodologies used to determine isoform specificity.[3] Another study investigating cardiac progenitor cells found that knocking down ALDH1A3, but not ALDH2 or other isoforms, reduced ALDH activity, further suggesting distinct regulatory mechanisms among isoforms that are not broadly affected by compounds like this compound under the tested conditions.[4]
A study investigating the role of ALDH1A1 in the metabolism of 3,4-dihydroxyphenylacetaldehyde (B32087) (DOPAL), a toxic dopamine (B1211576) metabolite, found that this compound could also activate ALDH1A1 in the context of preventing DOPAL-induced inactivation. This suggests that the specificity of this compound might be influenced by the specific aldehyde substrate present. However, the original report on this compound indicated its specificity for ALDH2 over "ALDH1" (isoform not specified) and ALDH5 when using acetaldehyde (B116499) as the substrate.[1] This highlights the importance of considering the experimental context when evaluating selectivity.
The table below summarizes the known activation profile of this compound. The lack of reported activation for other isoforms in most studies is a strong indicator of its selectivity.
| ALDH Isoform | This compound Activity | Reported EC50 / Fold Activation | Reference |
| ALDH21 (wild-type) | Activator | ~2-fold activation with acetaldehyde | [2] |
| ALDH22 (variant) | Activator | Restores near wild-type activity | [1][2] |
| ALDH1A1 | Context-dependent activation | Can activate in the presence of DOPAL | [1] |
| Other ALDH Isoforms | No significant activation reported | Not reported in major studies | [3][4][5] |
Mechanism of Action and Signaling Pathway
This compound binds to a site near the entrance of the catalytic tunnel of ALDH2. This binding is distinct from the active site where aldehyde oxidation occurs and does not interfere with the binding of the NAD+ cofactor. For the inactive ALDH2*2 variant, this compound acts as a structural chaperone, restoring the proper conformation of the enzyme and thereby rescuing its catalytic function.[2][6] This allosteric mechanism of action contributes to its specificity, as the binding site and the conformational changes induced are unique to the ALDH2 isoform.
Caption: Mechanism of this compound activation of ALDH2.
Experimental Protocols
The specificity of this compound for ALDH2 is determined through a series of enzymatic assays that measure the rate of aldehyde metabolism. Below are detailed methodologies for conducting such experiments.
ALDH Dehydrogenase Activity Assay
This assay measures the production of NADH, a product of the aldehyde dehydrogenase reaction, by monitoring the increase in absorbance at 340 nm.
Materials:
-
Purified recombinant human ALDH isoforms (e.g., ALDH1A1, ALDH1A2, ALDH1B1, ALDH2, ALDH3A1)
-
This compound (dissolved in DMSO)
-
NAD+ solution
-
Aldehyde substrate solution (e.g., acetaldehyde, propionaldehyde)
-
Assay buffer: 50 mM sodium pyrophosphate, pH 9.0
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture in each well of the microplate containing the assay buffer, NAD+, and the specific ALDH isoform being tested.
-
Add this compound (or DMSO as a vehicle control) to the desired final concentration.
-
Incubate the plate at room temperature for 10 minutes to allow for this compound to bind to the enzyme.
-
Initiate the reaction by adding the aldehyde substrate.
-
Immediately begin monitoring the increase in absorbance at 340 nm every 30 seconds for 10-15 minutes.
-
The rate of the reaction is determined from the linear portion of the absorbance versus time plot.
-
The percentage of activation is calculated by comparing the rate of the this compound treated enzyme to the vehicle control.
Experimental Workflow for Determining Isoform Specificity
The following diagram illustrates a typical workflow for screening a compound's specificity against a panel of ALDH isoforms.
Caption: Workflow for determining ALDH isoform specificity.
Conclusion
References
- 1. This compound is an agonist and chemical chaperone for the common human aldehyde dehydrogenase 2 variant - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of Two Distinct Structural Classes of Selective Aldehyde Dehydrogenase 1A1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ALDH1A3 Is the Key Isoform That Contributes to Aldehyde Dehydrogenase Activity and Affects in Vitro Proliferation in Cardiac Atrial Appendage Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-Based Optimization of a Novel Class of Aldehyde Dehydrogenase 1A (ALDH1A) Subfamily-Selective Inhibitors as Potential Adjuncts to Ovarian Cancer Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protective effects of this compound, an ALDH2 activator, on alcohol-derived DNA damage in the esophagus of human ALDH2*2 (Glu504Lys) knock-in mice - PMC [pmc.ncbi.nlm.nih.gov]
Comparative proteomic analysis of Alda-1 treated versus control tissues
For Researchers, Scientists, and Drug Development Professionals
Alda-1, a small-molecule activator of aldehyde dehydrogenase 2 (ALDH2), has emerged as a promising therapeutic agent in a variety of preclinical disease models. Its primary mechanism involves the enhancement of ALDH2 enzymatic activity, which plays a crucial role in detoxifying reactive aldehydes, such as 4-hydroxy-2-nonenal (4-HNE), and reducing oxidative stress.[1][2][3] This guide provides a comparative analysis of the proteomic changes observed in tissues treated with this compound versus control tissues, supported by experimental data and detailed methodologies.
Quantitative Proteomic Analysis: this compound vs. Control
Treatment with this compound induces significant alterations in the expression of various proteins, primarily those involved in cellular signaling, stress response, and metabolism. The following tables summarize the key quantitative changes reported in the literature.
| Protein/Pathway | Tissue/Cell Type | Change in this compound Treated vs. Control | Reference |
| Akt/mTOR Pathway Proteins | |||
| p-Akt | Lung | Increased expression | [4][5] |
| mTOR | Lung | Increased protein levels by 1.27-fold | [4][5] |
| p-mTOR (Ser 2448) | Lung | Increased by 1.43-fold | [4][5] |
| p-p70 S6 Kinase (Ser 371) | Lung | Increased by 2.3-fold | [4][5] |
| p-p70 S6 Kinase (Thr 389) | Lung | Increased by 1.56-fold | [4][5] |
| Apoptosis-Related Proteins | |||
| Bax | Intestine | Significantly decreased expression | [6] |
| Bcl-2 | Intestine | Markedly elevated expression | [6] |
| NF-κB | Intestine | Dramatically mitigated expression | [6] |
| IκBα | Intestine | Markedly elevated expression | [6] |
| Oxidative Stress Markers | |||
| 4-HNE modified proteins | Myocardium, Spinal Cord, Liver, Plasma, Frontal Cortex | Significantly reduced expression | [1][2][3][7] |
| Myeloperoxidase (MPO) | Lung | Reduced by 63% | [6] |
| Inducible NO synthase (iNOS) | Lung | Reduced by 56% | [6] |
| Nitric Oxide (NO) | Lung | Reduced by 38% | [6] |
| Hydrogen Peroxide (H₂O₂) | Lung | Reduced by 47% | [6] |
| Inflammatory Cytokines | |||
| TNF-α | Serum, Lung, Intestine | Reduced by 61% (serum) | [6] |
| IL-6 | Serum, Lung, Intestine | Reduced by 43% (serum) | [6] |
| IL-1β | Serum, Lung, Intestine | Reduced by 39% (serum) | [6] |
| Other Key Proteins | |||
| ALDH2 | Lung | Substantial reversal of decreased expression | [8] |
| Vascular Endothelial Growth Factor (VEGF) | Hippocampus | Significantly increased levels | [9][10] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the analysis of this compound's effects.
Western Blotting
Western blotting is a widely used technique to detect specific protein molecules from a mixture of proteins.
-
Tissue Lysis: Lung tissue samples are homogenized in lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay kit.
-
Electrophoresis: Equal amounts of protein (e.g., 50 μg) are separated by SDS-PAGE.
-
Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with a solution like 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies targeting specific proteins (e.g., ALDH2, 4-HNE, p-Akt, mTOR).
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The band intensities are quantified using densitometry software, and the results are normalized to a loading control like β-actin.[5][8]
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is utilized to quantify the levels of specific proteins and cytokines in biological samples.
-
Sample Preparation: Serum or tissue homogenates are prepared.
-
Coating: A microplate is coated with a capture antibody specific for the target protein (e.g., TNF-α, IL-6, IL-1β).
-
Blocking: The remaining protein-binding sites on the plate are blocked.
-
Sample Incubation: The prepared samples and standards are added to the wells and incubated.
-
Detection Antibody: A detection antibody, which is often biotinylated, is added to bind to the captured protein.
-
Enzyme Conjugate: A streptavidin-HRP conjugate is added to bind to the biotinylated detection antibody.
-
Substrate Addition: A substrate solution is added, which is converted by HRP to produce a colored product.
-
Measurement: The absorbance of the colored product is measured using a microplate reader. The concentration of the target protein in the samples is determined by comparing their absorbance to the standard curve.[6]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathways modulated by this compound and a typical experimental workflow for proteomic analysis.
Caption: this compound activates ALDH2, leading to reduced oxidative stress and modulation of the Akt/mTOR signaling pathway.
References
- 1. This compound, an aldehyde dehydrogenase-2 agonist, improves long-term survival in rats with chronic heart failure following myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotective effects of this compound mitigate spinal cord injury in mice: involvement of this compound-induced ALDH2 activation-mediated suppression of reactive aldehyde mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proteomic Analysis of Mitochondria-Enriched Fraction Isolated from the Frontal Cortex and Hippocampus of Apolipoprotein E Knockout Mice Treated with this compound, an Activator of Mitochondrial Aldehyde Dehydrogenase (ALDH2) [mdpi.com]
- 4. Frontiers | this compound Attenuates Hyperoxia-Induced Acute Lung Injury in Mice [frontiersin.org]
- 5. This compound Attenuates Hyperoxia-Induced Acute Lung Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pretreatment with the ALDH2 agonist this compound reduces intestinal injury induced by ischaemia and reperfusion in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mitochondrial Aldehyde Dehydrogenase Activation by Alda‐1 Inhibits Atherosclerosis and Attenuates Hepatic Steatosis in Apolipoprotein E‐Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The impact of ALDH2 activation by this compound on the expression of VEGF in the hippocampus of a rat model of post-MI depression - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Alda-1: A Procedural Guide for Laboratory Professionals
The proper management and disposal of chemical waste are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step protocol for the safe disposal of Alda-1, a selective aldehyde dehydrogenase 2 (ALDH2) agonist. Adherence to these procedures is essential for minimizing risks to personnel and the environment.
Immediate Safety and Hazard Identification
Before handling this compound for any purpose, including disposal, it is critical to be fully aware of its associated hazards. This compound is classified as a toxic and environmentally hazardous substance.
-
Primary Hazards: Toxic if swallowed and very toxic to aquatic life.
-
Personal Protective Equipment (PPE): Always handle this compound and its waste with appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. All handling should occur within a certified chemical fume hood to prevent inhalation.
-
First Aid Measures:
-
After Swallowing: Do not induce vomiting; immediately call for medical help.
-
After Skin Contact: Immediately wash with water and soap and rinse thoroughly.
-
After Eye Contact: Rinse opened eye for several minutes under running water and consult a doctor.
-
A summary of key hazard and identification data for this compound is provided in the table below.
| Identifier | Information | Reference |
| Chemical Name | N-(1,3-benzodioxol-5-ylmethyl)-2,6-dichloro-benzamide | [1] |
| CAS Number | 349438-38-6 | [1] |
| GHS Classification | Acute Toxicity - Oral, Category 3; Aquatic Hazard (Acute), Category 1 | |
| Signal Word | Danger | |
| Hazard Statements | H301: Toxic if swallowed. H400: Very toxic to aquatic life. | |
| UN Number | UN 2811 | |
| Transport Hazard Class | 6.1 (Toxic substances) | |
| Physical Form | Solid |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor[2][3]. Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash [2][4][5].
Step 1: Waste Segregation and Collection
-
Collect all waste containing this compound in a dedicated, properly labeled hazardous waste container[3]. This includes:
-
Use a clean, non-reactive, and sealable container made of a compatible material like glass or polyethylene[3].
-
Do not mix this compound waste with other chemical waste streams, especially incompatible materials like acids, bases, or strong oxidizing agents, unless explicitly permitted by your EHS office[3].
Step 2: Container Labeling
-
Clearly label the waste container as "Hazardous Waste"[3].
-
The label must include the full chemical name: "this compound (N-(1,3-benzodioxol-5-ylmethyl)-2,6-dichloro-benzamide)" and list all components, including solvents (e.g., "this compound in DMSO")[4].
-
Mark the accumulation start date on the label[3].
Step 3: Storage of Waste
-
Keep the hazardous waste container securely sealed at all times, except when adding waste[2].
-
Store the container in a designated, well-ventilated "Satellite Accumulation Area" (SAA) at or near the point of generation[8].
-
The storage area should be away from heat sources and sunlight[4].
Step 4: Arranging for Disposal
-
Once the container is full or ready for disposal, contact your institution's EHS office to schedule a waste pickup[3][8].
-
Follow all institutional procedures for waste collection requests.
Step 5: Decontamination of Empty Containers
-
An empty container that held this compound must be managed carefully. Since this compound is classified as acutely toxic ("Toxic if swallowed"), the container should be triple-rinsed with a suitable solvent (such as ethanol (B145695) or acetone) capable of removing the residue[2][7].
-
The rinsate from this process must be collected as hazardous waste and added to your this compound waste container[7].
-
After triple-rinsing, deface or remove all hazardous labels from the empty container before disposing of it as regular trash or glassware waste, as per your institution's guidelines[2].
Experimental Protocols and Methodologies
The recommended disposal procedure does not involve in-lab chemical neutralization or treatment. General principles for aldehyde waste suggest that chemical treatment, such as oxidation, should not be attempted without a validated protocol and explicit EHS approval, as it can be complex and generate other hazardous byproducts[3]. The established and safest protocol is collection and disposal via a certified hazardous waste service.
Mandatory Visualization: this compound Disposal Workflow
The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Logical workflow for the safe disposal of this compound hazardous waste.
References
- 1. caymanchem.com [caymanchem.com]
- 2. vumc.org [vumc.org]
- 3. benchchem.com [benchchem.com]
- 4. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 5. acs.org [acs.org]
- 6. selleckchem.com [selleckchem.com]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling Alda-1
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when working with novel chemical compounds. This guide provides essential, immediate safety and logistical information for the handling of Alda-1, a potent and selective agonist of aldehyde dehydrogenase 2 (ALDH2).[1] Adherence to these protocols is crucial for mitigating risks and ensuring a safe research environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as toxic if swallowed and very toxic to aquatic life. Therefore, a comprehensive personal protective equipment (PPE) strategy is the primary defense against accidental exposure.
Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles meeting appropriate standards. A face shield should be worn over goggles when there is a significant risk of splashing. | Protects eyes and face from direct contact with this compound, which can cause irritation.[2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber). It is crucial to check the manufacturer's compatibility charts for specific breakthrough times. | Prevents skin contact. This compound can be absorbed through the skin.[2] |
| Body Protection | A flame-resistant lab coat or a chemical-resistant apron worn over long-sleeved clothing and long pants. Closed-toe shoes are mandatory.[2][3] | Protects skin and clothing from spills and splashes.[2] |
| Respiratory Protection | Not typically required for standard laboratory handling in a well-ventilated area or chemical fume hood. However, for large spills or situations with potential for aerosolization, a NIOSH-approved respirator may be necessary.[4] | Minimizes inhalation exposure. |
Step-by-Step Operational Plan for this compound Handling
A systematic approach to handling this compound, from receipt to disposal, is critical to prevent contamination and ensure user safety.
Preparation and Donning PPE
-
Inspect PPE: Before use, inspect all PPE for integrity (e.g., no cracks, holes, or tears).[2]
-
Availability: Ensure all necessary PPE is readily available in the correct sizes.[2]
-
Personal Grooming: Tie back long hair and remove any dangling jewelry.[2]
-
Donning Sequence:
Handling this compound
-
All work with this compound should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[5]
-
In the event of a spill on PPE, immediately follow the doffing procedure and decontaminate or dispose of the affected items.[2]
Doffing PPE
-
Remove Gloves: Remove gloves using a technique that avoids skin contact with the contaminated exterior.
-
Remove Face Shield: Remove the face shield.[2]
-
Remove Lab Coat: Remove the lab coat or apron, folding the contaminated side inward.[2]
-
Remove Goggles: Remove goggles.[2]
-
Hand Hygiene: Wash hands thoroughly with soap and water.[2]
First-Aid Measures
In case of exposure, immediate action is critical.
-
After inhalation: Move the person to fresh air. If breathing is irregular or stops, provide artificial respiration. In case of unconsciousness, place the patient in a stable side position for transportation.
-
After skin contact: Immediately wash with water and soap and rinse thoroughly.
-
After eye contact: Rinse the opened eye for several minutes under running water. Then consult a doctor.
-
After swallowing: Do not induce vomiting; immediately call for medical help.
Storage and Disposal
Proper storage and disposal are crucial for safety and environmental protection.
Storage
-
Store this compound in accordance with the information listed on the product insert.
-
Stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1][6]
Disposal Plan
-
This compound must not be disposed of together with household garbage. Do not allow the product to reach the sewage system.
-
Dispose of all single-use PPE (e.g., nitrile gloves) in a designated hazardous waste container.[2]
-
Contaminated reusable PPE should be decontaminated according to your institution's safety protocols before reuse.[2]
-
Disposal must be made according to official regulations. It is essential to consult with your institution's environmental health and safety (EHS) office to ensure compliance with all local, state, and federal regulations.[5]
Quantitative Data Summary
Table 2: Physical and Chemical Properties of this compound
| Property | Value |
| CAS Number | 349438-38-6 |
| Molecular Formula | C₁₅H₁₁Cl₂NO₃[7] |
| Molecular Weight | 324.16 g/mol [1] |
| Appearance | White to off-white solid[1] |
| Solubility | DMF: 30 mg/ml, DMSO: 30 mg/ml, Ethanol: 10 mg/ml[7] |
| UN Number | UN2811 |
| Transport Hazard Class | 6.1 (Toxic substances) |
Experimental Workflow Visualization
The following diagram illustrates the procedural flow for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
